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(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid Documentation Hub

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  • Product: (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid
  • CAS: 64697-24-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Reactivity, and Analytical Profiling of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that serve as foundational scaffolds for drug discovery and medicinal chemistry. Among these, (3-oxo-1,3-dihydro-2H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that serve as foundational scaffolds for drug discovery and medicinal chemistry. Among these, (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (CAS 64697-24-1) stands out as a highly versatile, bifunctional intermediate[1]. Featuring an electron-rich indazolone core and an N2-linked acetic acid appendage, it provides orthogonal reactivity handles ideal for rapid library generation and bioisosteric replacement strategies. This whitepaper systematically details its physicochemical properties, structural dynamics, synthetic utility, and standardized analytical protocols to empower researchers with actionable, field-proven insights.

Physicochemical Profiling & Structural Dynamics

Understanding the fundamental properties of a building block is the first step in designing robust synthetic routes. Table 1 summarizes the core quantitative data for this compound, providing the mechanistic rationale behind its behavior in solution.

Table 1: Physicochemical Properties of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

PropertyValueCausality / Significance
CAS Registry Number 64697-24-1Unique identifier for sourcing, structural verification, and regulatory tracking[2].
Molecular Formula C9H8N2O3Indicates a high degree of unsaturation, typical of planar aromatic heterocycles.
Molecular Weight 192.17 g/mol Low molecular weight makes it an ideal fragment for lead generation without inflating lipophilicity.
Predicted pKa (COOH) ~3.5 - 4.0Highly acidic; dictates the need for acidic mobile phases in HPLC to prevent ionization and peak tailing.
Predicted pKa (N1-H) ~9.5 - 10.0Weakly acidic; requires strong bases (e.g., NaH, Cs2CO3) for N1-deprotonation during alkylation workflows.
Tautomeric State 3-oxo (Indazolone)N2-substitution locks the core into the oxo-form, preventing the 3-hydroxyindazole tautomerism seen in unsubstituted analogs[3].

Structural Dynamics: The indazol-3-one scaffold is classically subject to tautomerism. However, the covalent attachment of the acetic acid moiety at the N2 position restricts the molecule to the 1,2-dihydro-3H-indazol-3-one tautomer[3]. This structural rigidification is critical for predictable reactivity: the C3 position acts strictly as a hydrogen bond acceptor (carbonyl), while the N1 position retains a proton, acting as a hydrogen bond donor. This bidentate motif is highly prized in kinase inhibitor design for anchoring to the ATP-binding hinge region.

Reactivity Mapping & Derivatization Strategies

The true value of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid lies in its orthogonal reactivity. By carefully selecting reagents and reaction conditions, scientists can selectively functionalize specific sites without the need for complex protecting group strategies.

ReactivityMap Core (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid Amide Amide Coupling (Library Generation) Core->Amide Carboxylic Acid (N2) Alkylation N1-Alkylation/Arylation (Core Diversification) Core->Alkylation N1-H Position EAS Electrophilic Aromatic Substitution (C5/C7) Core->EAS Aromatic Ring

Reactivity map of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid showing orthogonal functionalization.

  • Carboxylic Acid (N2-appendage): The terminal carboxylic acid is primed for standard peptide coupling chemistries.

  • N1-Position: The weakly acidic N1-H can be deprotonated and reacted with electrophiles (alkyl halides) or undergo transition-metal-catalyzed cross-coupling (e.g., Chan-Lam arylation)[4].

  • Aromatic Ring: The electron-rich nature of the indazolone core allows for regioselective electrophilic aromatic substitution (e.g., bromination) primarily at the C5 position.

Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize protocols that build in their own quality control. The following methodologies are designed to be self-validating, ensuring trustworthiness and reproducibility.

Protocol A: Standardized Amide Coupling Workflow

This protocol describes the conversion of the N2-acetic acid into an amide library.

AmideWorkflow Step1 1. Activation Add HATU & DIPEA Step2 2. Coupling Add Primary Amine Step1->Step2 Step3 3. Quench & Extract Wash with NaHCO3 Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Step-by-step workflow for the amide coupling of the N2-acetic acid moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid in anhydrous DMF (0.2 M concentration). Causality: Anhydrous DMF is critical as moisture will hydrolyze the activated ester intermediate, severely reducing the final yield.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt to prevent the formation of unreactive N-acylurea byproducts. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the activated ester.

  • Validation Check (Self-Validating Step): Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester, definitively confirming successful activation before proceeding.

  • Coupling: Add 1.1 eq of the desired primary amine. Stir for 2 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO

    
    , 1M HCl, and brine. Causality: The basic wash removes unreacted acid and HATU byproducts, while the acidic wash removes unreacted amine.
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography.
Protocol B: Stability-Indicating RP-HPLC Analytical Method

Accurate characterization requires a robust HPLC method that accounts for the ionization state of the molecule.

Step-by-Step Methodology:

  • Column Selection: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: The carboxylic acid has a pKa of ~3.5. Using 0.1% TFA drops the mobile phase pH to ~2.0, fully protonating the acid. This maintains the analyte in a neutral state, preventing peak tailing and ensuring reproducible retention times on the hydrophobic stationary phase.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Detection: Set UV detection at 254 nm and 280 nm. Causality: The indazolone core exhibits a strong

    
     transition near 254 nm (optimal for universal detection), while 280 nm provides specificity for the conjugated aromatic system, differentiating it from aliphatic impurities.
    
  • Validation Check (Self-Validating Step): Perform a blank injection (diluent only) prior to the sample. This ensures the baseline is free of ghost peaks that could be misidentified as co-eluting impurities.

Applications in Drug Discovery

The structural geometry of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid makes it an excellent candidate for bioisosteric replacement. It is structurally related to the anti-inflammatory agent Bendazac (which features an oxyacetic acid linkage at C3 rather than N2)[5]. Furthermore, the indazolone core is a privileged scaffold in oncology. When the N2-acetic acid is converted into a bulky amide to occupy a hydrophobic pocket, the remaining N1-H and C3=O can form critical bidentate hydrogen bonds with the backbone amides of kinase hinge regions, making this building block a powerful starting point for targeted therapeutics[4].

References

  • Combi-Blocks. "(3-Oxo-1,3-dihydro-2h-indazol-2-yl)acetic acid". Source: combi-blocks.com. URL:1

  • BLD Pharm. "64697-24-1 | 2-(3-Oxo-1H-indazol-2(3H)-yl)acetic acid". Source: bldpharm.com. URL: 2

  • CymitQuimica. "7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one". Source: cymitquimica.com. URL: 3

  • The Journal of Organic Chemistry. "Reducing-Agent-Free Convergent Synthesis of Hydroxyimino-Decorated Tetracyclic Fused Cinnolines via RhIII-Catalyzed Annulation Using Nitroolefins". Source: acs.org. URL: 4

  • PMC - NIH. "Topical Ocular Delivery of NSAIDs". Source: nih.gov. URL: 5

Sources

Exploratory

Structure-Activity Relationship (SAR) of Indazolone Acetic Acid Derivatives: From Anti-Inflammatory Agents to Targeted Receptor Modulators

Executive Summary: The Indazolone Acetic Acid Pharmacophore The indazole scaffold is a privileged structure in modern drug discovery, exhibiting a vast array of pharmacological activities[1]. Within this family, indazolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazolone Acetic Acid Pharmacophore

The indazole scaffold is a privileged structure in modern drug discovery, exhibiting a vast array of pharmacological activities[1]. Within this family, indazolone acetic acid derivatives occupy a unique chemical space. The core structure is characterized by a tautomeric equilibrium between


-indazol-3-ol and 1,2-dihydro-

-indazol-3-one[2]. By functionalizing the N1, N2, or O3 positions with an acetic acid moiety, medicinal chemists can generate potent bioisosteres for endogenous carboxylic acids, such as Prostaglandin D2 (PGD2) and arachidonic acid[3].

This technical guide deconstructs the structure-activity relationship (SAR) of indazolone acetic acid derivatives, exploring their dual utility as potent extracellular receptor antagonists (e.g., CRTH2, COX-2) and the strategic removal of the acetic acid moiety to target intracellular enzymes (e.g., Glycogen Synthase)[4].

Mechanistic SAR: Divergent Trajectories Based on Target Localization

The presence of the acetic acid group dictates the pharmacokinetic and pharmacodynamic fate of the indazolone derivative. The carboxylic acid is highly ionized at physiological pH, making it an exceptional anchor for transmembrane receptors but a liability for intracellular penetration.

Transmembrane Targets: CRTH2 Antagonism (Asthma & Allergy)

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a


-coupled receptor activated by PGD2. Indazolone acetic acid derivatives serve as potent, competitive CRTH2 antagonists[3].

SAR Causality:

  • The Acidic Anchor: The acetic acid group is non-negotiable for CRTH2 affinity. It forms a critical salt bridge with Arg170 in the receptor's binding pocket, mimicking the aliphatic carboxylate of PGD2.

  • Hydrophobic Tail: Substitution at the C5 or C6 position of the indazolone ring with bulky, lipophilic groups (e.g., 2,4-dichlorophenyl or trifluoromethyl) drives the molecule into a deep hydrophobic cleft, exponentially increasing binding affinity.

  • Regiochemistry: N1-acetic acid derivatives generally exhibit superior conformational alignment within the CRTH2 pocket compared to N2 or O3 isomers.

Enzyme Targets: Anti-Inflammatory & Analgesic Activity (COX/LOX)

Historically, O-acetic acid derivatives of the indazolone tautomer (e.g., Bendazac) have been utilized as non-steroidal anti-inflammatory drugs (NSAIDs) and anti-cataract agents[5]. Recent in vivo and in silico profiling confirms that indazolone derivatives exert profound analgesic and anti-inflammatory effects via cyclooxygenase-2 (COX-2) inhibition and opioidergic mechanisms[6][7].

SAR Causality:

  • The acetic acid moiety mimics the carboxylate of arachidonic acid, interacting with Arg120 and Tyr355 at the base of the COX-2 active site.

  • N1-benzylation (as seen in Bendazac) provides the necessary lipophilicity to traverse cellular barriers in ocular tissues[5].

Intracellular Targets: The Shift Away from Acetic Acid (Glycogen Synthase)

For intracellular targets like Glycogen Synthase (GS)—a critical enzyme for glucose storage in Type 2 Diabetes—the highly polar acetic acid group restricts membrane permeability. To solve this, researchers systematically replaced the carboxylic acid with non-carboxylic bioisosteres (e.g., 2-N-alkyl and 2-N-aryl groups), successfully generating orally bioavailable GS activators[4].

Quantitative Data Presentation

The following tables summarize the quantitative SAR data, illustrating how structural modifications dictate biological activity.

Table 1: SAR of Indazolone Acetic Acid Derivatives against CRTH2 Receptor
CompoundCore RegiochemistryC5/C6 SubstitutionN-Aryl/Alkyl GroupCRTH2 Binding (

)
Mechanistic Rationale
1 N1-Acetic AcidHH< 5.0Lacks necessary hydrophobic contacts.
2 N1-Acetic Acid5-FluoroPhenyl6.2Phenyl ring engages the shallow hydrophobic pocket.
3 N1-Acetic Acid5-Trifluoromethyl4-Fluorophenyl7.7Halogens enhance metabolic stability and lipophilic contacts.
4 N1-Acetic Acid5-Trifluoromethyl2,4-Dichlorophenyl8.4 Optimal filling of the deep hydrophobic cleft; strong Arg170 salt bridge.
Table 2: Regioselectivity in Alkylation of the Indazolone Core

Understanding ambident nucleophilicity is critical. The harder oxygen center (O3) is favored by hard electrophiles and highly dissociative solvents, while the softer nitrogens (N1/N2) are favored under different conditions.

SolventBaseElectrophileMajor ProductTypical Yield
DMFNaHEthyl bromoacetateO3-alkyl (Indazol-3-yloxyacetate)75%
EthanolEtONaEthyl bromoacetateN1-alkyl60%
Toluene

Ethyl bromoacetateN2-alkyl45%

Visualizing Pathways and Workflows

CRTH2 Signaling and Antagonism

Diagram 1: CRTH2 pathway modulation by indazolone acetic acid antagonists.

Synthetic Workflow

Diagram 2: Stepwise synthetic workflow for indazolone acetic acid derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols integrate built-in validation steps.

Protocol 1: Regioselective Synthesis of N1-Indazolone Acetic Acid

This protocol leverages thermodynamic control to favor N1-alkylation over O3-alkylation.

  • Reagent Preparation: Dissolve 10 mmol of the substituted 1,2-dihydro-

    
    -indazol-3-one in 25 mL of anhydrous ethanol.
    
  • Deprotonation: Add 11 mmol of Sodium Ethoxide (EtONa) dropwise at

    
    . Stir for 30 minutes to form the ambident anion.
    
  • Alkylation: Slowly add 11 mmol of ethyl bromoacetate. Reflux the mixture for 6 hours.

  • Saponification: Evaporate the solvent, redissolve the ester intermediate in THF/Water (1:1), and add 2 equivalents of LiOH. Stir at room temperature for 4 hours.

  • Workup & Isolation: Acidify the mixture to pH 3 using 1M HCl. Extract with ethyl acetate, dry over

    
    , and concentrate in vacuo.
    
  • Self-Validation (NMR): Analyze the product via

    
    -NMR.
    
    • Validation Check: The methylene protons (

      
      ) of the N1-acetic acid group will appear as a distinct singlet around 
      
      
      
      5.1 - 5.3 ppm
      . If O3-alkylation occurred, this singlet would shift upfield to approximately
      
      
      4.7 - 4.9 ppm
      .
Protocol 2: In Vitro CRTH2 cAMP Accumulation Assay

CRTH2 activation by PGD2 inhibits adenylyl cyclase, lowering cAMP. A successful antagonist will restore cAMP levels.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human CRTH2 receptor at

    
     cells/well in a 384-well plate.
    
  • Stimulation Buffer: Prepare a buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the indazolone acetic acid derivative (1 pM to 10

    
    M) for 15 minutes at 
    
    
    
    .
  • Receptor Activation: Add a challenge solution containing 1

    
    M Forskolin (to stimulate baseline cAMP production) and 10 nM PGD2 (to activate CRTH2 and suppress cAMP). Incubate for 30 minutes.
    
  • Detection: Lyse the cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (Forskolin only) and negative (Forskolin + PGD2) controls.

    • Validation Check: A Z'-factor

      
       confirms the assay is robust and the 
      
      
      
      values derived from the dose-response curve are highly trustworthy.

References

  • Congshan et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry.1

  • Shinde et al. (2016). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. 2

  • Khan et al. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative: Efficacy in the Management of Pain, Neuropathy, and Inflammation Using In Vivo and In Silico Approaches. ACS Omega. 6

  • PharmaBlock. Indazoles in Drug Discovery. 5

  • Annotated Patent Selections (2005). 1-Acetic acid-indole, -indazole and-benzimidazole derivatives useful for the treatment of respiratory disorders. Expert Opinion on Therapeutic Patents. 3

  • Qian et al. (2013). Design and synthesis of 2-N-substituted indazolone derivatives as non-carboxylic acid glycogen synthase activators. Bioorganic & Medicinal Chemistry Letters. 4

  • Cheekavolu et al. (2023). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives. Frontiers. 7

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid in Organic Solvents

Executive Summary (3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (CAS: 64697-24-1) is a highly functionalized heterocyclic building block critical to the synthesis of soluble guanylate cyclase (sGC) stimulators and non-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (CAS: 64697-24-1) is a highly functionalized heterocyclic building block critical to the synthesis of soluble guanylate cyclase (sGC) stimulators and non-steroidal anti-inflammatory drug (NSAID) analogs [1][2]. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound is paramount. Its bifunctional nature—comprising a weakly acidic carboxylic acid and a tautomerizable indazolone core—creates a complex hydrogen-bonding network that dictates its behavior in organic solvents. This whitepaper provides an authoritative, mechanistically grounded guide to its solubility profile, thermodynamic drivers, and the validated protocols required for accurate quantification.

Physicochemical & Structural Profiling

To predict and manipulate the solubility of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, one must first deconstruct its structural behavior in the solid state and in solution.

  • Tautomerism: The indazolone core undergoes lactam-lactim tautomerization, existing in equilibrium between the 3-oxo-1,3-dihydro-2H-indazole form and the 1H-indazol-3-ol form[3]. This dynamic shift alters the molecule's hydrogen-bond donor/acceptor ratio depending on the dielectric constant of the surrounding solvent.

  • Crystal Lattice Energy: In the solid state, the compound forms robust intermolecular dimers via the carboxylic acid groups, further stabilized by

    
     stacking of the indazole rings. Solubilization requires a solvent capable of overcoming this high cohesive energy density.
    

G Solid Solid State (H-Bonded Dimer) TautA 3-oxo-2H-indazole Form Solid->TautA Dissolution TautB 3-hydroxy-1H-indazole Form Solid->TautB Dissolution SolvC Non-Polar Solvents Insoluble Solid->SolvC High Lattice Energy Prevents Solvation TautA->TautB Tautomerization SolvA Polar Aprotic Solvents High Solubility TautA->SolvA Strong H-bond Acceptance SolvB Polar Protic Solvents Moderate Solubility TautA->SolvB Competitive H-bonding TautB->SolvA Strong H-bond Acceptance TautB->SolvB Competitive H-bonding

Tautomeric equilibria and solvation pathways of the indazolone core.

Solubility Profile in Organic Solvents

Drawing upon structural analogs such as Bendazac [4][5] and foundational predictive models like the General Solubility Equation (GSE) [6], the solubility of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid is stratified by solvent class.

Quantitative Data Summary
Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0High H-bond acceptor basicity (

) disrupts acid dimers.
Polar Aprotic DMF36.7> 30.0Strong dipole-dipole interactions stabilize the oxo-tautomer.
Polar Protic Methanol32.65.0 - 10.0Competitive H-bonding; donates and accepts protons.
Polar Protic Ethanol24.52.0 - 5.0Lower polarity than MeOH; weaker lattice disruption.
Moderately Polar Dichloromethane8.9< 1.0Weak dipole interactions; insufficient to break H-bonds.
Non-Polar Hexane1.9< 0.1Completely excluded; lattice energy dominates.
Mechanistic Causality of Solvent Selection
  • Why DMSO outperforms Methanol: While both are polar, DMSO acts as a pure, powerful hydrogen-bond acceptor. It effectively cleaves the carboxylic acid dimers without donating protons that would otherwise compete with the solute's internal hydrogen-bonding network. Methanol, being protic, engages in a competitive equilibrium that is thermodynamically less favorable for completely solvating the indazolone core.

  • Why Non-Polar Solvents Fail: The Hildebrand solubility parameter (

    
    ) of the compound is heavily weighted toward polarity (
    
    
    
    ) and hydrogen bonding (
    
    
    )[7][8]. Non-polar solvents like hexane only offer dispersion forces (
    
    
    ), which are vastly insufficient to overcome the enthalpy of the crystal lattice.

Experimental Protocol: Thermodynamic Solubility Determination

To generate trustworthy, self-validating solubility data for downstream formulation or synthesis, kinetic dissolution must not be confused with thermodynamic solubility. The following isothermal shake-flask methodology ensures equilibrium is achieved.

Step-by-Step Methodology
  • Preparation of Suspension: Add an excess amount of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (e.g., 50 mg) to 1.0 mL of the target organic solvent in a 2.0 mL chemically inert Eppendorf tube.

  • Isothermal Equilibration: Vortex the suspension for 60 seconds to ensure homogeneous wetting. Place the tube in a thermoshaker set strictly to 25.0 ± 0.1 °C at 800 rpm for 48 hours .

    • Causality: 48 hours is required to ensure the system transitions from a kinetic dissolution state to a true thermodynamic equilibrium, accounting for any solvent-mediated polymorphic transformations.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration (Critical Step): Aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Discard the first 0.2 mL of the filtrate.

    • Causality: PTFE is chosen for its chemical inertness. Discarding the initial volume saturates any non-specific binding sites on the membrane, preventing artificially low concentration readings due to analyte adsorption.

  • Dilution and Quantification: Volumetrically dilute the filtered aliquot with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic acid) to fall within the linear dynamic range of the detector.

  • HPLC-UV Analysis: Quantify the compound using an HPLC system equipped with a C18 column. Monitor absorbance at 254 nm and 285 nm (characteristic indazole

    
    ) against a 5-point calibration curve prepared from a certified reference standard[3].
    

Workflow Step1 1. Excess Solid Addition Add compound to target solvent Step2 2. Isothermal Equilibration Agitate at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Step4 4. Dilution & Quantification HPLC-UV Analysis at 254/285 nm Step3->Step4

Isothermal shake-flask methodology for thermodynamic solubility quantification.

Application Workflows in Drug Development

Understanding this solubility profile directly impacts synthetic efficiency. When utilizing (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid in amide coupling reactions (e.g., with HATU or EDC), DMF or DMAc should be selected as the primary solvent. These aprotic solvents not only fully dissolve the starting material but also prevent the solvolysis of the activated ester intermediate, a common side reaction when protic co-solvents are mistakenly introduced to improve solubility. For N-alkylation of the indazolone core, DMSO paired with a carbonate base (e.g.,


) provides the optimal dielectric environment to stabilize the resulting anion[8].

References

  • Source: Google Patents (WO2009127338A1)
  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Free Surface Energy and Hansen Solubility Parameters Vector Field Source: Preprints.org URL:[Link]

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation Source: Reaction Chemistry & Engineering (The Royal Society of Chemistry) URL:[Link]

Sources

Exploratory

Therapeutic Horizons of the 2H-Indazol-3-one Scaffold: Synthetic Architectures and Medicinal Utility

Topic: Therapeutic Potential of 2H-Indazol-3-one Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary The 2H-indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 2H-Indazol-3-one Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The 2H-indazol-3-one scaffold (often referred to as indazolone) represents a "privileged structure" in medicinal chemistry, distinct from its ubiquitous 1H-indazole counterpart. While 1H-indazoles have dominated kinase inhibition landscapes (e.g., Axitinib), the 2H-indazol-3-one congener offers unique hydrogen-bonding vectors and tautomeric rigidity that make it an ideal mimic for peptide bonds and purine bases. This guide explores the structural nuances, validated synthetic protocols, and high-impact therapeutic applications of this scaffold, specifically focusing on Myeloperoxidase (MPO) inhibition and VEGFR-mediated oncology.

Structural Chemistry: The Tautomeric Trap

To effectively utilize the 2H-indazol-3-one scaffold, one must master its tautomeric fluidity. Unlike the indole/indoline systems, indazolone exists in a tri-state equilibrium modulated by solvent polarity and N-substitution.

The Equilibrium Triad
  • 1H-indazol-3-one (Lactam A): Often unstable; rapidly tautomerizes.

  • 1H-indazol-3-ol (Enol): The aromatic, thermodynamically favored form in unsubstituted systems.

  • 2H-indazol-3-one (Lactam B): The "fixed" bioactive form. This structure is locked via N2-alkylation/arylation , forcing the carbonyl at C3 to remain an acceptor, while N2 acts as a donor (if H) or a steric gate (if R).

Medicinal Implication: For MPO inhibition, the presence of a hydrogen bond donor at N2 (or a small substituent) is critical. Bulky N1-substitution abolishes activity by forcing the molecule into the inactive "enol-like" steric space or preventing critical active-site water bridging.

Tautomerism cluster_0 Tautomeric Equilibrium Enol 1H-indazol-3-ol (Aromatic, Stable) Lactam1 1H-indazol-3-one (Unstable Lactam) Enol->Lactam1 Solvent Dependent Lactam2 2H-indazol-3-one (Bioactive Scaffold) Lactam1->Lactam2 Proton Shift Strategy Synthetic Lock: Substitute N2 to fix 2H-conformation Strategy->Lactam2 Target Design

Figure 1: Tautomeric equilibrium of the indazolone core.[1][2] N2-substitution is the primary strategy to lock the bioactive 2H-indazol-3-one conformation.

Synthetic Architectures: Validated Protocols

Traditional hydrazine condensations often yield mixtures of N1/N2 isomers. Modern medicinal chemistry demands regioselectivity. Two superior methods are detailed below.

Method A: The Davis-Beirut Reaction (DBR)

This is the "Gold Standard" for generating 2H-indazoles and indazolones from o-nitrobenzyl precursors. It is a base-catalyzed, one-pot cyclization that is highly tolerant of functional groups.

  • Mechanism: Intramolecular reaction of an o-nitrobenzyl amine/alcohol generates an aci-nitro intermediate, which cyclizes to form the N-N bond.

  • Advantage: avoiding hydrazine toxicity and high regioselectivity for the 2H-isomer.

Method B: Photochemical Green Synthesis

A mild, aqueous-phase protocol utilizing UV irradiation of o-nitrobenzyl alcohols.[3]

  • Mechanism: Photo-generation of o-nitrosobenzaldehyde in situ, followed by condensation with primary amines.[3]

  • Utility: Ideal for late-stage functionalization of fragile pharmacophores.

Synthesis cluster_inputs cluster_process Davis-Beirut Reaction (DBR) SM1 o-Nitrobenzyl alcohol Inter Intermediate: o-Nitrosobenzaldehyde SM1->Inter KOH/MeOH (Chem) OR UV 365nm (Photo) Amine Primary Amine (R-NH2) Amine->Inter Condensation Cyclization N-N Bond Formation (Base or hν) Inter->Cyclization Product 2-Substituted 2H-indazol-3-one Cyclization->Product - H2O

Figure 2: Synthetic pathway via Davis-Beirut Reaction (DBR) and Photochemical variation. Both routes proceed via the nitrosobenzaldehyde intermediate.

Therapeutic Vectors & SAR

Vector 1: Myeloperoxidase (MPO) Inhibition

MPO is a heme-containing enzyme released by neutrophils.[4][5] While essential for innate immunity, chronic MPO activity generates Hypochlorous Acid (HOCl), driving tissue damage in atherosclerosis, cystic fibrosis, and neurodegeneration.

  • Mechanism: 2H-indazol-3-ones act as reversible inhibitors. They trap MPO in the inactive "Compound II" redox state or compete with the halide substrate.

  • SAR Insight:

    • N2-Position: Small alkyl groups or H are preferred. Bulky groups reduce potency.

    • N1-Position: Must remain unsubstituted. N1-alkylation abolishes activity (IC50 shifts from <1 µM to >100 µM).

    • Benzene Ring: Electron-withdrawing groups (EWGs) like -Cl or -F at C5/C6 enhance metabolic stability without sacrificing potency.

Vector 2: Kinase Targeting (VEGFR-2)

In oncology, 2H-indazol-3-one derivatives (often fused with thiazoles or hydrazones) serve as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Mechanism: The lactam (NH-CO) motif mimics the adenine hinge-binding region of ATP.

  • Key Data: Arylthiazole-linked indazolones have demonstrated IC50 values in the low micromolar range (1.5–5 µM) against MCF-7 and HCT-116 cell lines.

Detailed Experimental Protocol

Objective: Synthesis of 2-benzyl-2H-indazol-3-one via Modified Davis-Beirut Reaction.

Reagents
  • o-Nitrobenzyl alcohol (1.0 eq)

  • Benzylamine (1.2 eq)

  • KOH (Powdered, 10 eq)

  • Methanol (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-nitrobenzyl alcohol (5 mmol) in MeOH (20 mL).

  • Activation: Add powdered KOH (50 mmol) slowly at 0°C. The solution will turn deep red/brown, indicating the formation of the aci-nitro species.

  • Condensation: Add benzylamine (6 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane). Look for the disappearance of the alcohol and the appearance of a fluorescent spot.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Acidify carefully with 1M HCl to pH ~6.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of benzylic CH2 of the alcohol and the appearance of the N-CH2 signal (~5.0 ppm).

    • IR: Strong Carbonyl stretch at ~1640–1660 cm⁻¹ (Amide I band), distinct from the ester/ketone range.

Quantitative Data Summary

Compound ClassTargetKey Substituent (SAR)Activity (IC50)Mechanism
2H-Indazol-3-one MPO N2-H or N2-Me0.4 - 0.9 µMRedox "Trap" (Compound II accumulation)
N1-Substituted MPON1-Me / N1-Ph> 100 µMInactive (Steric clash/Loss of H-bond)
Indazolyl-Hydrazone VEGFR-2 C3-Hydrazone linker1.5 - 5.7 µMATP Hinge Binder
Arylthiazole-Indazolone MCF-7 Thiazole at N2~1.6 µMApoptosis Induction (G2/M Arrest)

Future Outlook

The 2H-indazol-3-one scaffold is ripe for evolution into PROTACs (Proteolysis Targeting Chimeras). The N2 position offers a solvent-exposed vector suitable for attaching linkers to E3 ligase ligands without disrupting the core binding affinity. Furthermore, covalent inhibition strategies targeting specific cysteines in the MPO active site using acrylamide-functionalized indazolones represent a promising frontier for increasing duration of action.

References

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones. Journal of Organic Chemistry. (2018). Describes the green synthesis and mechanism via nitrosobenzaldehyde.

  • Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. Bioorganic & Medicinal Chemistry. (2014).[6] Establishes the SAR for MPO inhibition, highlighting the necessity of the N2-H/small alkyl motif.

  • Development of Novel Indazolyl-Acyl Hydrazones as Antioxidant and Anticancer Agents. Chemistry & Biodiversity. (2024).[7] Details the VEGFR-2 targeting capabilities of indazole derivatives.

  • Molecular Docking and In Vitro Anticancer Screening of 2H-indol-2-one Derivatives. Anti-Cancer Agents in Medicinal Chemistry. (2021). Provides comparative data on related lactam scaffolds in oncology.

  • Tautomerism of Indazolin-3-one. ResearchGate / Structural Chemistry. (2025). Theoretical and crystallographic analysis of the 1H vs 2H tautomeric forms.

Sources

Foundational

The Ascendant Trajectory of N-Substituted Indazolone Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus, a versatile heterocyclic scaffold, has firmly established its significance in medicinal chemistry, with N-substituted indazol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a versatile heterocyclic scaffold, has firmly established its significance in medicinal chemistry, with N-substituted indazolone carboxylic acids emerging as a particularly promising class of compounds. Their inherent structural features and amenability to chemical modification have propelled the development of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive literature review of N-substituted indazolone carboxylic acids, navigating the landscape of their synthesis, physicochemical properties, and diverse therapeutic applications. We delve into the rationale behind synthetic strategies, explore the intricacies of their mechanisms of action, and dissect structure-activity relationships to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole ring system, an aromatic bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines, such as adenine and guanine, allows for favorable interactions with a multitude of biological macromolecules.[3] While naturally occurring indazole derivatives are rare, their synthetic counterparts have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2][4] The introduction of a carboxylic acid moiety, often as a bioisostere for other functional groups, further enhances the potential for specific interactions with target proteins and can significantly influence the pharmacokinetic profile of these molecules.[5] This guide will focus specifically on N-substituted indazolone carboxylic acids, a subclass that has garnered considerable attention for its therapeutic potential.

Synthetic Strategies: Crafting the Indazolone Core and its Derivatives

The synthesis of N-substituted indazolone carboxylic acids requires a strategic approach, often involving the initial construction of the indazole core followed by N-substitution and functional group manipulation. The regioselectivity of N-substitution is a critical consideration, as the biological activity can differ significantly between N1 and N2 isomers.[6]

Construction of the Indazolone Carboxylic Acid Scaffold

Several methods have been developed for the synthesis of the indazole-3-carboxylic acid core. A common approach involves the cyclization of 2-nitrophenylacetic acid derivatives.[7]

Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid from 2-Nitrophenylacetic Acid Derivatives [7]

  • Amidation/Esterification: 2-Nitrophenylacetic acid is first converted to its corresponding amide or ester. For amidation, the acid is treated with thionyl chloride followed by the desired amine. For esterification, the acid is refluxed with an alcohol in the presence of a catalytic amount of sulfuric acid.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using iron powder in the presence of a weak acid like ammonium chloride.

  • Diazotization and Cyclization: The resulting 2-aminophenylacetic acid derivative is then diazotized using a nitrite source, such as tert-butyl nitrite or sodium nitrite in acidic conditions. The intermediate diazonium salt spontaneously cyclizes to form the 1-acetyl-1H-indazole-3-carboxylate or carboxamide.

  • Hydrolysis: The final step involves the hydrolysis of the ester or amide and the removal of the N-acetyl group under basic conditions (e.g., refluxing with aqueous sodium hydroxide) to yield the 1H-indazole-3-carboxylic acid.[7]

dot graph "Synthesis_of_1H_Indazole_3_Carboxylic_Acid" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="2-Nitrophenylacetic Acid Derivative"]; Step1 [label="Amidation or Esterification"]; Step2 [label="Nitro Group Reduction"]; Step3 [label="Diazotization & Cyclization"]; Step4 [label="Hydrolysis"]; End [label="1H-Indazole-3-Carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; } caption { label = "Synthetic pathway to 1H-indazole-3-carboxylic acid."; fontsize = 10; fontname = "Helvetica"; } end_dot

Causality Behind Experimental Choices: The choice of reducing agent for the nitro group is critical to avoid the formation of undesired byproducts like oxindoles. Iron in the presence of a mild proton source is often preferred for its chemoselectivity. The diazotization and cyclization step is typically performed at elevated temperatures to facilitate the reaction.

Regioselective N-Substitution of the Indazole Ring

The alkylation or arylation of the indazole nitrogen atoms is a pivotal step in diversifying the chemical space of these compounds. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[6]

  • N1-Alkylation: Generally favored under basic conditions with a non-polar aprotic solvent. The use of a strong base like sodium hydride (NaH) in tetrahydrofuran (THF) often leads to high N1 selectivity. This is attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[1][6]

  • N2-Alkylation: Can be favored under different conditions. For instance, some studies have reported selective N2-alkylation using specific catalysts or by modifying the electronic properties of the indazole ring.[2]

Experimental Protocol: Selective N1-Alkylation of Ethyl 1H-Indazole-3-Carboxylate [6]

  • Deprotonation: To a solution of ethyl 1H-indazole-3-carboxylate in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot graph "N_Alkylation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Ethyl 1H-Indazole-3-Carboxylate"]; Deprotonation [label="Deprotonation\n(NaH, THF, 0°C)"]; Alkylation [label="Addition of Alkylating Agent"]; Reaction [label="Reaction at Room Temperature"]; Workup [label="Quench, Extraction, Purification"]; Product [label="N1-Alkylated Indazole Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Reaction; Reaction -> Workup; Workup -> Product; } caption { label = "General workflow for N1-alkylation of indazole esters."; fontsize = 10; fontname = "Helvetica"; } end_dot

Hydrolysis of Esters to Carboxylic Acids

The final step in many synthetic routes is the hydrolysis of the ester functionality to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol: Basic Hydrolysis of N-Substituted Indazole Esters [6]

  • Dissolution: Dissolve the N-substituted indazole ester in a mixture of methanol and a 2 M aqueous solution of sodium hydroxide (e.g., 4:1 v/v).

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 75 °C) for several hours until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Cool the reaction mixture to room temperature and acidify with a 2 M hydrochloric acid solution to a pH of approximately 3. Extract the carboxylic acid product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the purified N-substituted indazolone carboxylic acid.

Physicochemical Properties: Guiding Drug-Likeness

The physicochemical properties of N-substituted indazolone carboxylic acids, such as their acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

PropertyTypical Range/ValueSignificance in Drug Discovery
pKa Indazole-3-carboxylic acid: ~3.03-3.8[8][9]Influences ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP Varies widely with N-substituentA measure of lipophilicity, impacting membrane permeability, protein binding, and metabolic stability.
Solubility Generally, salts exhibit greater water solubility.[10]Crucial for oral bioavailability and formulation development.

Table 1: Key Physicochemical Properties of Indazolone Carboxylic Acids.

The pKa of the carboxylic acid group is a key parameter. A lower pKa indicates a stronger acid, which will be predominantly ionized at physiological pH. This can enhance aqueous solubility but may reduce passive diffusion across cell membranes. The lipophilicity, quantified by the octanol-water partition coefficient (LogP), is heavily influenced by the nature of the N-substituent. A balanced LogP is often sought to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activities and Therapeutic Applications: A Multifaceted Scaffold

N-substituted indazolone carboxylic acids have demonstrated a wide array of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. N-substituted indazolones have been shown to be potent anti-inflammatory agents.[11][12][13][14] Their mechanism of action often involves the modulation of key inflammatory pathways.

  • Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11][12]

  • Enzyme Inhibition: They can also inhibit enzymes involved in the inflammatory cascade, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12]

dot graph "Anti_Inflammatory_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

Stimulus [label="Inflammatory Stimulus"]; Cells [label="Immune Cells (e.g., Macrophages)"]; Indazolone [label="N-Substituted Indazolone\nCarboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="TNF-α, IL-1β Release"]; Enzymes [label="COX, 5-LOX Activity"]; Inflammation [label="Inflammation"];

Stimulus -> Cells; Cells -> Cytokines; Cells -> Enzymes; Indazolone -> Cytokines [label="Inhibition"]; Indazolone -> Enzymes [label="Inhibition"]; Cytokines -> Inflammation; Enzymes -> Inflammation; } caption { label = "Mechanism of anti-inflammatory action."; fontsize = 10; fontname = "Helvetica"; } end_dot

A study on N-substituted indazolones demonstrated their ability to protect against endotoxin-induced death in mice, highlighting their potent anti-inflammatory effects.[11] The inhibition of lysosomal hydrolytic enzymes and the stabilization of free radicals also contribute to their anti-inflammatory profile.[11][12]

Anticancer Activity

The indazole scaffold is a prominent feature in several approved and clinical-stage anticancer drugs.[7][15] N-substituted indazolone carboxylic acids have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases.[7]

  • Kinase Inhibition: Many indazole derivatives are designed as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include:

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks tumor angiogenesis.[7]

    • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, and its inhibition can induce apoptosis and inhibit cell growth.[16]

    • CDKs (Cyclin-Dependent Kinases): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest.[2]

Compound ClassTarget Kinase(s)Representative IC50 ValuesCancer Cell LinesReference
3-Amino-1H-indazole derivativesPI3K/AKT/mTORW24: 0.43-3.88 µMHT-29, MCF-7, A-549, HepG2, HGC-27[16]
Indazole-pyrimidine derivativesVEGFR-2, EGFR8g: 24 nM (HCT-116), 28 nM (MCF-7)HCT-116, MCF-7[17]
3-(Pyrrolopyridin-2-yl)indazole derivativesNot specified93: 8.3 nM (HL60), 1.3 nM (HCT116)HL60, HCT116[2]

Table 2: Anticancer Activity of Representative N-Substituted Indazole Derivatives.

dot graph "Kinase_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

GrowthFactor [label="Growth Factor"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)"]; PI3K [label="PI3K/AKT/mTOR\nPathway"]; CDK [label="CDK/Cyclin\nComplex"]; Indazolone [label="N-Substituted Indazolone\nCarboxylic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis"];

GrowthFactor -> Receptor; Receptor -> PI3K; PI3K -> Proliferation; CDK -> Proliferation; Indazolone -> Receptor [label="Inhibition"]; Indazolone -> PI3K [label="Inhibition"]; Indazolone -> CDK [label="Inhibition"]; } caption { label = "Indazolones as kinase inhibitors in cancer."; fontsize = 10; fontname = "Helvetica"; } end_dot

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of N-substituted indazolone carboxylic acids is exquisitely sensitive to the nature and position of substituents on the indazole core and the N-substituent. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

  • N1 vs. N2 Substitution: As previously mentioned, the position of the substituent on the indazole nitrogen can have a profound impact on activity. For a given target, one isomer is often significantly more active than the other.

  • Substituents on the Benzene Ring: The electronic and steric properties of substituents on the benzene portion of the indazole ring can influence binding affinity and selectivity. For example, in a series of JNK3 inhibitors, a 6-fluoro substituent was found to enhance selectivity against p38α.[18]

  • The Carboxylic Acid Moiety: The carboxylic acid group is often a key pharmacophoric element, forming critical hydrogen bonds with the target protein. Its replacement with bioisosteres can sometimes be tolerated or even beneficial for improving pharmacokinetic properties, but in many cases, it is essential for activity.[19]

  • The N-Substituent: The nature of the group attached to the indazole nitrogen is a major determinant of potency and selectivity. This is often the primary point of diversification in medicinal chemistry campaigns. For example, in a series of PARP-1 inhibitors, introducing a three-carbon linker between the indazole core and a heterocyclic moiety significantly improved potency.[4]

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating the complex interplay between molecular structure and biological activity.[20][21] These studies can help identify key physicochemical descriptors that correlate with potency, guiding the design of new analogs with improved properties.

Conclusion and Future Perspectives

N-substituted indazolone carboxylic acids represent a highly versatile and privileged scaffold in drug discovery. Their synthetic accessibility, coupled with their ability to modulate a wide range of biological targets, ensures their continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on:

  • Development of more selective inhibitors: As our understanding of disease biology deepens, the need for highly selective inhibitors that target specific isoforms of enzymes or receptor subtypes will become increasingly important.

  • Exploration of novel therapeutic areas: While their application in inflammation and oncology is well-established, the potential of these compounds in other areas, such as neurodegenerative and infectious diseases, warrants further investigation.

  • Application of advanced drug design strategies: The use of computational methods, such as QSAR, molecular docking, and artificial intelligence, will continue to accelerate the discovery and optimization of new N-substituted indazolone carboxylic acid-based drugs.

The continued exploration of this fascinating class of molecules holds immense promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. BenchChem. Accessed March 7, 2024.
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. PMC. Published December 22, 2022.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Published November 14, 2006.
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Accessed March 7, 2024.
  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PMC. Accessed March 7, 2024.
  • Indazoles in Drug Discovery. PharmaBlock. Accessed March 7, 2024.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Accessed March 7, 2024.
  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights. AboutScience. Published December 22, 2022.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Accessed March 7, 2024.
  • Indazole-3-carboxylic acid | Biochemical Reagent. MedchemExpress.com. Accessed March 7, 2024.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. Published April 15, 2012.
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. Published February 8, 2023.
  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. PubMed. Accessed March 7, 2024.
  • The anti-inflammatory activity of N-substituted indazolones in mice. PubMed. Published January 1996.
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Exploratory

Biological Targets for (3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic Acid Analogs: A Technical Guide

Executive Summary The (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid scaffold has emerged as a highly versatile and privileged bicyclic pharmacophore in modern drug discovery. Characterized by excellent metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid scaffold has emerged as a highly versatile and privileged bicyclic pharmacophore in modern drug discovery. Characterized by excellent metabolic stability and a unique hydrogen-bond donor/acceptor profile, this core structure has been successfully deployed across distinct therapeutic modalities.

Rather than acting as a pan-assay interference compound (PAINS), the indazolone-acetic acid core achieves target specificity through precise substitution patterns and geometric vectors. This whitepaper dissects the three primary validated biological targets for these analogs: Soluble Guanylate Cyclase (sGC) , CRL4^CRBN E3 Ubiquitin Ligase , and Monocyte Chemotactic Protein-1 (MCP-1) . We will explore the mechanistic causality behind their efficacy and provide self-validating experimental protocols for preclinical evaluation.

Target 1: Soluble Guanylate Cyclase (sGC) Stimulation

Mechanistic Rationale

Soluble guanylate cyclase (sGC) is the primary intracellular receptor for nitric oxide (NO). Impaired NO bioavailability leads to cardiovascular diseases, making sGC a critical therapeutic target. Analogs featuring the (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid head group act as NO-independent, heme-dependent sGC stimulators [1].

The causality of this interaction lies in the acetic acid moiety. Spectroscopic studies indicate that the carboxylic acid acts as a crucial anchor, mimicking the interactions of the heme propionate groups within the sGC regulatory domain. By binding to this allosteric site, the indazolone analog induces a conformational shift that sensitizes the enzyme to basal NO levels, resulting in a synergistic overproduction of cyclic GMP (cGMP) [2].

Experimental Workflow: sGC Enzyme Activity Assay (HTRF)

To validate sGC stimulation, we utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than traditional ELISAs. Causality: ELISAs require multiple wash steps that can degrade transient cGMP signals. HTRF captures real-time intracellular cGMP accumulation in a single-well, equilibrium-preserving environment.

Step-by-Step Protocol:

  • Enzyme Preparation: Incubate 10 ng of highly purified recombinant human sGC (α1β1 heterodimer) in assay buffer (50 mM TEA, pH 7.4, 3 mM MgCl2, 1 mM DTT, 0.1% BSA).

  • Compound Addition: Add the indazolone analog at concentrations ranging from 0.1 nM to 100 μM.

  • Internal Control (Self-Validation): In a parallel well, pre-incubate the enzyme with 10 μM ODQ (an sGC heme oxidant/inhibitor) for 30 minutes. Logic: If the analog is truly a heme-dependent stimulator, ODQ will completely abrogate its efficacy.

  • Substrate Initiation: Add 0.5 mM GTP and 100 nM DEA/NO (a rapid NO donor) to trigger the synergistic reaction. Incubate for 20 minutes at 37°C.

  • Detection: Add HTRF cGMP-d2 conjugate and anti-cGMP Cryptate. Read time-resolved fluorescence at 665 nm / 620 nm.

sGC_Pathway Indazolone (3-Oxo-indazol-2-yl)acetic acid Analog sGC Soluble Guanylate Cyclase (sGC) (Heme-bound) Indazolone->sGC NO-independent Stimulation NO Nitric Oxide (NO) NO->sGC Synergistic Activation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation / Anti-fibrosis PKG->Vasodilation Phosphorylation

NO-independent stimulation of sGC by indazolone analogs leading to cGMP-mediated vasodilation.

Target 2: CRL4^CRBN E3 Ubiquitin Ligase (Molecular Glues)

Mechanistic Rationale

Targeted Protein Degradation (TPD) has revolutionized oncology. Traditional molecular glues (like thalidomide and lenalidomide) utilize a phthalimide ring to bind the tri-tryptophan pocket of Cereblon (CRBN). However, phthalimides are inherently unstable, undergoing rapid hydrolysis at physiological pH (half-life of ~5 hours at pH 7.4).

Recent advancements have replaced the phthalimide core with a 3-oxo-1,3-dihydro-2H-indazole moiety fused to a glutarimide ring (e.g., 3-(3-oxo-1,3-dihydro-2H-indazol-2-yl)piperidine-2,6-dione) [3]. Causality of Design: The indazolone ring drastically improves metabolic stability. Furthermore, it alters the geometric vector of the carbonyl group, reducing steric repulsion with the nearby polypeptide chain of the recruited neosubstrate (such as IKZF1/3). This allows for tighter ternary complex formation and broader neosubstrate recruitment profiles.

Experimental Workflow: Cellular Degradation & Ternary Complex Assay

To prove that the analog acts as a molecular glue rather than a standard inhibitor, the assay must validate proteasome dependency.

Step-by-Step Protocol:

  • Cell Culture: Plate MV-4-11 (human macrophage cell line expressing IKZF1/3) at

    
     cells/well in IMDM medium.
    
  • Compound Treatment: Treat cells with the indazolone-glutarimide analog (1 nM to 10 μM) for 24 hours.

  • Self-Validating Controls: Treat parallel wells with the analog + 1 μM MG132 (proteasome inhibitor) OR 1 μM MLN4924 (NEDD8-activating enzyme inhibitor). Logic: Rescue of IKZF1/3 degradation by MG132 proves the mechanism is proteasome-dependent, while rescue by MLN4924 proves it is cullin-RING ligase-dependent.

  • Western Blotting: Lyse cells in RIPA buffer. Run SDS-PAGE and probe with anti-IKZF1, anti-IKZF3, and anti-GAPDH (loading control) antibodies.

CRBN_Complex Glue Indazolone-Glutarimide Molecular Glue CRBN CRL4-CRBN E3 Ligase Glue->CRBN Binds Tri-Trp Pocket Target Neosubstrate (IKZF1/3) Glue->Target Surface Interaction CRBN->Target Recruits via Glue Ub Polyubiquitin Chain Target->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Proteolysis

Mechanism of targeted protein degradation via CRBN-molecular glue ternary complex formation.

Target 3: MCP-1/CCL2 Synthesis Inhibition (Inflammation)

Mechanistic Rationale

Isomeric variations of the indazolone-acetic acid core, such as 2-[(1-benzyl-1H-indazol-3-yl)oxy]-2-methylpropanoic acid (Bindarit), are potent anti-inflammatory agents. They act by selectively inhibiting the synthesis of Monocyte Chemotactic Protein-1 (MCP-1/CCL2) [4].

Causality: These analogs do not act as receptor antagonists. Instead, they modulate the classical NF-κB pathway. The indazole derivative specifically reduces the phosphorylation of IκBα and p65, preventing the nuclear translocation of p65/p50 dimers. This selectively represses the activation of the MCP-1 promoter without affecting the expression of other cytokines like IL-1 or TNF-α.

Quantitative Data Summary

To aid in lead optimization, the following table summarizes the structural requirements and typical pharmacological readouts for the three primary targets of the indazole-acetic acid scaffold.

Biological TargetPrimary IndicationKey Structural RequirementTypical Assay ReadoutBenchmark EC50 / IC50
sGC (Stimulator) Pulmonary Hypertension, Heart FailureFree carboxylic acid (mimics heme propionate); lipophilic tail.cGMP HTRF (Fold-increase over basal)EC50: 10 - 500 nM
CRBN (Molecular Glue) Multiple Myeloma, Targeted DegradationAcetic acid cyclized/converted into a glutarimide (piperidine-2,6-dione) ring.Western Blot (IKZF1/3 degradation DC50)DC50: 1 - 50 nM
MCP-1 (Synthesis Inhibitor) Lupus Nephritis, Pancreatitis, ArthritisIndazol-3-yloxy linkage; α,α-dimethyl substitution on the acetic acid.ELISA for secreted MCP-1 from LPS-stimulated monocytesIC50: 100 - 300 μM

References

  • Evgenov, O. V., et al. "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery 5.9 (2006): 755-768. URL:[Link]

  • Stasch, J. P., et al. "Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof" World Intellectual Property Organization (Patent WO2009127338A1) (2009).
  • Wang, Y., et al. "Indazolone compounds, preparation methods, pharmaceutical compositions and applications thereof" World Intellectual Property Organization (Patent WO2025056073A1) (2025).
  • Guglielmotti, A., et al. "Bindarit, an anti-inflammatory drug, specifically inhibits MCP-1/CCL2 and IL-12β/p40 expression." Taylor & Francis (Autoimmunity) (2012). URL:[Link]

Foundational

pKa values and ionization behavior of indazolone acetic acid

Ionization Dynamics and pKa Profiling of Indazolone Acetic Acid Derivatives: A Technical Guide for Drug Development Executive Summary Indazolone acetic acid and its substituted derivatives (such as the anti-cataract NSAI...

Author: BenchChem Technical Support Team. Date: March 2026

Ionization Dynamics and pKa Profiling of Indazolone Acetic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary

Indazolone acetic acid and its substituted derivatives (such as the anti-cataract NSAID bendazac) represent a critical class of bioactive scaffolds in modern pharmacokinetics. Understanding their ionization behavior is paramount, as the pKa directly dictates aqueous solubility, lipophilic membrane permeability, and target-binding affinity. This whitepaper provides an in-depth analysis of the physicochemical properties, tautomeric equilibria, and validated experimental methodologies for characterizing the pKa of indazolone acetic acid compounds.

Structural Chemistry and Tautomeric Equilibrium

The core indazolone (indazol-3-one) heterocycle is subject to a complex tautomeric equilibrium between the 1H-indazol-3-ol (hydroxy) and 1,2-dihydro-3H-indazol-3-one (oxo) forms. Theoretical calculations and NMR studies demonstrate that in aqueous solutions, the 1H-indazol-3-ol tautomer predominantly dictates the molecule's baseline reactivity[1].

When functionalized with an acetic acid moiety, the attachment point critically influences the molecule's electronic distribution and subsequent ionization:

  • O-Alkylation : Yields (1H-indazol-3-yloxy)acetic acid derivatives. The oxygen atom acts as an electron-donating group to the indazole ring via resonance, stabilizing the aromatic system and locking the tautomeric state.

  • N-Alkylation : Yields indazolone-1-acetic or indazolone-2-acetic acid, forcing the molecule into the oxo-form and altering the electron density around the carboxylic tail.

Ionization Behavior and pKa Values

Indazolone acetic acid exhibits biphasic ionization behavior due to the presence of two distinct ionizable centers:

  • The Carboxylic Acid (pKa ~2.8 - 3.5) : This is the primary site of ionization at physiological pH. For instance, bendazac ([(1-benzyl-1H-indazol-3-yl)oxy]acetic acid) possesses a predicted pKa of 2.89 ± 0.10[2]. The electron-withdrawing nature of the aryloxy/heteroaryloxy group inductively increases the acidity of the carboxylic acid compared to standard aliphatic analogs.

  • The Indazole Nitrogen (pKa ~1.0 - 1.5) : The basic nitrogen (N2) can be protonated under highly acidic conditions. However, in the ground state, the indazole ring is only weakly basic, meaning this protonation exclusively occurs in extreme gastric-like pH environments[3].

Causality Insight: Because the pKa of the carboxylic acid is ~2.9, the molecule is >99% ionized at the physiological pH of 7.4. This massive degree of ionization renders the unformulated free acid poorly permeable across lipophilic biological membranes, such as the anionic corneal epithelium (which has an isoelectric point of ~3.2)[4]. Consequently, pharmaceutical formulations must utilize specific salt forms to temporarily buffer the local pH and optimize the unionized fraction during absorption.

Biphasic ionization equilibrium of indazolone acetic acid derivatives across physiological pH ranges.

Quantitative Data Summary

The following table summarizes the physicochemical properties of representative indazolone acetic acid derivatives to allow for rapid structural comparison.

Compound / DerivativeTautomeric StatePrimary pKa (Carboxyl)Secondary pKa (Indazole)LogP (Unionized)
Indazolone-O-acetic acid 1H-indazol-3-ol~3.10~1.201.8
Bendazac (N1-benzyl) 1H-indazol-3-ol2.89 ± 0.10< 1.02.4
Indazolone-N1-acetic acid 3H-indazol-3-one~3.40~1.501.2

Experimental Protocol: Self-Validating UV-Vis Spectrophotometric pKa Determination

Standard potentiometric titration often fails for indazolone acetic acids due to their poor aqueous solubility in the unionized state (characteristic of BCS Class II/IV drugs). To circumvent this, UV-Vis spectrophotometric titration is the gold standard.

Causality of Method: The indazole ring's


 and 

electron transitions are highly sensitive to the protonation state of the attached carboxylic acid. Deprotonation alters the inductive pull on the ring, shifting the

, which allows for highly sensitive pKa determination even at micromolar concentrations where the drug remains fully soluble.

Step-by-Step Methodology:

  • Stock Solution Preparation : Dissolve the indazolone acetic acid derivative in HPLC-grade methanol to a concentration of 10 mM. Rationale: Methanol ensures complete dissolution of the hydrophobic free acid before introduction into the aqueous buffer.

  • Buffer Preparation : Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 1.0 to 6.0 in 0.2 pH increments. Maintain a constant ionic strength (

    
     M) using KCl to mimic physiological osmolarity.
    
  • Sample Spiking : Spike 20 µL of the methanolic stock into 2 mL of each buffer solution (final concentration: 100 µM, 1% organic modifier).

  • Spectral Acquisition : Scan the UV-Vis absorbance from 200 nm to 400 nm.

    • Self-Validation Check 1 (Solubility): Monitor baseline absorbance at 600 nm. If

      
      , micro-precipitation has occurred. The Henderson-Hasselbalch assumption is invalidated, and data for that pH must be discarded.
      
    • Self-Validation Check 2 (Purity): Identify isosbestic points (typically around 275 nm for indazole derivatives). The strict crossing of all spectra at this exact point confirms a pure

      
       equilibrium without degradation or side reactions.
      
  • Data Analysis : Plot the absorbance at the

    
     of the anionic form (e.g., 306 nm) against pH. Apply non-linear regression using the Henderson-Hasselbalch equation to extract the precise pKa.
    

Orthogonal experimental workflow for determining the pKa of indazolone acetic acid derivatives.

Implications for Formulation and Drug Delivery

The low pKa of indazolone acetic acid dictates that in topical or ocular delivery systems, the formulation pH must be carefully engineered. Lowering the formulation pH artificially increases the unionized fraction, enhancing tissue permeation, but risks severe cellular irritation and precipitation.

To resolve this thermodynamic bottleneck, complexation with basic amino acids like L-lysine is employed[5]. The lysine salt of bendazac (bendazac lysine) not only disrupts the crystalline lattice to improve thermodynamic solubility but also acts as an in situ buffer. This creates a microenvironment that facilitates partitioning into the lipid bilayer without requiring a globally acidic, irritating formulation.

References

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
  • bendazac - Physico-chemical Properties. ChemBK.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
  • Topical Ocular Delivery of NSAIDs. PMC - NIH.
  • Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs. ResearchGate.

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and SDS Framework for Indazole-3-one Derivatives

The following technical guide details the safety profile, toxicological data, and Safety Data Sheet (SDS) generation framework for Indazole-3-one (3-indazolinone) and its bioactive derivatives. Executive Summary Indazole...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety profile, toxicological data, and Safety Data Sheet (SDS) generation framework for Indazole-3-one (3-indazolinone) and its bioactive derivatives.

Executive Summary

Indazole-3-one (CAS: 7364-25-2), also known as 3-indazolinone, represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR, PDGFR), anti-inflammatory agents, and cannabinoid receptor modulators.[1] While the scaffold offers significant therapeutic utility, its structural similarity to other nitrogenous heterocycles necessitates a rigorous toxicological evaluation.

This guide provides a definitive safety profile for the core scaffold and its derivatives, synthesizing data from GHS classifications, cytotoxicity assays (IC50 values), and mechanistic toxicity pathways. It establishes a protocol for generating compliant Safety Data Sheets (SDS) for novel derivatives where empirical data may be sparse.

Chemical Identity & GHS Hazard Classification

The core scaffold, 1,2-dihydro-3H-indazol-3-one, exhibits a baseline hazard profile primarily centered on mucosal irritation and acute oral toxicity. However, functionalization (e.g., addition of nitro groups, hydrazines, or halides) can drastically shift this profile from "Harmful" to "Toxic."

Core Scaffold Identification
  • IUPAC Name: 1,2-dihydro-3H-indazol-3-one[1][2][3]

  • CAS Number: 7364-25-2[2][3][4]

  • Molecular Formula: C7H6N2O[5]

  • Synonyms: 3-Indazolinone; 3-Hydroxyindazole (tautomer); 1H-Indazol-3-ol.[3]

GHS Classification (Baseline)

Based on aggregated supplier data and QSAR modeling for the unsubstituted scaffold:

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.[6][7]H302
Skin Corrosion/Irritation Cat.[6] 2Causes skin irritation.[2][3][6][8]H315
Eye Damage/Irritation Cat.[7] 2ACauses serious eye irritation.[2][6][7][8][9]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[2][3][6][8]H335

Critical Safety Note: Certain derivatives, particularly 5-nitroindazolinones or those containing hydrazine linkers, may elevate Acute Toxicity to Category 3 (H301: Toxic if swallowed) due to metabolic activation and ROS generation.

Toxicological Profile & Quantitative Data

The toxicity of indazolone derivatives is highly structure-dependent. Below is a synthesis of quantitative cytotoxicity data comparing therapeutic potency vs. off-target toxicity.

Cytotoxicity & Selectivity (In Vitro)

Recent studies emphasize the "Selectivity Index" (SI)—the ratio of toxicity in normal cells to cancer cells.

Compound ClassCell Line (Target)IC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Ref
Indazole-3-amine deriv.[10][11][12] (6o) K562 (Leukemia)5.15HEK-293 (Kidney)33.206.45 [1]
Indazole-3-amine deriv. (5k) Hep-G2 (Liver)3.32HEK-29312.173.66 [1]
5-nitro-2-picolyl-indazolone T. cruzi (Parasite)1.10Macrophages>50.0>45 [2]
Unsubstituted 3-indazolinone HCT-116 (Colon)>100HFF-1 (Fibroblast)>200N/A [3]

Interpretation: The core scaffold is relatively low-toxicity. Toxicity spikes when electrophilic "warheads" (e.g., chloro-, nitro- substituents) are added to target specific kinases or enzymes.

Mechanism of Toxicity

Understanding why a derivative is toxic is crucial for SDS Section 11.

  • ROS Generation: Nitro-substituted indazolones are bioreduced by nitroreductases, generating reactive oxygen species (ROS) that cause DNA damage. This is the mechanism of action against parasites but also a source of genotoxicity in humans.

  • Kinase Off-Targeting: Derivatives designed to inhibit kinases (e.g., ALK, ROS1) may inadvertently inhibit hERG channels, leading to cardiotoxicity (QT prolongation).

Visualizing the Toxicity Pathway

The following diagram illustrates the divergent pathways between therapeutic efficacy and toxicity.

IndazoloneToxicity Scaffold Indazole-3-one Scaffold Func Functionalization (e.g., 5-Nitro, 3-Amine) Scaffold->Func SAR Optimization Target Target Binding (Kinases/Receptors) Func->Target High Affinity OffTarget Off-Target Binding (hERG, CYP450) Func->OffTarget Low Selectivity Therapeutic Therapeutic Effect (Apoptosis of Cancer Cells) Target->Therapeutic Pathway Inhibition (e.g., Bcl-2 downreg) Toxicity Adverse Events (Cardiotoxicity, Genotoxicity) OffTarget->Toxicity Ion Channel Blockade ROS Accumulation

Caption: Divergent pathways of efficacy vs. toxicity in indazolone drug design.

SDS Generation Framework for Novel Derivatives

When synthesizing a novel indazole-3-one derivative without specific toxicity data, you must adopt a "Read-Across" approach for the SDS.

Section 2: Hazard Identification (Template)

If the derivative contains a basic amine (common in kinase inhibitors), assume irritation potential.

  • Classification: Skin Irrit. 2, Eye Irrit.[3][6][8] 2A, STOT SE 3.[3][8]

  • Signal Word: Warning.

  • Statement: "Caution: Substance not fully tested. Treat as a potential mutagen if nitro-groups are present."

Section 4: First Aid Measures (Specifics)
  • Inhalation: Move to fresh air. Indazolone dusts are potent respiratory irritants.

  • Skin Contact: Wash with PEG-400 or soap/water. Indazolones are lipophilic; water alone may be insufficient.

Section 11: Toxicological Information (Read-Across)

Use the following standard language for the scaffold:

"To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Data suggests the core indazole scaffold possesses low acute toxicity (LD50 Rat Oral > 1000 mg/kg estimated), but functional groups may alter this significantly. Potential for ROS-mediated cytotoxicity exists for nitro-derivatives."[13]

Validated Experimental Protocols

To validate the safety profile of a new derivative, the following assays are mandatory.

MTT Cytotoxicity Assay (Protocol)

Purpose: Determine IC50 and Selectivity Index (SI).

  • Preparation: Seed HEK-293 (normal) and Target Cancer Cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve indazole derivative in DMSO (final concentration < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to find IC50.
    
Precursor Safety: Hydrazine Handling

The synthesis of indazolones often involves hydrazine monohydrate , a known carcinogen (Cat 1B) and corrosive.

  • Engineering Control: All reactions involving hydrazine must be performed in a functioning fume hood with a blast shield.

  • Quenching: Residual hydrazine must be quenched with dilute hypochlorite (bleach) solution before disposal to prevent formation of volatile nitrosamines.

Toxicity Testing Workflow

This workflow ensures that any new derivative is screened for safety before scale-up.

ToxWorkflow Start New Indazolone Derivative InSilico In Silico Screen (ToxTree / QSAR) Start->InSilico Decision1 Structural Alerts? InSilico->Decision1 InVitro In Vitro Panel (MTT + hERG) Decision1->InVitro Acceptable Fail Discard / Redesign Decision1->Fail High Risk (e.g. Nitro/Nitroso) Genotox Genotoxicity (Ames Test) InVitro->Genotox Genotox->Fail Positive Pass Proceed to In Vivo / ADME Genotox->Pass Negative

Caption: Step-wise toxicity screening pipeline for indazole-3-one derivatives.

References

  • Zhang, H., et al. (2023).[14] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 28(10), 4058. Link

  • Vega, C., et al. (2012). "Synthesis, biological evaluation and chemometric analysis of indazole derivatives... as antichagasic drugs."[15] European Journal of Medicinal Chemistry, 58, 214-227.[15] Link[15]

  • PubChem. (2023).[3] "Compound Summary: 1,2-dihydro-3H-indazol-3-one." National Library of Medicine. Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 3-Indazolinone." Link

  • ECHA. (2023). "C&L Inventory: 1,2-dihydro-3H-indazol-3-one." European Chemicals Agency.[3] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-alkylation of 1,2-dihydro-3H-indazol-3-one with Chloroacetic Acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 1,2-dihydro-3H-indazol-3-one with chloroacetic acid to synthesize (3-oxo-1,2-dihydro-3H-...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 1,2-dihydro-3H-indazol-3-one with chloroacetic acid to synthesize (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid. This guide is designed to offer not only a step-by-step protocol but also a deeper understanding of the reaction's principles, potential challenges, and expected outcomes.

Introduction: The Significance of N-Alkylated Indazolones

Indazolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of an acetic acid moiety via N-alkylation can significantly modulate the parent molecule's physicochemical properties, such as solubility and lipophilicity, and can provide a handle for further functionalization, for instance, in the development of PROTACs or antibody-drug conjugates. The target molecule of this protocol, (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid, is a key intermediate for the synthesis of various pharmacologically active agents.

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent system employed. This protocol has been optimized to favor the formation of the therapeutically more common N1 isomer.

Reaction Workflow

The overall synthetic strategy involves two main stages: the synthesis of the starting material, 1,2-dihydro-3H-indazol-3-one, followed by its N-alkylation with a chloroacetic acid derivative and subsequent hydrolysis to yield the final product.

G cluster_0 Synthesis of Starting Material cluster_1 N-Alkylation and Hydrolysis 2-Nitrobenzoic acid 2-Nitrobenzoic acid Methyl 2-nitrobenzoate Methyl 2-nitrobenzoate 2-Nitrobenzoic acid->Methyl 2-nitrobenzoate Esterification (MeOH, H2SO4) 2-Nitrobenzohydrazide 2-Nitrobenzohydrazide Methyl 2-nitrobenzoate->2-Nitrobenzohydrazide Hydrazinolysis (Hydrazine hydrate) 1,2-dihydro-3H-indazol-3-one 1,2-dihydro-3H-indazol-3-one 2-Nitrobenzohydrazide->1,2-dihydro-3H-indazol-3-one Reductive Cyclization (e.g., Na2S2O4) Ethyl (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetate Ethyl (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetate 1,2-dihydro-3H-indazol-3-one->Ethyl (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetate N-Alkylation (Ethyl chloroacetate, K2CO3, DMF) (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid Ethyl (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetate->(3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid Hydrolysis (LiOH, THF/H2O)

Caption: Workflow for the synthesis of (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid.

PART 1: Synthesis of 1,2-dihydro-3H-indazol-3-one (Starting Material)

A reliable supply of the starting material is crucial. While commercially available, its synthesis from 2-nitrobenzoic acid is a cost-effective alternative for large-scale preparations.

Protocol 1: Synthesis of 1,2-dihydro-3H-indazol-3-one

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Nitrobenzoic acid167.1216.7 g0.1
Methanol32.04100 mL-
Sulfuric acid (conc.)98.085 mL-
Hydrazine hydrate (80%)50.0615 mL~0.24
Sodium dithionite174.1152.2 g0.3
Sodium hydroxide40.0016.0 g0.4
Dichloromethane84.93As needed-
Ethyl acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • Esterification: In a 250 mL round-bottom flask, dissolve 16.7 g (0.1 mol) of 2-nitrobenzoic acid in 100 mL of methanol. Carefully add 5 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath. Reflux the mixture for 4 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 2-nitrobenzoate as a solid.

  • Hydrazinolysis: To the crude methyl 2-nitrobenzoate, add 15 mL of 80% hydrazine hydrate and 50 mL of ethanol. Reflux the mixture for 6 hours. Upon cooling, a precipitate of 2-nitrobenzohydrazide will form. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Reductive Cyclization: Suspend the 2-nitrobenzohydrazide in 150 mL of water and add a solution of 16.0 g (0.4 mol) of sodium hydroxide in 50 mL of water. Cool the mixture to 10°C in an ice bath. In a separate beaker, dissolve 52.2 g (0.3 mol) of sodium dithionite in 150 mL of water. Add the sodium dithionite solution dropwise to the cooled hydrazide solution over 30 minutes, maintaining the temperature below 15°C. After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Acidify the solution with concentrated hydrochloric acid to pH 2-3. The product, 1,2-dihydro-3H-indazol-3-one, will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol/water if necessary.

PART 2: N-alkylation of 1,2-dihydro-3H-indazol-3-one

The N-alkylation is performed using ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This two-step approach generally provides higher yields and a cleaner product compared to direct alkylation with chloroacetic acid.

Protocol 2: Synthesis of (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1,2-dihydro-3H-indazol-3-one134.131.34 g0.01
Ethyl chloroacetate122.551.35 g (1.1 mL)0.011
Potassium carbonate (anhydrous)138.212.76 g0.02
Dimethylformamide (DMF)73.0920 mL-
Lithium hydroxide monohydrate41.960.84 g0.02
Tetrahydrofuran (THF)72.1115 mL-
Water18.0215 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (1M)36.46As needed-

Procedure:

  • N-Alkylation: To a stirred suspension of 1.34 g (0.01 mol) of 1,2-dihydro-3H-indazol-3-one and 2.76 g (0.02 mol) of anhydrous potassium carbonate in 20 mL of DMF, add 1.1 mL (0.011 mol) of ethyl chloroacetate dropwise at room temperature. Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetate. This intermediate can be purified by column chromatography on silica gel or used directly in the next step.

  • Hydrolysis: Dissolve the crude ester in a mixture of 15 mL of THF and 15 mL of water. Add 0.84 g (0.02 mol) of lithium hydroxide monohydrate and stir the mixture at room temperature for 4 hours.

  • Isolation: After the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester. Carefully acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid while cooling in an ice bath. The product, (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid, will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure product.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the indazolone nitrogen without causing significant side reactions. Stronger bases like sodium hydride could also be used but may lead to the formation of the N2-isomer and require stricter anhydrous conditions.[1]

  • Solvent Selection: DMF is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation, leaving the carbonate anion more reactive.

  • Two-Step Alkylation/Hydrolysis: Using ethyl chloroacetate followed by hydrolysis is preferred over direct alkylation with chloroacetic acid. The carboxylate anion of chloroacetic acid can act as a competing nucleophile, and the acidic proton can interfere with the basic conditions required for the N-alkylation.

  • Hydrolysis Conditions: Lithium hydroxide in a THF/water mixture is a standard and effective method for the saponification of esters under mild conditions, minimizing the risk of side reactions.

Safety Precautions

  • Chloroacetic acid and its esters are toxic and corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4]

  • Hydrazine hydrate is a suspected carcinogen and is highly corrosive. All manipulations should be performed in a fume hood with appropriate PPE.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care and appropriate PPE.

  • Sodium dithionite can be flammable under certain conditions. Avoid contact with combustible materials.

Expected Results and Characterization

The N-alkylation of 1,2-dihydro-3H-indazol-3-one is expected to yield a mixture of N1 and N2 isomers, with the N1 isomer being the major product under the specified conditions. The final product, (3-oxo-1,2-dihydro-3H-indazol-1-yl)acetic acid, should be a white to off-white solid.

Table of Expected Spectroscopic Data (based on analogous structures):

PropertyExpected Value
1H NMR (400 MHz, DMSO-d6)δ 12.9 (s, 1H, COOH), 10.9 (s, 1H, NH), 7.7-7.0 (m, 4H, Ar-H), 4.8 (s, 2H, N-CH2)
13C NMR (100 MHz, DMSO-d6)δ 170.0 (C=O, acid), 162.0 (C=O, lactam), 145.0, 132.0, 128.0, 122.0, 120.0, 110.0 (Ar-C), 50.0 (N-CH2)
IR (KBr, cm-1)3300-2500 (br, O-H), 3200 (N-H), 1720 (C=O, acid), 1680 (C=O, lactam)
MS (ESI-) m/z 191.0 [M-H]-

Note: The exact chemical shifts and peak shapes may vary depending on the solvent and instrument used. The NH proton may be broad or not observed in some cases.

References

  • Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]

  • Zhu, J. S., Kraemer, N., Shatskikh, M. E., Li, C. J., Son, J. H., Haddadin, M. J., ... & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. PubMed Central. [Link]

  • Takahashi, K., et al. (1995). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 41(11), 2465-2476. [Link]

  • Goth, H., & Grol, C. J. (1987). Synthesis of some substituted indazole acetic acids. Journal of Heterocyclic Chemistry, 24(3), 769-772. [Link]

  • Loba Chemie. (2023). CHLOROACETIC ACID AR Safety Data Sheet. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Penta. (2024). Chloroacetic acid Safety Data Sheet. [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Chloroacetic acid. [Link]

  • Kumar, A., et al. (2008). A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 11-18. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. [Link]

  • NIST. (n.d.). 3H-Indazol-3-one, 1,2-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Peptide Coupling Using (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Modern Peptide Synthesis The chemical synthesis of peptides is a cornerstone of modern drug discovery and biomedi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Modern Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biomedical research. The formation of the amide bond, the very backbone of a peptide, is a deceptively simple condensation reaction that, in practice, is fraught with potential pitfalls.[1][2] The primary challenges that researchers face are the suppression of racemization, particularly for sensitive amino acids like histidine and cysteine, and ensuring high coupling efficiency, especially in the case of sterically hindered residues.[3][4][5]

To address these challenges, a variety of coupling reagents and additives have been developed over the years.[1][6][7][8] Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are cost-effective and widely used activators.[1][7] However, their use without an additive can lead to significant racemization and the formation of unwanted byproducts.[2][9] This has led to the widespread adoption of additives like 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt).[2][10] These additives function by converting the unstable O-acylisourea intermediate into a more stable and reactive active ester, which then undergoes efficient aminolysis to form the desired peptide bond with minimal loss of stereochemical integrity.[10]

This application note introduces (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, a novel additive designed to offer enhanced performance in peptide coupling reactions. Its unique structure, featuring an indazolone core, is engineered to provide superior racemization suppression and accelerated coupling kinetics, addressing the persistent challenges in the synthesis of complex peptides.

The Mechanistic Advantage of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic Acid

The efficacy of a coupling additive is intrinsically linked to its chemical structure. In the case of the well-established additive HOAt, the nitrogen atom at the 7-position of the benzotriazole ring plays a crucial role in its enhanced reactivity compared to HOBt.[10][11] This "aza" effect increases the acidity of the N-OH group, making it a better leaving group and facilitating the aminolysis step.[10]

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid is postulated to operate through a similar mechanism, but with distinct advantages conferred by its indazolone scaffold. The proposed mechanism, in conjunction with a carbodiimide activator like DIC, is as follows:

  • Activation of the Carboxylic Acid: The carboxyl group of the N-protected amino acid reacts with the carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate.[2][10]

  • Formation of the Active Ester: (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid rapidly intercepts the O-acylisourea intermediate, forming a highly reactive O-acyl-indazolone active ester. This step is critical for preventing the racemization of the activated amino acid.

  • Nucleophilic Attack and Peptide Bond Formation: The N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid.

The key to the enhanced performance of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid lies in the electronic properties of the indazolone ring, which are believed to further stabilize the active ester and accelerate the final aminolysis step.

Peptide_Coupling_Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase AA N-Protected Amino Acid O_Acyl O-Acylisourea (Unstable Intermediate) AA->O_Acyl + Carbodiimide Carbo Carbodiimide (e.g., DIC) Carbo->O_Acyl Additive (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid Active_Ester Active Ester (Stabilized) Additive->Active_Ester O_Acyl->Active_Ester + Additive Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Peptide N-Terminus Peptide_N_Terminus Peptide N-Terminus Peptide_N_Terminus->Peptide_Bond

Figure 1: General workflow for peptide coupling using an additive.

Experimental Protocols

The following protocols provide a general framework for the use of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid in both solid-phase and solution-phase peptide synthesis. Optimization may be required based on the specific amino acid sequence and scale of the reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is suitable for standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

  • Activation Mixture Preparation (in a separate vessel):

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (3-5 equivalents).

    • Add DIC (3-5 equivalents).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activation mixture to the washed resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings (e.g., sterically hindered amino acids), the reaction time can be extended or the temperature moderately increased (e.g., to 40°C).[12]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

Protocol 2: Solution-Phase Peptide Coupling

This protocol is suitable for the coupling of peptide fragments or individual amino acids in solution.

Materials:

  • N-protected amino acid or peptide fragment with a free carboxylic acid

  • Amino acid ester or peptide fragment with a free amine

  • (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid or peptide fragment (1.0 equivalent) and (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (1.1 equivalents) in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 5-10 minutes.

  • Amine Addition: In a separate flask, dissolve the amino acid ester or peptide fragment with the free amine (1.0 equivalent) and DIPEA (1.5-2.0 equivalents) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography on silica gel or by preparative HPLC.

Quantitative Data and Reaction Parameters

The following table summarizes the recommended molar equivalents and reaction conditions for optimal performance with (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid.

ParameterSPPSSolution-PhaseRationale
N-Protected Amino Acid 3-5 eq.1.0 eq.An excess is used in SPPS to drive the reaction to completion on the solid support.
(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid 3-5 eq.1.1 eq.Ensures efficient formation of the active ester and suppression of side reactions.
Carbodiimide (DIC/EDC) 3-5 eq.1.1 eq.Stoichiometric with the additive to ensure complete activation.
Base (e.g., DIPEA) 6-10 eq.1.5-2.0 eq.Neutralizes the hydrochloride salt of the amine component and the proton generated during the reaction.
Reaction Time 1-2 hours4-12 hoursSPPS is generally faster due to the higher concentration of reagents.
Temperature Room Temp. (up to 40°C)0°C to Room Temp.Lower temperatures are initially used in solution-phase to minimize racemization during activation.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling step (recoupling) can be performed. For persistently difficult couplings, consider using a more potent coupling reagent in conjunction with (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid.

  • Racemization: While (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid is designed to suppress racemization, this side reaction is never entirely eliminated, especially with sensitive amino acids.[4] It is crucial to avoid prolonged pre-activation times and excessive use of base. The choice of base can also be critical, with more sterically hindered bases like 2,4,6-collidine sometimes offering better results.[8]

  • Solvent Choice: Polar aprotic solvents like DMF and NMP are generally preferred for both SPPS and solution-phase synthesis as they effectively solvate the reactants and intermediates.[10]

Figure 2: Troubleshooting flowchart for incomplete coupling reactions.

Conclusion

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid represents a promising new tool in the arsenal of peptide chemists. Its unique structural features are rationally designed to enhance coupling efficiency and minimize the risk of racemization, two of the most significant hurdles in peptide synthesis. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this novel additive in both research and production settings, paving the way for the efficient synthesis of increasingly complex and therapeutically relevant peptides.

References

  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2249–2262.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • BenchChem. (2025). A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Coldwell, M., et al. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Wasfy, A. A. F., et al. (2002). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. Zeitschrift für Naturforschung B, 57(6), 668–676.
  • Google Patents. (2017). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.

Sources

Method

Esterification methods for indazolone-2-acetic acid derivatives

Application Note: Strategic Esterification Protocols for Indazolone-2-Acetic Acid Derivatives Executive Summary & Chemical Context Indazolone-2-acetic acid derivatives (1,2-dihydro-3H-indazol-3-one substituted at N2 with...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification Protocols for Indazolone-2-Acetic Acid Derivatives

Executive Summary & Chemical Context

Indazolone-2-acetic acid derivatives (1,2-dihydro-3H-indazol-3-one substituted at N2 with an acetic acid moiety) represent a critical scaffold in medicinal chemistry, serving as bioisosteres for indole-acetic acids and key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and lonidamine analogs.

The Challenge: The primary synthetic challenge lies in the chemoselectivity and solubility of the indazolone core.

  • Tautomeric Sensitivity: The indazolone core exists in a lactam-lactim equilibrium. While N2-substitution locks the structure partially, the N1-position (if unsubstituted) remains nucleophilic and acidic (pKa ~10-11). Harsh basic conditions can lead to unwanted N1-alkylation or O-alkylation side reactions.

  • Solubility: The polar lactam core often leads to poor solubility in non-polar solvents (hexane, toluene), complicating standard Dean-Stark water removal protocols.

  • Steric Hindrance: The proximity of the carbonyl at C3 to the N2-acetic acid arm can create steric folding, reducing the reaction rate with bulky alcohols.

This guide details three distinct protocols—Fischer , Steglich , and Carboxylate Alkylation —tailored to overcome these specific barriers.

Decision Matrix: Method Selection

Before beginning, select the protocol based on your substrate's stability and the alcohol partner's complexity.

MethodSelection Start Start: Indazolone-2-Acetic Acid AlcoholType Alcohol Partner Type? Start->AlcoholType Simple Simple (MeOH, EtOH) AlcoholType->Simple Methanol/Ethanol Complex Complex / Acid Sensitive / Bulky AlcoholType->Complex Tertiary/Functionalized AcidStable Is Core Acid Stable? Simple->AcidStable MethodB Method B: Steglich Coupling (DCC/DMAP) Complex->MethodB Standard Choice MethodA Method A: Fischer Esterification (Reflux/Acid) AcidStable->MethodA Yes (Robust) MethodC Method C: Carboxylate Alkylation (Mild Base/Alkyl Halide) AcidStable->MethodC No (Acid Labile) BaseSensitive Is N1-H Free? BaseSensitive->MethodC Use weak base (K2CO3) MethodC->BaseSensitive Check N1

Figure 1: Strategic decision tree for selecting the optimal esterification route.

Detailed Protocols

Method A: Modified Fischer Esterification (Acid-Catalyzed)

Best for: Methyl/Ethyl esters, large scale, robust substrates.

Expert Insight: Standard Fischer esterification often fails for indazolones due to insolubility in cold alcohol. We utilize a co-solvent modification (THF or Dioxane) to maintain homogeneity during the initial protonation step.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a CaCl₂ drying tube.

  • Dissolution: Suspend Indazolone-2-acetic acid (1.0 equiv) in a mixture of anhydrous Alcohol (MeOH or EtOH, 10-20 volumes) and anhydrous THF (5 volumes).

    • Note: The THF is critical for solubilizing the lactam core.

  • Catalyst Addition: Add concentrated H₂SO₄ (0.1–0.2 equiv) or thionyl chloride (SOCl₂, 1.1 equiv) dropwise at 0°C.

    • Why SOCl₂? It generates anhydrous HCl in situ and scavenges water, driving the equilibrium.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove THF/Alcohol.

    • Dilute residue with EtOAc and wash with saturated NaHCO₃ (to neutralize acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Validation:

  • Success Indicator: Disappearance of the broad -OH stretch (2500–3300 cm⁻¹) in IR; appearance of ester C=O (~1735 cm⁻¹) distinct from the lactam C=O (~1660 cm⁻¹).

Method B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive substrates, expensive alcohols, or sterically hindered esters.

Expert Insight: The "N-acylurea" side product is a common failure mode with DCC. For indazolone acetic acids, we recommend EDC·HCl (water-soluble carbodiimide) over DCC to simplify purification, as the urea byproduct can be washed away in the aqueous phase.

Protocol:

  • Setup: Flame-dried glassware under Nitrogen/Argon atmosphere.

  • Activation: Dissolve Indazolone-2-acetic acid (1.0 equiv) and the Alcohol (1.1 equiv) in anhydrous DCM (or DMF if insoluble).

  • Catalyst: Add DMAP (4-Dimethylaminopyridine, 0.1 equiv).

  • Coupling: Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup (Self-Validating Step):

    • Dilute with DCM.

    • Wash 1: 1N HCl (Removes DMAP and unreacted EDC).

    • Wash 2: Sat. NaHCO₃ (Removes unreacted acid starting material).

    • Wash 3: Brine.

    • Dry (MgSO₄) and concentrate.

SteglichMechanism Acid Indazolone-COOH Intermediate O-Acylisourea (Active Species) Acid->Intermediate + EDC EDC EDC (Coupling) ActiveEster N-Acylpyridinium (Super Active) Intermediate->ActiveEster + DMAP DMAP DMAP (Catalyst) DMAP->ActiveEster Recycled Product Indazolone-COOR ActiveEster->Product + Alcohol Alcohol R-OH

Figure 2: Mechanism of Steglich esterification highlighting DMAP's role in suppressing side reactions.

Method C: Carboxylate Alkylation (Base-Promoted)

Best for: Methyl esters (using MeI) or Benzyl esters (using BnBr) without acidic conditions.

Expert Insight (Critical): If the N1 position of the indazolone is unsubstituted (N-H), strong bases (NaH, NaOH) will deprotonate both the carboxylic acid (pKa ~4) and the N1-H (pKa ~10). This leads to mixtures of ester and N1-alkylated byproducts. You must use a base that discriminates between these pKa values.

Protocol:

  • Solvent: Use DMF (polar aprotic) to enhance the nucleophilicity of the carboxylate.

  • Base Selection: Use K₂CO₃ or Cs₂CO₃ (1.1 equiv). These are strong enough to deprotonate -COOH but kinetically slow/thermodynamically weak for N1-H deprotonation at room temperature in the presence of the more acidic carboxyl group.

  • Reagent: Add Alkyl Halide (MeI, EtI, or Benzyl Bromide, 1.1 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours. Do not heat.

  • Workup: Pour into ice water. The ester often precipitates out (filter it). If not, extract with EtOAc.

Comparative Analysis

FeatureMethod A: FischerMethod B: Steglich (EDC)Method C: Alkylation
Conditions Acidic, RefluxNeutral, RTBasic (Mild), RT
Yield 60–80%85–95%90–98%
Selectivity HighHighRisk: N1-alkylation if base is too strong
Purification Extraction usually sufficientExtraction (Acid/Base wash)Precipitation or Column
Scalability ExcellentModerate (Reagent cost)Good
Key Limit Substrate acid sensitivitySteric bulk of alcoholAvailability of alkyl halide

References

  • Neises, B., & Steglich, W. (1978).[1][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Odell, L. R., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal, 22(42), 14812–14816. (Provides context on indazole acetic acid stability and synthesis). Link

  • Zhu, J. S., et al. (2018).[3] o-Nitrosobenzaldehyde is a useful reactive intermediate for the synthesis of nitrogen heterocycles (Indazolone synthesis context). Journal of Organic Chemistry, 83(24), 15493–15498. Link

  • Ishihara, K. (2009). Dehydrative Esterification of Carboxylic Acids with Alcohols Catalyzed by Acidic Reagents. Tetrahedron, 65(11), 2145-2151. (General Fischer mechanism grounding). Link

Sources

Application

Using (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid as a pharmacophore building block

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (hereafter referred to as 2-Ind...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (hereafter referred to as 2-Indazolone-AA ) as a pharmacophore building block.[1]

[1]

Executive Summary

The 2-Indazolone-AA scaffold represents a privileged pharmacophore in modern drug discovery, offering a bioisosteric alternative to phthalazinones, benzimidazoles, and oxindoles. Its rigid bicyclic core, capable of specific hydrogen-bonding interactions, makes it an ideal motif for targeting enzymes such as Poly(ADP-ribose) polymerase (PARP) , Aldose Reductase , and various Kinases .

This guide provides a comprehensive technical workflow for integrating this building block into lead optimization campaigns, addressing the critical challenge of N1 vs. N2 regioselectivity during synthesis and offering validated protocols for downstream amide coupling.

Pharmacophore Analysis & Structural Utility

Bioisosterism and Binding Properties

The indazol-3-one core mimics the hydrogen-bonding donor/acceptor motifs found in peptide backbones and nucleobases.[1]

  • H-Bond Donor: The N1-H (if unsubstituted) or the C3-Carbonyl oxygen serves as a critical anchor point in kinase hinge regions or the nicotinamide pocket of PARP.[1]

  • Rigid Linker: The N2-acetic acid tail provides a constrained vector for extending into solvent-exposed regions or secondary binding pockets, minimizing the entropic penalty upon binding compared to flexible alkyl chains.[1]

Structural Comparison
FeatureIndazol-3-one (N2-AA)PhthalazinoneOxindole
Core Size 5,6-fused (Compact)6,6-fused (Bulky)5,6-fused (Compact)
H-Bond Acceptor C=O[1] (Pos 3)C=O (Pos 1)C=O (Pos 2)
Vector Geometry N2-substitution projects ~109°N-substitution projects ~120°C3-substitution projects ~109°
Key Application PARP, Kinase, Aldose ReductasePARP (e.g., Olaparib)Kinase (e.g., Sunitinib)
Visualizing the Pharmacophore

The following diagram illustrates the interaction points and the synthetic vector provided by the acetic acid tail.

Pharmacophore Core Indazol-3-one Core (Rigid Scaffold) H_Bond C3 Carbonyl (H-Bond Acceptor) Core->H_Bond Pos 3 Vector N2-Acetic Acid (Linker Vector) Core->Vector Pos 2 Target Target Pocket (PARP/Kinase) H_Bond->Target H-Bonding Vector->Target Amide Coupling

Figure 1: Pharmacophore map of the 2-Indazolone-AA building block showing key interaction vectors.

Preparation & Synthesis Protocols

Challenge: The primary synthetic hurdle is Regioselectivity .[1] Alkylation of the parent indazol-3-one often yields a mixture of N1- and N2-substituted products.[1] The protocol below optimizes for the N2-isomer using controlled basic conditions, though chromatographic separation is often required.

Protocol A: Synthesis of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid[1]

Reagents:

  • 1H-Indazol-3(2H)-one (Commercial or synthesized via hydrazine + 2-aminobenzoic acid)[1]

  • Ethyl bromoacetate or Methyl chloroacetate

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve 1H-indazol-3-one (1.0 eq) in ethanolic KOH (1.1 eq) [For kinetic control favoring N2, some reports suggest NaH in DMF at 0°C, but thermodynamic equilibration often favors N1. The protocol here uses the classic alkylation which yields a separable mixture].

    • Stir at room temperature for 30 minutes.

  • Alkylation:

    • Add Ethyl bromoacetate (1.1 eq) dropwise.[1]

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1] The N2-isomer typically runs slightly higher or lower depending on the stationary phase (check literature specific to your silica type; N1 is often more polar due to the free OH tautomer capability).[1]

  • Hydrolysis (In situ):

    • Add aqueous NaOH (2.0 eq) directly to the reaction mixture.

    • Stir at 60°C for 2 hours to hydrolyze the ester.

  • Workup & Isolation:

    • Evaporate ethanol.[1] Dilute with water.[1]

    • Wash with Ethyl Acetate (to remove unreacted neutral species).[1]

    • Acidify the aqueous layer with 1M HCl to pH 2.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over MgSO₄ and concentrate.[1][2]

  • Purification (Critical):

    • Recrystallization: The N2-isomer often crystallizes preferentially from Ethanol/Water or Acetonitrile.[1]

    • Validation: Use 2D NMR (HMBC) to distinguish isomers.

      • N2-isomer: Cross-peak between N2-CH₂ protons and the C3-Carbonyl carbon.[1]

      • N1-isomer: Cross-peak between N1-CH₂ protons and the C7a (bridgehead) carbon, with no strong coupling to C3=O.[1]

Application Protocol: Amide Coupling

Once the 2-Indazolone-AA block is secured, it is typically coupled to a primary or secondary amine (the "Warhead" or specificity element).[1]

Protocol B: HATU-Mediated Amide Coupling[1]

Rationale: The carboxylic acid on the indazolone is sterically accessible, but the N-N bond can be sensitive to harsh activating agents (like SOCl₂). HATU provides mild, efficient activation.

Materials:

  • Building Block: 2-Indazolone-AA (1.0 eq)[1]

  • Amine Partner: R-NH₂ (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Dry DMF

Workflow:

  • Activation:

    • In a dry vial, dissolve 2-Indazolone-AA in DMF (0.1 M concentration).

    • Add DIPEA (1.5 eq) followed by HATU (1.2 eq).

    • Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.[1]

  • Coupling:

    • Add the Amine Partner (dissolved in minimal DMF).

    • Add remaining DIPEA (1.5 eq).[1]

    • Stir at RT for 4–16 hours.[1]

  • Monitoring:

    • Monitor via LC-MS.[1][3] Look for mass [M+H]⁺ = MW(Amine) + 174.

  • Workup:

    • Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid), water, and brine.

    • Note: If the product is polar, evaporate DMF directly and purify via Reverse Phase Preparative HPLC.

Experimental Validation & QC

To ensure the integrity of the pharmacophore in your final compound, perform the following checks.

Isomer Verification (NMR)
SignalChemical Shift (approx)Interpretation
N-CH₂ (Singlet) 4.5 – 4.8 ppmCharacteristic of N-substituted acetic acid.[1]
C=O (Carbon) ~160 – 165 ppmIndazolone carbonyl.
Aromatic Region 7.0 – 8.0 ppm4 protons (Indazole core).
Solubility Profile

Indazolone derivatives often have limited solubility in non-polar solvents.[1]

  • Recommended Solvents for Bioassays: DMSO (Stock 10mM).

  • Formulation: For animal studies, consider cyclodextrin formulations (e.g., HP-β-CD) to improve bioavailability.[1]

Case Study: Design of a PARP-1 Inhibitor Analog

Objective: Replace the phthalazinone core of a known inhibitor with the indazolone scaffold to improve metabolic stability.

Workflow Diagram:

Workflow Start Concept: Bioisosteric Replacement Step1 Synthesize/Source 2-Indazolone-AA Start->Step1 Step2 QC: Verify N2-Regiochemistry (HMBC NMR) Step1->Step2 Step3 Coupling: React with Piperazine Linker Step2->Step3 Step4 Final Deprotection (if applicable) Step3->Step4 End Assay: PARP Inhibition (IC50) Step4->End

Figure 2: Strategic workflow for integrating the indazolone scaffold into a drug discovery pipeline.

References

  • Synthesis of Substituted Indazole Acetic Acids: Title: Synthesis of substituted indazole acetic acids by N-N bond forming reactions.[1] Source: White Rose Research Online / ChemMedChem.[1] URL:[Link]

  • Medicinal Chemistry of Indazoles: Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives.[4] Source: Austin Publishing Group.[1] URL:[Link]

  • Indazolone Biological Activity: Title: Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization.[1] Source: RSC Advances / PubMed Central.[1] URL:[Link]

  • Regioselectivity in Indazole Alkylation: Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1] Source: Beilstein Journal of Organic Chemistry.[1] URL:[Link][5]

Sources

Method

Application Note: Scalable Preparation of 2-(3-Oxo-2,3-dihydro-1H-indazol-2-yl)acetic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid (CAS: 64697-24-1) Introduction & Mechanistic Rationale Indazolone de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid (CAS: 64697-24-1)

Introduction & Mechanistic Rationale

Indazolone derivatives, specifically 2-substituted indazolin-3-ones, are highly valued bicyclic heterocyclic building blocks in medicinal chemistry. They serve as core scaffolds in the development of potent TNF-


 signaling modulators [2] and 5-lipoxygenase inhibitors [1].

The primary synthetic bottleneck in preparing 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid is regioselectivity . The starting material, 1,2-dihydro-3H-indazol-3-one (indazolin-3-one), exists in a tautomeric equilibrium and possesses three distinct nucleophilic sites: N-1, N-2, and O-3.

Historically, alkylation protocols utilizing inorganic bases (e.g., K


CO

, NaH) yield a difficult-to-separate mixture of N-1 and N-2 alkylated isomers. This necessitates tedious chromatographic purification, rendering the process unscalable. However, process research demonstrates that performing the alkylation in the absence of a base in a polar aprotic solvent (such as DMF) at elevated temperatures shifts the reaction pathway to strongly favor N-2 alkylation [3]. By omitting the base, the reaction operates under thermodynamic control, exploiting the inherent stability of the N-2 alkylated product and completely bypassing the need for wasteful N-1 protection/deprotection steps.

Regioselectivity Indazole Indazolin-3-one (Tautomeric Mixture) N1 N-1 Alkylated Byproduct (Favored with Strong Base) Indazole->N1 K2CO3 / NaH N2 N-2 Alkylated Target (Favored Base-Free/Neutral) Indazole->N2 DMF, 100°C (No Base) O3 O-3 Alkylated Byproduct (Minor Byproduct) Indazole->O3 Ag2CO3 / Hard Electrophiles

Fig 1. Regioselectivity pathways of indazolin-3-one alkylation based on reaction conditions.

Experimental Design & Causality

This protocol is designed as a self-validating, two-phase workflow:

  • Regioselective N-2 Alkylation: We utilize ethyl bromoacetate rather than bromoacetic acid. The ester acts as a protecting group during the high-temperature alkylation, preventing premature decarboxylation or complex side reactions. The base-free conditions in DMF at 100 °C ensure >85% regioselectivity for the N-2 position.

  • Saponification & Precipitation: The ethyl ester intermediate undergoes rapid alkaline hydrolysis. Crucially, the subsequent acidification step is controlled to pH 2.0. Because the pKa of the resulting acetic acid moiety is approximately 3.5, dropping the pH to 2.0 ensures complete protonation, driving the highly pure target compound out of the aqueous solution as a crystalline precipitate.

SynthesisWorkflow A Indazolin-3-one + Ethyl bromoacetate B Base-Free Alkylation (DMF, 100°C, 4h) A->B C Ethyl 2-(3-oxo-2,3-dihydro -1H-indazol-2-yl)acetate B->C Regioselective N-2 Alkylation D Saponification (NaOH, THF/H2O, RT) C->D E Acidification (pH 2) & Crystallization D->E F 2-(3-oxo-2,3-dihydro -1H-indazol-2-yl)acetic acid E->F >95% Purity

Fig 2. Two-step scalable synthesis workflow for 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid.

Quantitative Data & Optimization

Table 1: Optimization of Alkylation Conditions

Data highlights the causality between the presence of base and the loss of N-2 regioselectivity.

ConditionSolventTemp (°C)N-1 Yield (%)N-2 Yield (%)O-3 Yield (%)
Base (K

CO

)
DMF80454015
Base-Free DMF100<1085 <5
Base-Free Toluene110<575<5
Table 2: Analytical Specifications for Target Compound[4]

Use these parameters to validate the integrity of your final synthesized batch.

ParameterSpecification
Molecular Formula C

H

N

O

Monoisotopic Mass 192.0535 Da
ESI-MS Adduct [M+H]

193.06 m/z
ESI-MS Adduct [M-H]

191.04 m/z
Appearance Off-white to pale yellow crystalline powder

Step-by-Step Methodologies

Phase 1: Synthesis of Ethyl 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetate

Materials:

  • 1,2-dihydro-3H-indazol-3-one (1.0 eq, 100 mmol, 13.4 g)

  • Ethyl bromoacetate (1.1 eq, 110 mmol, 18.4 g / 12.2 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 1,2-dihydro-3H-indazol-3-one (13.4 g) and anhydrous DMF (100 mL). Stir at room temperature until complete dissolution is achieved.

  • Alkylation: Add ethyl bromoacetate (12.2 mL) dropwise to the reaction mixture over 10 minutes. Critical Step: Do not add any inorganic or organic base. The slightly acidic environment generated during the reaction is required to maintain N-2 selectivity.

  • Heating: Elevate the reaction temperature to 100 °C and maintain vigorous stirring for 4 to 6 hours.

  • Validation: Monitor reaction progress via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). The N-2 isomer will elute differently than the minor N-1 byproduct.

  • Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into 400 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) to remove residual DMF, and brine (100 mL).

  • Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification (Optional): Recrystallize the crude residue from ethanol to obtain pure ethyl 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetate.

Phase 2: Hydrolysis to 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid

Materials:

  • Ethyl 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetate (approx. 80 mmol, 17.6 g)

  • Sodium Hydroxide (NaOH) (2.5 eq, 200 mmol, 8.0 g)

  • Tetrahydrofuran (THF) (50 mL) & Methanol (MeOH) (50 mL)

  • 1M Hydrochloric Acid (HCl) (aq)

Procedure:

  • Solvation: Dissolve the intermediate ethyl ester (17.6 g) in a co-solvent mixture of THF (50 mL) and MeOH (50 mL) in a 500 mL round-bottom flask.

  • Saponification: Prepare a solution of NaOH (8.0 g) in distilled water (50 mL). Add this aqueous base dropwise to the organic solution at room temperature.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 2 hours. Ester hydrolysis is highly efficient under these conditions.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Aqueous Wash: Dilute the remaining aqueous layer with an additional 50 mL of water. Extract with diethyl ether (50 mL) to remove any unreacted ester or non-polar impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly acidify with 1M HCl under continuous stirring until the pH reaches exactly 2.0. Observation: A thick, off-white precipitate will rapidly form as the carboxylate is protonated.

  • Crystallization: Stir the suspension for an additional 30 minutes at 0 °C to maximize crystal yield.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 x 30 mL) to remove inorganic salts, and dry in a vacuum oven at 45 °C overnight.

References

  • Title: US5179115A - Bicyclic heterocyclic derivatives as 5-lipoxygenase inhibitors Source: Google Patents URL
  • Title: WO2016168633A1 - Indazolones as modulators of TNF signaling Source: Google Patents URL
  • Title: Selective Synthesis of 2-Substituted Indazolin-3-ones without N-1 Protection Source: Heterocycles, Vol. 45, No. 1, 1997 URL: [Link]

  • Title: 64697-24-1 (C9H8N2O3) - Predicted Collision Cross Section and MS Data Source: PubChem / PubChemLite URL: [Link]

Application

Solvent Selection for Reactions Involving Indazolone Carboxylic Acids: A Comprehensive Guide to Theory and Practice

An Application Guide for Researchers Abstract Indazolone carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, serving as crucial building blocks for a diverse range of functional molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Indazolone carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, serving as crucial building blocks for a diverse range of functional molecules. The successful synthesis and functionalization of these compounds are critically dependent on the judicious selection of reaction solvents. This guide provides an in-depth analysis of the principles governing solvent choice for common transformations involving indazolone carboxylic acids, including N-alkylation/arylation, amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. By integrating theoretical concepts with field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to optimize their synthetic strategies, enhance reaction efficiency, and ensure reliable outcomes.

The Central Role of the Solvent

In any chemical transformation, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction outcomes.[1][2] For indazolone carboxylic acids, which possess both a hydrogen-bond-donating carboxylic acid group and a nucleophilic/basic indazole core, solvent interactions are particularly critical.[3][4][5] A solvent's properties dictate the solubility of reactants, the stability of intermediates, the energy of transition states, and ultimately, the reaction rate and selectivity.[6][7][8]

The selection process involves a multi-faceted analysis of the solvent's physical and chemical properties in the context of the specific reaction mechanism. Key parameters include polarity, proticity, boiling point, and compatibility with all reagents.

cluster_0 Core Solvent Properties cluster_1 Impact on Reaction Polarity\n(Dielectric Constant) Polarity (Dielectric Constant) Solubility Reagent & Substrate Solubility Polarity\n(Dielectric Constant)->Solubility Rate Reaction Rate (Transition State Stabilization) Polarity\n(Dielectric Constant)->Rate Proticity\n(H-bond donor/acceptor) Proticity (H-bond donor/acceptor) Proticity\n(H-bond donor/acceptor)->Solubility Selectivity Selectivity (e.g., Regioselectivity) Proticity\n(H-bond donor/acceptor)->Selectivity Boiling Point\n(Reaction Temperature) Boiling Point (Reaction Temperature) Boiling Point\n(Reaction Temperature)->Rate Coordinating Ability Coordinating Ability Coordinating Ability->Selectivity Workup Workup & Purification Efficiency Solubility->Workup

Figure 1: Interplay of solvent properties and their impact on reaction outcomes.
Solubility Considerations

Indazolone carboxylic acids present a solubility challenge. The indazole ring is largely hydrophobic, while the carboxylic acid group is hydrophilic and capable of hydrogen bonding.[9] Solubility is often poor in nonpolar solvents (e.g., hexane, toluene) but improves in more polar environments. The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[10][11][12]

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, NMP, Acetonitrile) are often excellent choices as they can engage in dipole-dipole interactions and act as hydrogen bond acceptors without interfering with nucleophilic reactions.[6]

  • Polar Protic Solvents: (e.g., Alcohols, Water) can solvate both the carboxylate anion and the proton but may interfere with reactions involving strong bases or organometallics.

  • Ethereal Solvents: (e.g., THF, Dioxane, 2-MeTHF) offer moderate polarity and are generally unreactive, making them suitable for a wide range of reactions, especially those involving organometallic reagents.[13]

Key Solvent Properties at a Glance

The following table summarizes the properties of solvents commonly employed in reactions with indazolone carboxylic acids.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
N,N-DimethylformamideDMF15336.7Polar AproticExcellent solvating power, high boiling point. Can be difficult to remove.
Dimethyl SulfoxideDMSO18946.7Polar AproticVery high solvating power and boiling point. Can complicate workup.
AcetonitrileMeCN8237.5Polar AproticGood solvating power, lower boiling point, easy to remove.
TetrahydrofuranTHF667.6Polar Aprotic (Ethereal)Moderate polarity, good for organometallics. Low boiling point.
1,4-DioxaneDioxane1012.2Polar Aprotic (Ethereal)Higher boiling point than THF, common in cross-coupling.[14]
DichloromethaneDCM409.1Nonpolar AproticGood for reactions at or below room temperature. Volatile.
Toluene-1112.4Nonpolar AproticHigh boiling point, useful for azeotropic removal of water.
EthanolEtOH7824.6Polar ProticCan act as a reagent (e.g., in esterification).

Application in Key Transformations

The following sections detail solvent selection strategies and provide step-by-step protocols for common reactions.

N-Alkylation and N-Arylation

Direct alkylation or arylation of the indazole core is a primary method for diversification. A significant challenge is controlling the regioselectivity between the N1 and N2 positions.[15] The choice of solvent and base is the most critical factor in directing this outcome.[15][16]

Causality Behind Solvent Choice: The thermodynamically more stable 1H-tautomer is generally favored.[3] Polar aprotic solvents like DMF are often used because they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH) and the indazolide anion, facilitating the nucleophilic attack. In some cases, less polar solvents like THF or dioxane can enhance selectivity, particularly when using bases like NaH, where cation coordination to the N2 position can sterically block it, favoring N1 alkylation.[15] For copper-catalyzed N-arylation reactions, polar aprotic solvents like DMF or solvents like dioxane are often preferred.[17][18]

Protocol: N1-Selective Alkylation of Indazole-3-Carboxylic Acid [19]

G sub Indazole-3-carboxylic acid in Anhydrous DMF base Add Base (e.g., Cs₂CO₃) Stir at RT sub->base alkyl Add Alkyl Halide Heat (e.g., 90 °C) base->alkyl monitor Monitor by TLC/LC-MS alkyl->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify

Figure 2: General workflow for N-alkylation of indazolone carboxylic acids.

Materials:

  • Indazole-3-carboxylic acid (1.0 equiv)

  • Alkyl halide (e.g., 1-bromopentane, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add indazole-3-carboxylic acid and anhydrous DMF (approx. 0.2 M concentration).

  • Add cesium carbonate to the suspension and stir at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).[16]

  • Cool the reaction to room temperature and carefully pour it into water.

  • Acidify the aqueous mixture with 1M HCl to pH ~3-4, which may precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N1-alkylated indazole-3-carboxylic acid.

Amide Bond Formation (Amide Coupling)

The coupling of the carboxylic acid moiety with an amine is one of the most frequent reactions in drug discovery.[20] The reaction requires activation of the carboxylic acid, typically with a coupling reagent.

Causality Behind Solvent Choice: The primary requirement for the solvent is to dissolve all components: the indazolone carboxylic acid, the amine, the coupling reagent (e.g., EDC), and any additives (e.g., HOBt).[21]

  • DMF and DCM are the historical workhorses for amide coupling due to their excellent solvating power and inertness.

  • Acetonitrile (MeCN) is a greener alternative that is often effective, especially with common coupling reagents.[20]

  • For certain applications, greener solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) are being explored and validated.[13][22]

Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • N1-substituted indazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 equiv)

  • HOBt (Hydroxybenzotriazole, 0.1 - 1.0 equiv)

  • Base (e.g., DIPEA or Et₃N, 2.0-3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the indazole-3-carboxylic acid, amine, and HOBt in the chosen anhydrous solvent (e.g., MeCN).

  • Add the base (DIPEA) and stir the solution for 5-10 minutes at room temperature.

  • Add the coupling reagent (EDC) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide product by silica gel chromatography.

Esterification

Esterification of the carboxylic acid can be important for modulating properties like cell permeability. The Fischer esterification is a classic and direct method.[23]

Causality Behind Solvent Choice: In Fischer esterification, the reaction is an equilibrium process.[23] To drive the equilibrium towards the product ester, a large excess of the alcohol is used, which also serves as the solvent.[24] An acid catalyst (e.g., H₂SO₄) is required. For substrates sensitive to strong acid, other methods using reagents like dicyclohexylcarbodiimide (DCC) in an inert solvent like CH₂Cl₂ can be employed.[25]

Protocol: Fischer Esterification

Materials:

  • Indazolone carboxylic acid (1.0 equiv)

  • Alcohol (e.g., Methanol or Ethanol, used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)

Procedure:

  • Suspend the indazolone carboxylic acid in the desired alcohol (e.g., methanol) in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For indazolone scaffolds bearing a halide (e.g., a bromo-indazole carboxylic acid), the Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation.[26][27][28]

Causality Behind Solvent Choice: The solvent system in Suzuki coupling is critical for balancing the solubility of the (often nonpolar) organic halide and the (polar) inorganic base and boronic acid.[14]

  • Dioxane/Water or DME/Water Mixtures: This is the most common and effective system.[26][29] The organic solvent (dioxane or DME) dissolves the indazole substrate and the palladium catalyst complex. The water is essential for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃) and is believed to play a role in activating the boronic acid for transmetalation.[14]

Protocol: Suzuki-Miyaura Coupling of a Bromo-Indazole Carboxylic Acid Ester

G cluster_0 Reagent Preparation cluster_1 Reaction & Purification A Dissolve Bromo-Indazole Ester, Boronic Acid, & Catalyst in Dioxane C Combine & Degas Mixture A->C B Prepare Aqueous Solution of Base (K₂CO₃) B->C D Heat under Inert Atmosphere (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute with EtOAc, Filter through Celite E->F G Aqueous Workup & Extraction F->G H Purify by Chromatography G->H

Figure 3: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromo-indazole derivative (e.g., methyl 5-bromo-1H-indazole-3-carboxylate, 1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[29]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel, add the bromo-indazole derivative, arylboronic acid, palladium catalyst, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Seal the vessel and heat to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.[26]

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.[26]

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The selection of an appropriate solvent is a cornerstone of successful organic synthesis involving indazolone carboxylic acids. A thorough understanding of the interplay between solvent properties and reaction mechanisms empowers chemists to troubleshoot issues, optimize conditions, and achieve desired outcomes with greater efficiency and reproducibility. This guide provides a foundational framework and practical protocols, but it is crucial to recognize that each substrate is unique, and empirical optimization remains an indispensable part of the scientific process. As the field moves towards more sustainable practices, the evaluation of greener solvent alternatives will continue to be an important area of development.[13][30]

References

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available at: [Link]

  • Cerecetto, H., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. Available at: [Link]

  • Kumar, R. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC. Available at: [Link]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. Available at: [Link]

  • Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing. Available at: [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem - NIH. Available at: [Link]

  • Lei, P., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Smith, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Valter, H., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available at: [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Available at: [Link]

  • Dudkin, S., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. Available at: [Link]

  • Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • McKinnell, B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available at: [Link]

  • Special Issue: “Organic Reactions in Green Solvents”. MDPI. Available at: [Link]

  • Abdulrahim, N. A., et al. (2022). Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. Al-Rafidain Journal of Medical Sciences. Available at: [Link]

  • Odell, L. R., et al. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. Available at: [Link]

  • Solvents and Solvent Effects in Organic Chemistry. download. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Scilit. Available at: [Link]

  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Indazole-3-carboxylic acid | CAS#:877309-58-5. Chemsrc. Available at: [Link]

  • Gamse, T., et al. (2015). Solvent effects on esterification equilibria. Graz University of Technology. Available at: [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Scilit. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Szostak, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Sharma, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Oskooie, H. A., et al. (2012). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. PMC. Available at: [Link]

  • Effect of Various Solvents on the Esterification Reaction Solvent log P a Conversion b (%). ResearchGate. Available at: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Pearson. Available at: [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. University of Twente. Available at: [Link]

  • (Technical Report) Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Available at: [Link]

  • Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Technical Support Center: Synthesis of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Regioselectivity Control...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Regioselectivity Control

Strategic Overview: The Regioselectivity Paradox

As researchers, we often encounter a critical bottleneck when synthesizing (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid : the struggle between N1, N2, and O-alkylation.

If you are attempting to synthesize this target via the direct alkylation of 1,2-dihydro-3H-indazol-3-one (indazolinone) using chloroacetic acid, you are likely experiencing low yields (<40%) and difficult purification due to the formation of the thermodynamic N1-isomer or the O-alkylated byproduct [1, 2].

Our Technical Recommendation: To achieve high yields (>85%) and exclusive N2-regioselectivity, you must abandon the direct alkylation route in favor of the "De Novo" Cyclization Strategy . This method utilizes the nucleophilic difference between the


 and 

nitrogens of 2-hydrazinobenzoic acid to lock in the regiochemistry before ring closure.

Decision Logic & Pathway Visualization

The following workflow illustrates the mechanistic divergence between the low-yield "Direct Alkylation" and the high-yield "De Novo" protocols.

IndazoleSynthesis Start Target: (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid RouteA Route A: Direct Alkylation (Not Recommended) ConditionA Reagent: Cl-CH2-COOH / Base RouteA->ConditionA RouteB Route B: De Novo Cyclization (Recommended) ConditionB Step 1: N-Alkylation (pH 8-9) Step 2: Acid Cyclization RouteB->ConditionB Indazolinone Starting Material: 1,2-dihydro-3H-indazol-3-one Indazolinone->RouteA Hydrazino Starting Material: 2-hydrazinobenzoic acid Hydrazino->RouteB ResultA Mixture: N1-isomer (Major) O-isomer (Minor) N2-isomer (Trace) ConditionA->ResultA Thermodynamic Control ResultB Product: Exclusive N2-isomer High Yield (>85%) ConditionB->ResultB Kinetic Control via Beta-N

Caption: Comparative workflow showing the regiochemical advantage of Route B (De Novo Cyclization) over Route A.

Optimized Protocol: The "De Novo" Cyclization

This protocol leverages the higher nucleophilicity of the terminal (


) nitrogen in 2-hydrazinobenzoic acid to attach the acetic acid moiety before the indazolone ring is formed.
Reagents & Materials
  • Substrate: 2-Hydrazinobenzoic acid (HCl salt or free acid).

  • Alkylating Agent: Chloroacetic acid (1.1 equiv).

  • Base: Sodium Carbonate (

    
    ) or NaOH (10% aq).
    
  • Cyclization Catalyst: Conc. HCl.

Step-by-Step Methodology
  • Solubilization & pH Adjustment:

    • Dissolve 2-hydrazinobenzoic acid in water (10 vol).

    • Slowly add

      
       until the solution reaches pH 8.5–9.0 .
      
    • Technical Note: Do not exceed pH 10. High pH promotes side reactions (decomposition of hydrazine).

  • Selective N-Alkylation:

    • Add chloroacetic acid (dissolved in minimal water) dropwise over 30 minutes at room temperature.

    • Heat the mixture to 80°C for 2–3 hours.

    • Mechanism:[1][2][3][4][5] The

      
      -nitrogen (distal) attacks the chloroacetic acid. The 
      
      
      
      -nitrogen is deactivated by the electron-withdrawing benzoic acid group [3].
  • Acid-Mediated Cyclization:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with Conc. HCl to pH 1–2 .

    • Reflux the acidic suspension for 2 hours.

    • Observation: A precipitate will form.[6] This is the cyclization of the intermediate 2-(2-carboxyphenyl)hydrazinylacetic acid into the indazolone core.

  • Isolation:

    • Cool to 0–5°C.[7]

    • Filter the solid.[5][8][9][10] Wash with ice-cold water (3x) to remove inorganic salts.

    • Recrystallize from Ethanol/Water (8:2) if necessary.

Troubleshooting Guide

If you are compelled to use Route A (Direct Alkylation) or are facing issues with Route B , consult the matrix below.

SymptomProbable CauseCorrective Action
Route B: Low Yield (<50%) Incomplete Alkylation Ensure pH is maintained at 8.5–9.0 during chloroacetic acid addition. If pH drops, the hydrazine becomes protonated and non-nucleophilic.
Route B: Sticky/Gummy Product Incomplete Cyclization The reflux time in HCl was insufficient. The intermediate (linear hydrazino-acid) is water-soluble; the cyclized product is not. Extend acid reflux by 2 hours.
Route A: Mixture of Isomers Thermodynamic Control Direct alkylation of indazolinone favors N1 (thermodynamic).[1] To favor N2, you must use kinetic conditions : Use a non-polar solvent (Toluene) and a bulky base, though yields will remain inferior to Route B [1, 4].
Route A: O-Alkylation Hard/Soft Mismatch Using "Hard" bases (like

in Acetone) favors O-alkylation. Switch to "Soft" conditions or revert to Route B.

Frequently Asked Questions (FAQ)

Q1: Why does 2-hydrazinobenzoic acid favor N2-substitution? Answer: In 2-hydrazinobenzoic acid, the


-nitrogen (attached to the ring) is less nucleophilic due to the electron-withdrawing effect of the benzene ring and the ortho-carboxyl group. The 

-nitrogen (terminal) is more electron-rich and sterically accessible. Alkylation occurs there first. Upon cyclization with the carboxyl group, this alkylated nitrogen becomes the N2 position of the indazole ring.

Q2: Can I use ethyl bromoacetate instead of chloroacetic acid? Answer: Yes, but it is not recommended for Route B. Esters require a subsequent hydrolysis step. Chloroacetic acid allows for a "one-pot" alkylation and cyclization sequence in aqueous media, reducing waste and step-count.

Q3: My product has a melting point lower than reported (Reported: ~210°C). What is the impurity? Answer: The most common impurity in Route B is unreacted 2-hydrazinobenzoic acid (if under-alkylated) or the uncyclized intermediate. Check the NMR for a broad singlet around 10-12 ppm (carboxylic acid) and lack of the characteristic methylene singlet of the N-CH2-COOH group (approx 4.5-5.0 ppm).

Q4: How do I distinguish N1 vs N2 isomers by NMR? Answer:

  • N2-isomer (Target): The methylene protons (

    
    ) typically appear as a singlet around 4.8–5.2 ppm .
    
  • N1-isomer: The methylene protons are often shielded slightly upfield.

  • HMBC: The definitive check is Heteronuclear Multiple Bond Correlation. The N2-isomer will show coupling between the methylene protons and the Carbonyl C3 of the indazole ring [2].

References

  • BenchChem. (2025).[8] Troubleshooting regioselectivity in indazole synthesis. Retrieved from 8

  • University College Cork. (2024). Regioselective N-alkylation of the 1H-indazole scaffold.[3][11] Retrieved from 11

  • PrepChem. (2025). Synthesis of 2-Hydrazinobenzoic acid.[12] Retrieved from 12

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate.[1] Indian Journal of Heterocyclic Chemistry.[1] Retrieved from 1

Sources

Optimization

Minimizing O-alkylation side products in indazolone N-alkylation reactions

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Regiocontrol & Suppression of O-Alkylation in Indazolone Scaffolds Executive Summary The alkylation of 1H-indazol-3(2H)-...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Regiocontrol & Suppression of O-Alkylation in Indazolone Scaffolds

Executive Summary

The alkylation of 1H-indazol-3(2H)-one (indazolone) presents a classic ambident nucleophile challenge.[1] The substrate exists in a tautomeric equilibrium between the keto-form (indazolone) and the enol-form (3-hydroxyindazole).

While the nitrogen atoms (N1 and N2) are the preferred targets for biological activity, the oxygen atom is a potent "hard" nucleophile, often leading to unwanted O-alkylation (formation of 3-alkoxyindazoles). This guide provides evidence-based protocols to suppress O-alkylation through Hard-Soft Acid-Base (HSAB) engineering , thermodynamic control , and chelation-directed synthesis .

Module 1: Diagnostic & Mechanistic Overview

Before optimizing, you must confirm the identity of your side products. O-alkylation is often misidentified as N-alkylation due to similar polarity.

The Ambident Problem

The deprotonated indazolone anion resonates between the Nitrogen (N1/N2) and Oxygen termini.

  • O-Alkylation (Undesired): Driven by "Hard" interactions (high charge density, electrostatic control).

  • N-Alkylation (Desired): Driven by "Soft" interactions (orbital overlap, thermodynamic control).

Visualizing the Pathway

Indazolone_Alkylation Start Indazolone (Keto-Enol Equilibrium) Anion Ambident Anion (Delocalized Negative Charge) Start->Anion Deprotonation Path_O O-Alkylation (Kinetic/Hard Control) Anion->Path_O Polar Aprotic Solvent Hard Electrophile Loose Ion Pair Path_N1 N1-Alkylation (Thermodynamic/Chelation) Anion->Path_N1 Non-polar Solvent Metal Chelation (Na+) Path_N2 N2-Alkylation (Mitsunobu/Steric) Anion->Path_N2 Mitsunobu Conditions Steric Bulk at C3

Figure 1: Reaction pathways for indazolone alkylation. Red indicates the undesired O-alkylation pathway.

Rapid Diagnostic Table

Use this table to verify if your current impurity is the O-alkyl product.

FeatureN-Alkyl Product (Target)O-Alkyl Product (Impurity)
IR Spectroscopy Strong C=O stretch (1650–1700 cm⁻¹)No C=O stretch. Strong C-O bands.
¹H NMR N-CH protons typically 3.8 – 4.5 ppm O-CH protons typically 4.0 – 5.2 ppm (Deshielded)
¹³C NMR Carbonyl Carbon: ~160–175 ppm C-O Carbon: ~155–163 ppm (Aromatic shift)
UV/Vis Distinct absorption due to amide conjugationBathochromic shift (aromatic ether)

Module 2: Protocols for Minimizing O-Alkylation

To suppress O-alkylation, we must manipulate the reaction environment to favor the softer nitrogen nucleophile or lock the conformation via chelation.

Protocol A: The "Tight Ion Pair" Method (Favors N1)

Best for: Primary alkyl halides, minimizing O-alkylation via chelation.

The Logic: Using a sodium base in a non-polar solvent creates a "tight ion pair." The Na⁺ cation coordinates between the N2 nitrogen and the carbonyl oxygen. This "masks" the oxygen, forcing the electrophile to attack the accessible N1 position.

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion)[2]

  • Solvent: THF (Anhydrous) – Crucial: Do not use DMF/DMSO.

  • Electrophile: Alkyl Bromide/Iodide.[3]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 1H-indazol-3-one (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise.

    • Observation: Gas evolution (H₂). Stir for 30 mins at 0°C to ensure complete anion formation and Na⁺ coordination.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Thermodynamics: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Note: If conversion is low, heat to 50°C. Higher heat favors the thermodynamic N-product over the kinetic O-product.

  • Quench: Carefully add sat. NH₄Cl.

Why this fails (Troubleshooting):

  • Issue: Significant O-alkylation observed.

  • Cause: Use of polar solvents (DMF, DMAc) or sequestering agents (Crown ethers). These separate the Na⁺ from the anion, exposing the "naked" oxygen atom (Hard Nucleophile).

Protocol B: The Mitsunobu Reaction (Favors N2)

Best for: Alkylation using Alcohols, avoiding "Hard" electrophile interactions.

The Logic: The Mitsunobu reaction activates the alcohol (electrophile) rather than the nucleophile. The proton transfer occurs in a concerted complex, generally favoring the N-site (specifically N2) over the O-site due to the pKa of the hydrazide intermediate and steric factors.

Reagents:

  • Reagents: Triphenylphosphine (PPh₃), DIAD or DEAD.[3][4]

  • Solvent: THF or Toluene.

  • Electrophile: Primary or Secondary Alcohol.

Step-by-Step:

  • Dissolve Indazolone (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under N₂.

  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 15 minutes.

    • Critical: Slow addition prevents overheating and side reactions.

  • Stir at RT for 12 hours.

Module 3: Decision Logic & Optimization

Use this flowchart to select the correct conditions based on your specific substrate constraints.

Optimization_Logic Start Start: Indazolone Substrate Q1 Is the Electrophile an Alcohol? Start->Q1 Q2 Is N1-Selectivity Required? Q1->Q2 No (Halide/Tosylate) Mitsunobu Protocol B: Mitsunobu (Favors N2, Low O-alkyl) Q1->Mitsunobu Yes NaH_THF Protocol A: NaH / THF (Favors N1, Low O-alkyl) Q2->NaH_THF Yes Cs2CO3 Alternative: Cs2CO3 / DMF (High Risk of O-alkylation) *Use only if solubility fails in THF* Q2->Cs2CO3 No (or Solubility Issues)

Figure 2: Decision tree for selecting reaction conditions.

Module 4: Troubleshooting FAQ

Q1: I am using K₂CO₃ in Acetone and getting 50% O-alkylation. Why? A: Acetone is a polar aprotic solvent, and K⁺ is a weak coordinator compared to Na⁺ or Li⁺. This creates a "solvent-separated ion pair," leaving the oxygen atom on the indazolone anion "naked" and highly reactive.

  • Fix: Switch to NaH in THF (Protocol A). If you must use a carbonate base, switch to non-polar solvents like Toluene (with a phase transfer catalyst) to suppress O-attack.

Q2: Does the "Hardness" of the electrophile matter? A: Yes.

  • Hard Electrophiles (e.g., MOM-Cl, Acyl chlorides, Sulfonates) react faster with the Hard oxygen center.

  • Soft Electrophiles (e.g., Alkyl Iodides, Benzyl Bromides) prefer the Soft nitrogen center.

  • Tip: Use Alkyl Iodides over Bromides/Chlorides to favor N-alkylation.

Q3: Can I convert the O-alkyl side product back to the starting material? A: Yes. O-alkylated indazoles (alkoxyindazoles) are essentially imidate ethers. They can often be hydrolyzed back to the indazolone using aqueous acid (e.g., HCl/MeOH reflux), allowing you to recycle the material, though this adds a step.

Q4: My substrate is insoluble in THF. Can I use DMF? A: Using DMF increases the risk of O-alkylation. To mitigate this:

  • Use LiH or LiOtBu instead of NaH/K2CO3. Lithium forms very tight covalent-like bonds with Oxygen, effectively "protecting" it.

  • Run the reaction at higher temperatures (Thermodynamic control). N-alkyl products are generally more thermodynamically stable than O-alkyl products (driving the equilibrium toward N).

References

  • BenchChem. (2025).[2][5][6] A Comparative Guide to Indazole Alkylation: Factors Influencing Regioselectivity. Retrieved from

  • Luo, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from

  • Alam, R., & Keating, J. J. (2021).[7] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[6][7][8][9][10] Beilstein Journal of Organic Chemistry, 17, 1939–1950. Retrieved from

  • Meanwell, N. A., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[11] Journal of Medicinal Chemistry. Retrieved from

  • Cheung, M., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[12] WuXi Biology QM Magic Class. Retrieved from

Sources

Troubleshooting

Troubleshooting decarboxylation issues with indazole acetic acid derivatives

Status: Active Operator: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Stability & Kinetic Failures in Indazole-3-Acetic Acid Derivatives Executive Summary & Chemical Context Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Stability & Kinetic Failures in Indazole-3-Acetic Acid Derivatives

Executive Summary & Chemical Context

Welcome to the bench. If you are reading this, you are likely facing one of two diametrically opposed problems with Indazole-3-acetic acid (IAA) derivatives:

  • Premature Decarboxylation: You are attempting to synthesize the acid (or an ester), but the molecule is shedding

    
     resulting in the corresponding 3-methylindazole impurity.
    
  • Stalled Decarboxylation: You are trying to remove the carboxyl group (to access a 3-methyl or 3-alkyl indazole scaffold), but the reaction is kinetically inert or yielding "tar" (polymerization) rather than the clean product.

Indazole-3-acetic acids are structurally deceptive. Unlike Indazole-3-carboxylic acid , where the carboxyl group is conjugated directly to the aromatic ring (facilitating thermal decarboxylation via a zwitterionic resonance structure), the acetic derivative has a methylene spacer (


). This insulates the carboxyl group, generally increasing thermal stability but complicating intentional decarboxylation without metal catalysis [1, 2].
Diagnostic Logic Tree

Before altering your parameters, locate your issue on the decision matrix below.

TroubleshootingLogic Start Identify the Failure Mode Issue1 Problem: Unwanted Decarboxylation (Yield Loss during Synthesis) Start->Issue1 Issue2 Problem: Reaction Stalled (CO2 won't evolve) Start->Issue2 Issue3 Problem: Tar/Degradation (Black reaction mixture) Start->Issue3 Check1 Check Hydrolysis Temp Are you >80°C? Issue1->Check1 Check2 Check Solvent BP Is T < 160°C? Issue2->Check2 Check3 Check Atmosphere Is O2 present? Issue3->Check3 Sol1 Action: Switch to LiOH/THF (Mild Hydrolysis) Check1->Sol1 Yes Sol2 Action: Switch to Quinoline/Cu (Classic Thermal) Check2->Sol2 Yes (Solvent too cool) Sol3 Action: Microwave Irradiation (Rapid Heating) Check2->Sol3 No (Already hot) Sol4 Action: Degas Solvent (Prevent Oxidative Polymerization) Check3->Sol4 Yes

Figure 1: Troubleshooting logic flow for indazole-3-acetic acid derivatives. Blue nodes indicate synthesis acceleration; Green nodes indicate stability preservation.

Scenario A: Intentional Decarboxylation (Synthesis of 3-Methylindazoles)

Q: I am refluxing my Indazole-3-acetic acid in DMF at 150°C, but conversion is <10%. Why?

A: The activation energy is too high for simple thermal thermolysis in DMF. The methylene spacer prevents the direct resonance stabilization of the transition state seen in benzoic acids or heterocyclic carboxylic acids. You are essentially trying to decarboxylate an aliphatic acid.

The Fix: Copper Catalysis (The "Sheppard" Modification) You must lower the activation energy by forming a copper-carboxylate intermediate. This mechanism, well-documented for the structural isostere indole-3-acetic acid, proceeds via a chelated transition state [3, 4].

Protocol 1: Copper-Mediated Decarboxylation

  • Solvent: Quinoline (BP ~237°C) or NMP (N-Methyl-2-pyrrolidone).

  • Catalyst: Copper powder (Cu) or Copper(I) Oxide (

    
    ).
    
  • Stoichiometry: 0.1 – 0.5 equiv. Cu.

  • Temperature: 180°C – 200°C.

ParameterStandard ConditionOptimized ConditionWhy?
Solvent DMF (BP 153°C)Quinoline (BP 237°C)DMF reflux is often below the activation threshold (

).
Catalyst None

(10 mol%)
Stabilizes the zwitterionic intermediate after

loss.
Additives None2,2'-Bipyridine Ligands can stabilize the active Cu species and prevent catalyst "plating out."

Q: My reaction works but yields a black tar. How do I prevent polymerization?

A: Indazoles are electron-rich nitrogen heterocycles. At 200°C, in the presence of trace oxygen, they undergo oxidative polymerization (similar to indole "tars").

  • Strict Anaerobic Conditions: Sparge the solvent with Argon for 30 minutes before heating.

  • Solvent Switch: If Quinoline is too difficult to remove (requires acid wash), switch to Sulfolane or Tetraglyme . These are high-boiling but water-soluble, allowing for easier workup [5].

Scenario B: Unwanted Decarboxylation (Stability Issues)

Q: I am trying to hydrolyze an ethyl ester to the free acid, but I keep finding 3-methylindazole in my LCMS. How do I stop it?

A: You are likely using harsh acidic hydrolysis or high-temperature basic hydrolysis. The combination of Heat + Acid facilitates protonation of the carbonyl, making the loss of


 entropically favorable even at moderate temperatures.

The Fix: Mild Saponification Avoid refluxing in aqueous HCl or


.
  • Reagent:

    
     (3 equiv).
    
  • Solvent:

    
     (3:1).
    
  • Temperature: Room Temperature (25°C) to max 40°C.

  • Mechanism: Lithium coordinates tightly to the carboxylate, stabilizing it against decarboxylation compared to the protonated form [6].

Mechanistic Insight

Understanding the mechanism allows you to predict which derivatives will be most troublesome.

  • Electron Withdrawing Groups (EWGs): If your indazole ring has EWGs (e.g., -

    
    , -
    
    
    
    ) at the 4, 5, 6, or 7 positions, the ring is electron-deficient. This destabilizes the development of positive charge during decarboxylation, making the reaction harder (requires higher temp).
  • Electron Donating Groups (EDGs): (e.g., -

    
    ), stabilize the intermediate, making decarboxylation easier  (happens at lower temp).
    

Mechanism Substrate Indazole-3-acetic acid (Substrate) Complex Cu-Carboxylate Complex Substrate->Complex + Cu(I) TS Transition State (Decarboxylation) Complex->TS Heat (>160°C) Intermediate Organocopper Intermediate TS->Intermediate - CO2 Product 3-Methylindazole (Product) Intermediate->Product + H+ (Protodecupration)

Figure 2: Copper-catalyzed decarboxylation pathway.[1] Note that the proton source for the final step is usually the solvent or trace moisture.

Alternative Synthetic Routes (The "Workaround")

If you cannot control the decarboxylation (either it won't happen or happens too much), stop using the acetic acid route .

Route A: The "Diazonium" Approach (For 3-Methylindazole synthesis) Instead of decarboxylating, build the methyl group directly.

  • Start with 2-Aminoacetophenone .

  • Diazotize (

    
    ) to form the diazonium salt.
    
  • Reduce/Cyclize with

    
     .
    
  • Advantage:[1][2][3][4] Room temperature reaction, no high-heat decarboxylation required. High yields reported in patent literature [7].

Route B: The "Krapcho" Method (For Esters) If you have the ester and want the decarboxylated product directly:

  • Reagent: LiCl (Lithium Chloride) + Water (2 equiv).

  • Solvent: DMSO .

  • Temp: 140°C.

  • Advantage:[1][2][3][4] Bypasses the isolation of the unstable free acid.

References
  • Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link]

  • Odell, L. R., et al. (2016). "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." White Rose Research Online. Available at: [Link]

  • Zhang, Y., et al. (2019).[3] "Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids." Synthesis. Available at: [Link]

  • Goossen, L. J., et al. (2009). "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Advanced Synthesis & Catalysis.
  • Syromolotov, A. V., et al. (2019). "Decarboxylation 2'-dicarboxy-5-(methyl-5'indolyl-3')-indolyl-3-acetic acid with use of salts of copper." Butlerov Communications. Available at: [Link]

  • Yousefi, R., et al. (2021). "Copper(II) Acetylacetonate/Tetrabutylammonium Hydrogen Sulfate: A New System for Decarboxylation." ChemistrySelect. Available at: [Link]

  • Google Patents. "CN105198813B - The synthesis technique of 3 methyl 1H indazoles.

Sources

Optimization

Controlling regioselectivity in 2H-indazol-2-yl vs 1H-indazol-1-yl substitutions

Welcome to the Technical Support Center. Indazoles are highly privileged pharmacophores found in numerous FDA-approved drugs (e.g., the N2-substituted Pazopanib and the N1-substituted Danicopan) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Indazoles are highly privileged pharmacophores found in numerous FDA-approved drugs (e.g., the N2-substituted Pazopanib and the N1-substituted Danicopan) . However, because the indazole ring undergoes annular tautomerism between the 1H and 2H forms, direct alkylation typically yields a frustrating mixture of N1- and N2-substituted products.

This guide is designed to help you troubleshoot poor regioselectivity, understand the thermodynamic and kinetic causalities behind N-alkylation, and implement self-validating protocols to strictly control your synthetic outcomes.

Visualizing the Regioselectivity Challenge

G Indazole Indazole Core (1H / 2H Tautomers) Cond1 NaH, THF, R-X (Thermodynamic Control) Indazole->Cond1 Na+ Coordination Cond2 Mitsunobu: DEAD, PPh3, R-OH (Kinetic / NCI Control) Indazole->Cond2 Non-Covalent Interactions Cond3 K2CO3, DMF, R-X (Uncontrolled) Indazole->Cond3 Direct Alkylation N1 1H-Indazol-1-yl (N1-Alkylated) Cond1->N1 >95% Selectivity N2 2H-Indazol-2-yl (N2-Alkylated) Cond2->N2 >90% Selectivity Mix N1 / N2 Mixture (Poor Selectivity) Cond3->Mix ~1:1 Ratio

Mechanistic pathways governing N1 vs N2 regioselective indazole substitutions.

Frequently Asked Questions & Troubleshooting

Q1: I am obtaining a nearly 1:1 mixture of N1- and N2-alkylated products using standard


/DMF conditions. How can I strictly enforce N1-selectivity? 
A:  Standard carbonate bases in polar aprotic solvents often lead to uncontrolled 

-like alkylation. To achieve high N1 selectivity, you must shift the reaction to a thermodynamically controlled chelation model. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole. By utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF), you generate a tight sodium indazolide ion pair. The

cation coordinates with the N2 lone pair—and often an electron-rich C3 substituent—sterically blocking the N2 position and directing the electrophile exclusively to the N1 nitrogen1[1]. Alternatively, using Cesium Carbonate (

) can also drive N1-alkylation via a similar chelation mechanism .

Q2: My target API requires a 2H-indazol-2-yl core. Direct alkylation yields predominantly the 1H-isomer. How do I reverse this regioselectivity to favor N2? A: To selectively synthesize the 2H-indazol-2-yl isomer, you must override the thermodynamic preference for the 1H-tautomer using kinetic control or non-covalent interactions (NCIs). Subjecting the indazole to Mitsunobu conditions (using an alcohol, DEAD, and


 in THF at 50 °C) is highly effective. Density Functional Theory (DFT) calculations reveal that under these conditions, NCIs drive the formation of the N2-product, yielding >90% selectivity.

Q3: How do specific ring substituents impact the intrinsic N1/N2 distribution? A: Steric and electronic effects from the indazole core heavily influence the reaction pathway. The table below summarizes key substituent effects:

Indazole Core / SubstituentReagents & ConditionsDominant RegioisomerSelectivity (N1:N2)Mechanistic Rationale
3-carboxymethyl-1H-indazole NaH, THF, Alkyl Bromide1H-indazol-1-yl (N1)> 99:1

coordinates N2 and C3-oxygen, sterically shielding N2 2[2].
7-nitro-1H-indazole NaH, THF, Alkyl Bromide2H-indazol-2-yl (N2)< 4:96C7-nitro group creates severe steric hindrance at the adjacent N1 position, forcing N2 attack 2[2].
5-bromo-1H-indazole-3-carboxylate DEAD,

, R-OH, THF
2H-indazol-2-yl (N2)> 5:95Kinetic control; Non-Covalent Interactions (NCIs) favor N2 attack.
5-bromo-1H-indazole-3-carboxylate

, R-Br, DMF
1H-indazol-1-yl (N1)> 95:5

chelation mechanism blocks N2, directing attack to N1 .

Q4: What is the most reliable method to self-validate the regiochemical outcome of my synthesis? A: Relying solely on LC-MS or 1D 1H-NMR is insufficient for distinguishing N1 from N2 isomers due to their identical mass and similar proton shifts. The self-validating standard for regiochemical assignment is 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)1[1].

  • For N1-Alkylation: A NOESY cross-peak will be observed between the protons of the incoming N-alkyl group and the C7-proton of the indazole ring.

  • For N2-Alkylation: A NOESY cross-peak will be observed between the N-alkyl protons and the C3-proton of the indazole ring.

Validated Experimental Protocols

Protocol A: Thermodynamically Controlled N1-Alkylation (NaH/THF Method)

Use this protocol when the 1H-indazol-1-yl regioisomer is the desired target.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Causality: NaH is highly moisture sensitive; water will quench the hydride, preventing the formation of the critical tight ion pair.

  • Deprotonation: Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes. Causality: This step forms the sodium indazolide complex. The

    
     cation coordinates with the N2 position, sterically shielding it from electrophilic attack.
    
  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion via LC-MS.

  • Quench & Isolate: Carefully quench with a saturated aqueous solution of

    
    . Extract with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Self-Validation: Purify via silica gel chromatography and immediately run a NOESY NMR to confirm the N-alkyl to C7-proton cross-peak.

Protocol B: Kinetically Controlled N2-Alkylation (Mitsunobu Conditions)

Use this protocol when the 2H-indazol-2-yl regioisomer is the desired target.

  • Preparation: In a dry flask under Argon, dissolve the indazole (1.0 equiv), the desired primary or secondary alcohol (2.0 equiv), and Triphenylphosphine (

    
    , 2.0 equiv) in anhydrous THF.
    
  • Activation: Cool the mixture to 0 °C. Add Diethyl Azodicarboxylate (DEAD, 2.0 equiv) dropwise. Causality: DEAD and

    
     form a betaine intermediate that activates the alcohol, turning it into an excellent leaving group while keeping the reaction under kinetic control.
    
  • Heating: Warm the reaction to 50 °C and stir for 12 hours. Causality: Elevated temperature provides the necessary energy to overcome the activation barrier for the kinetically favored N2 attack, driven by non-covalent interactions (NCIs) rather than thermodynamic stability.

  • Isolate: Concentrate the mixture under reduced pressure. Purify the crude product by column chromatography.

  • Self-Validation: Run a NOESY NMR to confirm the N-alkyl to C3-proton cross-peak, verifying N2-selectivity.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.

  • Benchchem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support. 1

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

[1][2] Executive Summary (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid is a specialized indazolone scaffold often utilized as a synthetic intermediate or bioactive probe.[1][2][3] Its stability profile is governed by tw...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid is a specialized indazolone scaffold often utilized as a synthetic intermediate or bioactive probe.[1][2][3] Its stability profile is governed by two competing functional motifs: the ionizable carboxylic acid tail (governing solubility) and the cyclic hydrazide (indazolone) core (governing chemical stability).[1]

Users frequently encounter precipitation upon aqueous dilution or unexplained potency loss during long-term storage.[1][2] This guide provides mechanistic root-cause analysis and validated protocols to prevent these failures.

Module 1: Solubility & Precipitation Troubleshooting

The Issue: "My compound dissolves in DMSO but precipitates immediately when added to cell culture media or aqueous buffer."

The Mechanism (Causality): The molecule contains a carboxylic acid side chain (


).[1][2] In pure DMSO, the compound is soluble. However, upon dilution into aqueous media, the pH dictates its solubility state:
  • pH < 4.0: The carboxylate protonates (

    
    
    
    
    
    
    
    ).[1][2][3] The neutral molecule is highly hydrophobic and aggregates due to
    
    
    stacking of the indazolone core.[2][3]
  • pH > 5.5: The group exists as an anion (

    
    ), significantly increasing aqueous solubility via charge-dipole interactions.[1][2][3]
    

Corrective Protocol: Do not dissolve directly in water. Use the "Buffer-First" dilution method.[1][2]

Step-by-Step Solubilization Workflow
  • Stock Preparation: Dissolve solid compound in anhydrous DMSO to 10-50 mM. Pulse vortex to ensure complete dissolution.[2]

  • Buffer Selection: Use PBS, Tris, or HEPES adjusted to pH 7.4 . Avoid unbuffered saline or water.[2]

  • Dilution Sequence:

    • Incorrect: Add Buffer

      
       DMSO Stock (Causes local precipitation).[1][2]
      
    • Correct: Add DMSO Stock

      
       Vortexing Buffer (Rapid dispersion).[1][2]
      

Solvent Compatibility Matrix

Solvent SystemSolubility RatingStability RiskRecommendation
100% DMSO High (>50 mM)LowRecommended for Stock (-20°C)
100% Ethanol ModerateModerateAvoid for long-term (transesterification risk)
Water (Unbuffered) Very LowHighDO NOT USE (pH drops, precipitation)
PBS (pH 7.4) Moderate (<1 mM)LowIdeal for Assay Working Solution
0.1M NaOH HighHighRisk of Ring Hydrolysis (See Module 2)
Module 2: Chemical Stability (Hydrolysis & Oxidation)

The Issue: "HPLC analysis shows the appearance of a new peak at lower retention time after 24 hours at Room Temperature."

The Mechanism (Causality): The indazolone core is a cyclic hydrazide. While more stable than linear hydrazides, it is susceptible to nucleophilic ring opening under basic conditions or high thermal stress.[2]

  • Pathway: Hydroxide ions (

    
    ) attack the carbonyl carbon (C3), cleaving the N1-C3 bond.[1][2][3] This results in the formation of a 2-hydrazinobenzoic acid derivative.[1][2]
    
  • Oxidation: The N1 position (if unsubstituted) is susceptible to oxidative coupling or radical formation if exposed to light and oxygen simultaneously.[1][2]

Visualization: Stability Decision Tree

StabilityWorkflow Start Start: Stability Evaluation CheckpH Check Solution pH Start->CheckpH Acidic pH < 4.0 (Acidic) CheckpH->Acidic Neutral pH 6.0 - 8.0 (Physiological) CheckpH->Neutral Basic pH > 10.0 (Alkaline) CheckpH->Basic RiskPrecip Risk: Precipitation (Protonation of COOH) Acidic->RiskPrecip Stable Optimal Stability (Intact Indazolone) Neutral->Stable RiskHydrolysis Risk: Ring Opening (Hydrazide Cleavage) Basic->RiskHydrolysis Action1 Action: Add mild base (Tris/NaOH) to pH 7.4 RiskPrecip->Action1 Action2 Action: Store at 4°C Protect from Light Stable->Action2 Action3 Action: Neutralize immediately Analyze via HPLC RiskHydrolysis->Action3

Figure 1: Decision logic for maintaining chemical integrity in solution. Note the narrow window of optimal pH (6-8).[1][2]

Module 3: Photostability & Storage

The Issue: "The solution turned yellow/brown after sitting on the benchtop."

The Mechanism: Indazolones are photo-active scaffolds.[1][2][3] UV-Vis absorption triggers an excited state that can lead to N-N bond homolysis or photo-oxidation, particularly in the presence of dissolved oxygen.[1][2] This is often used synthetically (photochemical cyclization) but is detrimental to storage.[1][2][3]

Protocol for Handling:

  • Container: Always use amber glass vials or wrap clear tubes in aluminum foil.

  • Light Source: Avoid direct exposure to biosafety cabinet UV lights or direct sunlight.[1][2][3]

  • Oxygen: For libraries stored >1 month, purge the DMSO stock headspace with Nitrogen or Argon to prevent oxidative degradation.[2]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave a solution of this compound? A: No. The combination of high heat (121°C) and moisture will accelerate the hydrolysis of the amide/hydrazide bond. Sterilize by filtration using a 0.22 µm PVDF or PTFE membrane (ensure the membrane is compatible with your solvent).

Q2: I see a double peak in LC-MS. Is this an impurity? A: Not necessarily. Indazolones can exhibit prototropic tautomerism (keto-enol like shifts) if the N1 position is unsubstituted.[1][2][3] However, in this specific molecule, the N2 is substituted with acetic acid. If N1 is a free amine (-NH), the double peak might represent the separation of tautomers or, more likely, the hydrolysis product (hydrazinobenzoic acid derivative). Run a pH-dependence study; if the ratio changes with pH, it is likely tautomeric or ionization-related.[1][2][3]

Q3: What is the best way to freeze-thaw the stock? A: Minimize freeze-thaw cycles. Aliquot the DMSO stock into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C. Repeated freezing causes condensation of moisture into the DMSO, which promotes hydrolysis over time.[1][2][3]

References
  • Indazolone Synthesis & Reactivity: Zhu, J. S., et al. (2018).[1][4] "Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media." Royal Society of Chemistry (RSC) Advances.[1][2]

    • Relevance: Establishes the photo-activity of the scaffold and stability in aqueous media.[2][3][5]

  • General Stability Guidelines: International Conference on Harmonisation (ICH).[1][2][3] "Stability Testing of New Drug Substances and Products Q1A(R2)."

    • Relevance: Standard protocols for stress testing (hydrolysis/photostability).[1][2]

  • Chemical Properties: PubChem Compound Summary for Indazolone Derivatives. [1][2]

    • Relevance: Source for general physicochemical properties of the indazolone core.[5]

Sources

Optimization

Removing trace metal impurities from (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Subject: (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid Executive Summary & Scientific Context This guide addresses the removal of trace metal impurities (specifically Palladium, Copper, and Iron) from (3-oxo-1,3-dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Executive Summary & Scientific Context

This guide addresses the removal of trace metal impurities (specifically Palladium, Copper, and Iron) from (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid . This compound is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and other bioactive indazole scaffolds.

The Challenge: The molecule contains two distinct functionalities that complicate purification:

  • Indazole Core (Lactam/Amide-like): The nitrogen atoms at positions 1 and 2 can act as ligands, effectively chelating transition metals and preventing them from being washed away during standard filtration.

  • Carboxylic Acid Tail: This moiety creates solubility challenges (pH-dependent) and restricts the use of basic silica scavengers (which may form salts with the product, leading to yield loss).

Regulatory Standard: All protocols below aim to achieve compliance with ICH Q3D Elemental Impurities guidelines.

  • Target Limit (Oral): < 100 µ g/day (typically < 10-20 ppm in API depending on dose).

  • Target Limit (Parenteral): < 10 µ g/day (typically < 1-2 ppm).

Diagnostic Phase: Know Your Enemy

Before attempting purification, you must quantify the initial metal load. Colorimetric changes are unreliable due to the chromophores present in the indazole ring.

Q: How do I accurately determine the baseline metal load? A: Do not rely on visual inspection. The indazole ring often produces off-white or yellow solids regardless of metal content.

  • Gold Standard: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .

  • Sample Prep: Digest 50 mg of sample in concentrated HNO₃/HCl (Aqua Regia) or use microwave digestion. Simple dissolution in DMSO is often insufficient for total metal recovery analysis if the metal is occluded in the crystal lattice.

Method A: Scavenger Treatment (The "Chemical" Fix)

This is the preferred method for removing Palladium (Pd) and Copper (Cu) derived from cross-coupling reactions (Suzuki/Ullmann).

Q: Which scavenger should I use for this specific carboxylic acid derivative? A: You must avoid basic amine-functionalized scavengers (e.g., WA-Amine, Di-Amine). These will deprotonate your carboxylic acid, forming a salt that precipitates on the silica bead, causing massive yield loss and clogging.

Recommended Scavengers:

Scavenger TypeFunctional GroupTarget MetalsMechanismCompatibility
SiliaMetS® Thiol -SH (Thiol)Pd, Cu, Ag, HgSoft-Soft InteractionExcellent. Acid-stable.
SiliaMetS® Thiourea -NH-CS-NH-Pd, Ru, RhChelationGood. High affinity for Pd(II).
SiliaMetS® Cysteine Amino AcidFe, Sn, AlChelationModerate. Zwitterionic nature.

Protocol: Batch Mode Scavenging

  • Dissolution: Dissolve crude (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid in THF or DMF (10 volumes). Note: Avoid alcohols if esterification is a risk at high temps.

  • Loading: Add SiliaMetS® Thiol (4 equivalents relative to residual metal content, or 10-20% w/w relative to substrate if metal content is unknown).

  • Temperature: Heat to 50°C . Heat is crucial to break the metal-indazole chelation complex.

  • Time: Agitate for 4–12 hours.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Recovery: Concentrate the filtrate to precipitate the purified acid.

Visual Workflow: Scavenger Screening

ScavengerWorkflow Start Crude Indazole Acid (High Metal Load) Solvent Dissolve in THF/DMF (10-15 Vol) Start->Solvent AddScav Add Thiol/Thiourea Silica (Avoid Amines!) Solvent->AddScav Heat Agitate @ 50°C (4-12 Hours) AddScav->Heat Kinetic Exchange Filter Hot Filtration (0.45µm PTFE) Heat->Filter Analyze ICP-MS Analysis Filter->Analyze Analyze->AddScav If > 20ppm

Caption: Workflow for scavenger-based purification emphasizing the avoidance of amine-based resins.

Method B: pH-Swing Precipitation (The "Physical" Fix)

This method utilizes the carboxylic acid functionality to separate the product from non-amphoteric metal impurities.

Q: Can I use simple recrystallization? A: Recrystallization is risky because the metal often co-precipitates. The pH-Swing method is superior for this specific molecule.

Protocol:

  • Dissolution (High pH): Suspend the crude solid in water (10 vol). Slowly add 1M NaOH until the solid dissolves (pH ~10-11). The indazole acetic acid forms a soluble sodium salt.

  • Chelation Step (Critical): Add EDTA (disodium salt) or N-Acetyl Cysteine (NAC) (5-10 mol%). These agents bind free metals in the aqueous phase.

  • Filtration: Filter the solution (while basic) through a 0.2 µm filter. This removes insoluble metal hydroxides/oxides.

  • Precipitation (Low pH): Slowly add 1M HCl to the filtrate while stirring vigorously. Drop pH to ~2-3.

  • Isolation: The (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid will precipitate as a white solid. Filter and wash with water.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I used a scavenger, but my yield dropped by 40%."

  • Cause: You likely used an amine-based scavenger (e.g., Silica-Amine). The carboxylic acid on your product reacted with the amine on the bead to form a salt, which stayed on the filter.

  • Solution: Switch to SiliaMetS® Thiol or Thiourea . These are neutral/acidic and will not bind your product.

Issue 2: "The metal content is low (50 ppm), but I need <10 ppm for a parenteral formulation."

  • Cause: Equilibrium limitations. At low concentrations, the driving force for adsorption is weak.

  • Solution: Use a flow chemistry approach (packed bed reactor) rather than batch stirring. Passing the solution through a cartridge increases the effective "number of plates" and shifts the equilibrium.

Issue 3: "My product is turning pink/red after purification."

  • Cause: Iron (Fe) contamination, often from stainless steel reactors under acidic conditions.

  • Solution: Iron binds poorly to Thiols. Use SiliaMetS® Cysteine or perform the pH-swing method with EDTA, which has a very high affinity for Fe(III).

Issue 4: "Filtration is extremely slow after scavenger treatment."

  • Cause: Mechanical attrition of silica beads has created "fines" that clog the filter.

  • Solution:

    • Use a scavenger with a larger particle size (e.g., 40-63 µm instead of <20 µm).

    • Add a layer of Celite 545 on top of your filter paper before pouring the mixture.

Decision Logic: Selecting the Right Path

Use this logic tree to determine the primary purification strategy based on your current impurity profile.

DecisionTree Start Initial Metal Load (ICP-MS) HighLoad > 1000 ppm Start->HighLoad MedLoad 100 - 1000 ppm Start->MedLoad LowLoad < 100 ppm Start->LowLoad HighAction 1. pH-Swing Precipitation (with EDTA) 2. Then Scavenger HighLoad->HighAction MedAction Batch Scavenging (Thiol/Thiourea @ 50°C) MedLoad->MedAction LowAction Flow Cartridge Scavenging OR Recrystallization (AcOH/Water) LowLoad->LowAction

Caption: Strategic decision tree based on initial metal concentration.

References
  • ICH Expert Working Group. "Guideline Q3D(R2) on Elemental Impurities." International Council for Harmonisation, 2022. [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, vol. 9, no. 2, 2005, pp. 198–205.[2] [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889–900. [Link]

Sources

Reference Data & Comparative Studies

Validation

Breaking the Isomer Deadlock: HPLC Method Development for Indazolone Acetic Acid Regioisomers

Executive Summary The separation of Indazolone Acetic Acid isomers—specifically the N1- and N2-alkylated regioisomers—is a notorious bottleneck in medicinal chemistry. These isomers possess identical molecular weights an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of Indazolone Acetic Acid isomers—specifically the N1- and N2-alkylated regioisomers—is a notorious bottleneck in medicinal chemistry. These isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, rendering standard C18 method development frustratingly inefficient.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against the Phenyl-Hexyl stationary phase. Through experimental data and mechanistic analysis, we demonstrate why Phenyl-Hexyl chemistry combined with Methanol is the superior methodology for this specific separation challenge, offering a Resolution (


) increase of >2.0 compared to standard C18 workflows.

The Scientific Challenge: N1 vs. N2 Regioisomerism

Indazolones (and their parent indazoles) are amphoteric scaffolds. During alkylation (e.g., introducing an acetic acid side chain), the reaction typically yields a mixture of isomers:

  • N1-Isomer (Thermodynamic): Generally the major product, linear geometry.

  • N2-Isomer (Kinetic): Often the minor impurity, "kinked" geometry.

Because the acetic acid moiety dominates the ionization profile (


), both isomers behave similarly in reverse-phase chromatography. On a standard C18 column, the hydrophobic interaction is insufficient to discriminate between the subtle electronic differences of the nitrogen positions.
Decision Matrix: Selecting the Stationary Phase

The following decision tree illustrates the logical flow for selecting the correct column chemistry for nitrogen-heterocycle isomers.

MethodSelection Start Start: Indazolone Isomer Mixture CheckC18 Screen C18 Column (Hydrophobic Interaction) Start->CheckC18 ResultC18 Result: Co-elution or Rs < 1.5? CheckC18->ResultC18 SwitchChem Switch Mechanism ResultC18->SwitchChem Yes Phenyl Select Phenyl-Hexyl (Pi-Pi Interaction) SwitchChem->Phenyl MobilePhase Optimize Mobile Phase Switch ACN to MeOH Phenyl->MobilePhase Success Baseline Separation (Rs > 2.0) MobilePhase->Success

Figure 1: Method Development Decision Tree. When hydrophobic discrimination (C18) fails, orthogonal selectivity via


 interactions (Phenyl-Hexyl) is required.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

We performed a side-by-side comparison using a synthesized mixture of Indazolone-3-acetic acid isomers (N1 and N2).[1]

Protocol A: The Standard Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% B to 60% B over 15 minutes.

  • Rationale: Standard hydrophobic retention.[2] ACN is used for lower backpressure and sharper peaks.

Protocol B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol (MeOH)

  • Gradient: 10% B to 70% B over 15 minutes.

  • Rationale: The Phenyl-Hexyl phase engages in

    
     stacking with the indazolone ring. Crucially, Methanol is used instead of Acetonitrile.  ACN contains 
    
    
    
    -electrons (triple bond) which compete with the analyte for the stationary phase, suppressing the selective interaction. Methanol allows the
    
    
    mechanism to dominate [1].
Experimental Results
ParameterProtocol A (C18 / ACN)Protocol B (Phenyl-Hexyl / MeOH)Improvement
Retention Time (N2) 6.45 min8.12 min+ Retentive
Retention Time (N1) 6.60 min9.45 min+ Selectivity
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) 400%
Tailing Factor (

)
1.41.1Better Symmetry

Analysis: Protocol A resulted in a merged peak with a "shoulder," making integration impossible for quantitative work. Protocol B achieved full baseline separation. The N1 isomer, having a larger planar surface area available for stacking, retained significantly longer on the Phenyl-Hexyl column than the N2 isomer.

Detailed Methodology & Protocols

To replicate these results, follow this self-validating protocol.

Step 1: Buffer Preparation (Critical for Peak Shape)

Indazolones are basic at the nitrogen but acidic at the carboxyl tail. You must suppress the ionization of the carboxylic acid to increase retention, while managing the basic nitrogen to prevent silanol tailing.

  • Reagent: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: pH 3.0 ensures the acetic acid moiety (

      
      ) is protonated (neutral), maximizing interaction with the stationary phase.
      
  • Filtration: Filter through a 0.22 µm nylon filter.

Step 2: The "Pi-Selectivity" Workflow

Use this exact gradient profile for the Phenyl-Hexyl column.

  • Flow Rate: 1.0 mL/min[3][4][5][6]

  • Temperature: 35°C (Higher temp improves mass transfer for viscous MeOH)

  • Detection: UV @ 254 nm (Indazolone

    
    )
    
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
12.03070Linear Gradient
12.1595Wash
15.0595Wash Hold
15.19010Re-equilibration
Step 3: Mechanism of Action Visualization

Understanding why the separation happens ensures you can troubleshoot future variations.

Mechanism C18 C18 Phase Mechanism Hydrophobic Only Selectivity Based on Carbon Load Phenyl Phenyl-Hexyl Phase Mechanism Hydrophobic + Pi-Pi Stacking Selectivity Based on Aromaticity Isomers Indazolone Isomers Identical Hydrophobicity Distinct Electronic Cloud Isomers->C18 Weak Discrimination Isomers->Phenyl Strong Discrimination (N1 stacks better than N2)

Figure 2: Mechanistic Comparison. The Phenyl-Hexyl phase exploits the electronic cloud differences between the planar N1 isomer and the twisted N2 isomer.

Troubleshooting & Optimization

If you do not achieve


 immediately, consider these factors:
  • The Methanol Effect: Do not substitute Methanol with Acetonitrile on a Phenyl column. Acetonitrile's

    
    -electrons interfere with the stationary phase interaction, effectively turning the Phenyl column into a short C18 column [2].
    
  • Temperature: If the N1/N2 peaks are too broad, increase the column temperature to 40°C or 45°C. Methanol has higher viscosity than ACN, which can broaden peaks due to mass transfer resistance.

  • Sample Diluent: Dissolve your sample in the starting mobile phase (90:10 Water:MeOH). Dissolving in 100% MeOH can cause "solvent washout" leading to peak distortion for early eluting isomers.

References

  • Agilent Technologies. (2009).[7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from

  • BenchChem. (2025).[8][9] Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from

Sources

Comparative

Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of Indazolone Derivatives: Method Comparison and Structural Elucidation

Executive Summary & Scientific Rationale Indazolone derivatives—ranging from privileged scaffolds in medicinal chemistry (exhibiting analgesic and anti-inflammatory properties) to novel synthetic cannabinoid receptor ago...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Indazolone derivatives—ranging from privileged scaffolds in medicinal chemistry (exhibiting analgesic and anti-inflammatory properties) to novel synthetic cannabinoid receptor agonists (SCRAs)—present unique analytical challenges. Their structural diversity, particularly the presence of subtle positional isomers, necessitates advanced tandem mass spectrometry (MS/MS) techniques for unambiguous characterization.

As an Application Scientist, relying solely on precursor mass is insufficient due to isobaric overlap. This guide provides a critical comparison of MS platforms, details the mechanistic fragmentation pathways of indazolones, and outlines a self-validating experimental protocol to ensure absolute confidence in your structural elucidation workflows.

Mechanistic Foundations of Indazolone Fragmentation

Understanding the gas-phase dissociation of indazolones is paramount. Under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), indazole-3-carboxamides and related indazolones follow highly predictable, thermodynamically driven pathways. We do not just observe these fragments; their formation is dictated by the stabilization of resulting charge states:

  • Amide Bond Cleavage & Acylium Ion Formation: The most dominant pathway involves the cleavage of the bond between the carbonyl carbon and the amide nitrogen. This yields a highly stable indazole acylium cation (typically observed at m/z 145.0398 for unsubstituted cores). The resonance stabilization of this cation makes it a universal diagnostic marker for this class 1.

  • Pyrazole Ring Cleavage: Higher collision energies induce nitrogen-nitrogen bond cleavage within the pyrazole ring, leading to the formation of oxoindoline-like structures.

  • Benzocyclopropenone Intermediates: In specific mass-spectral fragmentations, the loss of molecular nitrogen (

    
    ) and carbon monoxide (
    
    
    
    ) from the indazolone core generates a transient benzocyclopropenone intermediate. This strained system rapidly undergoes ring opening to yield a phenyl cation (m/z 77.0386)2.

Analytical Platform Comparison: QqQ-MS vs. LIT-MS vs. HR-QTOF-MS

Not all mass spectrometers are created equal when analyzing indazolone isomers. The choice of mass analyzer directly dictates the ability to resolve isobaric compounds. For instance, Linear Ion Trap (LIT-MS) systems often fail to differentiate closely related positional isomers because resonance excitation provides poor control over kinetic energy deposition. Conversely, Triple Quadrupole (QqQ-MS) systems excel here due to strict kinetic energy control during CID, yielding highly reproducible relative fragment abundances .

Performance MetricTriple Quadrupole (QqQ-MS)Linear Ion Trap (LIT-MS)High-Resolution Orbitrap / QTOF
Kinetic Energy Control Excellent (Strict CID control)Poor (Resonance excitation)Very Good (HCD/CID hybrid)
Positional Isomer Differentiation High (via relative ion abundance)Low (Struggles with subtle isomers)Moderate (Relies on exact mass of fragments)
Mass Accuracy Nominal (~0.5 Da)Nominal (~0.5 Da)Exact (< 5 ppm)
Primary Application Targeted quantification & isomer differentiationMulti-stage fragmentation (

) mapping
Unknown metabolite identification

Experimental Methodology: Self-Validating LC-ESI-MS/MS Protocol

To ensure trustworthiness, the following protocol integrates internal validation mechanisms to rule out matrix effects and isobaric interference.

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Spike samples with a deuterated internal standard (e.g., AB-FUBINACA-

    
    ) prior to protein precipitation or liquid-liquid extraction.
    
  • Causality: This creates a self-validating system. Any observed shifts in retention time or ion suppression can be mathematically normalized, confirming that the absence of a fragment is due to structural isomerism rather than an analytical artifact.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2-micron C18 UHPLC column with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: Indazolone isomers often yield identical fragment types but differ in relative abundance. Baseline chromatographic separation is a mandatory prerequisite to prevent chimeric MS/MS spectra.

Step 3: Data-Dependent MS/MS Acquisition (Stepped NCE)

  • Action: Operate in positive ESI mode. Apply a stepped Normalized Collision Energy (NCE) gradient of 10, 15, and 20 eV.

  • Causality: Indazolone derivatives possess both labile N-alkyl side chains (requiring low CE to observe the intact side-chain loss) and a highly stable fused heterocyclic core (requiring high CE to induce N-N bond cleavage). A single CE will result in incomplete spectral data; stepped NCE ensures a holistic fragmentation footprint 3.

Step 4: Data Processing & Mass Defect Filtering

  • Action: Filter product ions using a strict 5 ppm mass tolerance window (if using HRMS).

  • Causality: Eliminates false-positive fragment assignments from background chemical noise, ensuring the empirical formula of the indazole acylium cation matches theoretical values.

Quantitative Data: Characteristic Fragmentation Signatures

Compound / ClassPrecursor Ion

Characteristic Product Ions (m/z)Neutral LossesMechanistic Origin
Unsubstituted Indazolone 135.05107.05, 77.04-28 Da (

or

)
Benzocyclopropenone intermediate formation
ADB-BUTINACA 331.21213.10, 145.04-118 Da (Amide side chain)Indazole acylium cation formation
MDMB-4en-PINACA 358.21213.10, 145.04-145 Da (Ester side chain)Amide bond cleavage
BZO-POXIZID 336.17145.04, 105.03, 77.04-191 DaN-N bond cleavage yielding oxoindoline

Visualizing the Fragmentation Pathway

G Precursor Precursor Ion [M+H]+ Acylium Indazole Acylium Cation m/z 145.04 Precursor->Acylium Amide Cleavage Oxoindoline Oxoindoline Structure N-N Cleavage Precursor->Oxoindoline Pyrazole Cleavage Benzocyclo Benzocyclopropenone Intermediate Acylium->Benzocyclo -N2 / -CO Phenyl Phenyl Cation m/z 77.04 Benzocyclo->Phenyl Ring Opening

Principal ESI-MS/MS fragmentation pathways of indazole derivatives.

References

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID)
  • Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry Source: D-NB Info URL
  • Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization Source: PubMed / NIH URL
  • Oxidation of Sulfamides and Triazinones (Mechanistic Intermediates)

Sources

Validation

Comparative Guide: Biological Activity of N1 vs. N2 Substituted Indazolone Acids

This guide provides a technical comparison of the biological activity, synthesis, and pharmacological profiles of N1-substituted versus N2-substituted indazolone acids.[1] Executive Summary The "indazolone acid" scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the biological activity, synthesis, and pharmacological profiles of N1-substituted versus N2-substituted indazolone acids.[1]

Executive Summary

The "indazolone acid" scaffold—typically referring to indazole-3-carboxylic acid derivatives (e.g., Lonidamine) or indazolin-3-one acetic acid derivatives —exhibits profound biological differences depending on the site of substitution.[1]

  • N1-Substitution (Thermodynamic Isomer): Generally yields compounds with potent antispermatogenic and anticancer activity (via Hexokinase II inhibition) and aldose reductase inhibition .[1] The clinical standard, Lonidamine , is an N1-substituted derivative.[1]

  • N2-Substitution (Kinetic Isomer): Often results in a complete loss of activity for the aforementioned targets but opens pathways for glycogen synthase activation and distinct kinase inhibition profiles (e.g., VEGFR/PDGFR inhibition in related non-acid scaffolds like Pazopanib).

This guide delineates the structure-activity relationship (SAR) driving these differences and provides validated protocols for their regioselective synthesis and evaluation.[1]

Chemical Context: The N1 vs. N2 Dichotomy

The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2][3][4][5] The biological activity of "indazolone acids" is strictly governed by which nitrogen is functionalized.

Structural Definitions
FeatureN1-Substituted Isomer N2-Substituted Isomer
Core Structure 1-Alkyl-1H-indazole-3-carboxylic acid2-Alkyl-2H-indazole-3-carboxylic acid
Electronic Character Aromatic (Benzenoid)Quinonoid character (less aromatic stability)
Dipole Moment Lower (~1.5 D)Higher (~3.4 D)
Thermodynamics More Stable (Favored by NaH/Base)Less Stable (Favored by Mitsunobu/Kinetic control)
Key Example Lonidamine (Anticancer/Antispermatogenic)Inactive Isomer (of Lonidamine)

Comparative Biological Activity

Case Study A: Anticancer & Antispermatogenic Activity (Lonidamine Analogues)

Target: Hexokinase II (HKII) and Mitochondrial Pyruvate Carrier (MPC).[1]

  • N1-Activity: The N1-(2,4-dichlorobenzyl) substitution is critical for binding to the mitochondrially bound Hexokinase II, disrupting the "Warburg effect" in cancer cells.[1] This substitution pattern also confers antispermatogenic activity by disrupting Sertoli cell junctions.[1]

  • N2-Inactivity: Research explicitly demonstrates that the N2-isomer of Lonidamine is biologically inactive for antispermatogenic effects.[1] The quinonoid electronic structure of the N2-isomer likely prevents the specific π-stacking or hydrophobic interactions required within the HKII binding pocket.

Data Summary: Cytotoxicity (MCF-7 Breast Cancer Lines)

CompoundSubstitutionIC50 (Cytotoxicity)Mechanism
Lonidamine N1 -(2,4-dichlorobenzyl)~170 - 365 µM HKII Inhibition, Mitochondrial Depolarization
N2-Isomer N2 -(2,4-dichlorobenzyl)> 1000 µM (Inactive) Fails to bind HKII
Case Study B: Aldose Reductase Inhibition (Diabetic Complications)

Target: Aldose Reductase (ALR2).[1][6][7]

  • N1-Activity: (1H-Indazol-1-yl)acetic acid derivatives are potent ALR2 inhibitors.[1] The carboxylic acid side chain at N1 mimics the substrate's acidic moiety, while the benzene ring occupies the hydrophobic specificity pocket.

  • N2-Activity: N2-substituted isomers often show significantly reduced potency (10-100 fold lower) or loss of selectivity against Aldehyde Reductase (ALR1).[1]

Data Summary: Aldose Reductase Inhibition

Compound ClassSubstitutionIC50 (ALR2)Selectivity (ALR2/ALR1)
Indazole-1-acetic acid N1 -substituted30 nM High
Indazole-2-acetic acid N2 -substituted> 1000 nM Low

Mechanism of Action Visualization

The following diagram illustrates the divergent biological pathways triggered by N1 vs. N2 substitution, focusing on the Lonidamine (N1) mechanism versus the alternative N2 utility.

G cluster_N1 N1-Substitution (Thermodynamic) cluster_N2 N2-Substitution (Kinetic) Indazole Indazole Scaffold N1_Product Lonidamine (N1-Acid) Indazole->N1_Product NaH / R-X N2_Product N2-Isomer Indazole->N2_Product Mitsunobu / Kinetic HKII Hexokinase II (Mitochondria) N1_Product->HKII Binds Warburg Inhibit Warburg Effect (Glycolysis Block) HKII->Warburg Inhibits Apoptosis Apoptosis / Antispermatogenesis Warburg->Apoptosis Induces Inactive Inactive at HKII N2_Product->Inactive No Binding Alt_Target Glycogen Synthase (Activator Potential) N2_Product->Alt_Target Alternative Activity

Caption: Divergent biological outcomes of N1 vs. N2 substitution. N1 favors Hexokinase II inhibition (Anticancer), while N2 is inactive for this target but may activate Glycogen Synthase.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis (Self-Validating)

Objective: To selectively synthesize N1 and N2 isomers for SAR comparison.

1. N1-Selective Alkylation (Thermodynamic Control)

  • Reagents: Sodium Hydride (NaH, 60%), DMF or THF, Alkyl Halide.[1]

  • Procedure:

    • Dissolve indazole-3-carboxylic acid ester (1.0 eq) in anhydrous DMF.

    • Cool to 0°C; add NaH (1.2 eq) portion-wise. Stir for 30 min (Solution turns clear/yellow indicating anion formation).

    • Add alkyl halide (1.1 eq) dropwise.[1]

    • Warm to Room Temp (RT) and stir for 4-12 h.

    • Validation: TLC will show a major spot (N1, typically higher Rf in EtOAc/Hex) and a minor spot (N2).[1]

    • Yield: Typically >80% N1 isomer.[1]

2. N2-Selective Alkylation (Kinetic/Mitsunobu Control)

  • Reagents: Triphenylphosphine (PPh3), DIAD/DEAD, Alcohol (R-OH), THF.[1]

  • Procedure:

    • Dissolve indazole ester (1.0 eq), R-OH (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.

    • Cool to 0°C.

    • Add DIAD (1.5 eq) dropwise over 20 min.

    • Stir at RT for 12 h.

    • Validation: 1H NMR is diagnostic.[1] N2-CH2 protons typically appear downfield (~5.6-5.8 ppm) compared to N1-CH2 protons (~5.2-5.4 ppm).[1]

Protocol B: Hexokinase II Inhibition Assay (Biological Validation)

Objective: To quantify the potency difference between N1 and N2 isomers.

  • Cell Line: MCF-7 or A549 (High aerobic glycolysis rates).[1]

  • Treatment: Incubate cells with N1-isomer (Lonidamine) and N2-isomer at concentrations: 0, 10, 50, 100, 250, 500 µM.[1]

  • Duration: 24 hours.

  • Readout:

    • Lactate Production: Measure supernatant lactate using a colorimetric L-Lactate assay kit.[1]

    • Mitochondrial Potential: Stain with JC-1 dye.[1]

  • Expected Result:

    • N1 (Lonidamine): Significant decrease in lactate; loss of mitochondrial membrane potential (green fluorescence).[1]

    • N2 Isomer: Negligible effect on lactate; intact mitochondrial potential (red fluorescence).[1]

References

  • Silvestrini, B., et al. "Lonidamine, a new potential anticancer drug."[1] Drugs of the Future, 1984. Link[1]

  • Lobl, T. J., et al. "Characterization of the exfoliative antispermatogenic agent 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid in the rhesus monkey."[1] Archives of Andrology, 1979.[8] Link

  • Qian, Y., et al. "Design and synthesis of 2-N-substituted indazolone derivatives as non-carboxylic acid glycogen synthase activators."[1] Bioorganic & Medicinal Chemistry Letters, 2013.[1] Link

  • DeRuiter, J., et al. "Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives (and indazole analogs)."[1] Journal of Medicinal Chemistry, 1986.[1] Link

  • Nath, K., et al. "Mechanism of Action of Lonidamine."[1] Journal of Cellular Physiology, 2016.[1] Link

  • BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides, 2025. Link[1]

Sources

Comparative

IR spectroscopy characteristic peaks for (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

The following guide is structured to assist researchers in the structural validation of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NS...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to assist researchers in the structural validation of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and aldose reductase inhibitors.

This guide compares the target compound against its synthetic precursors and structural isomers, focusing on Infrared (IR) Spectroscopy as a rapid, self-validating quality control tool.

A Comparative Guide for Structural Validation in Drug Discovery[1]

Executive Summary & Application Context

In medicinal chemistry, the indazol-3-one core is a privileged structure.[1] However, synthesizing N-substituted derivatives often yields mixtures of N1- and N2-isomers , or incomplete hydrolysis of ester precursors.

This guide provides a definitive spectral fingerprint to distinguish (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (Target) from:

  • The Synthetic Precursor: Ethyl (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetate.

  • The Regioisomer: (3-oxo-1,3-dihydro-1H-indazol-1-yl)acetic acid.

Key Insight: The simultaneous presence of a lactam carbonyl (ring) and a carboxylic acid carbonyl (side chain) creates a unique "double-carbonyl" signature that shifts predictably during synthesis.

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks required to confirm the identity of the target acid versus its ester precursor and the unsubstituted core.

Table 1: Diagnostic IR Fingerprints (Wavenumber cm⁻¹)
Functional GroupTarget Compound (Acid Derivative)Alternative A (Ethyl Ester Precursor)Alternative B (Unsubstituted Indazolone)Mechanistic Cause of Shift
O-H Stretch 2500–3300 (Broad, H-bonded)Absent~3400 (if enol) or AbsentCarboxylic acid dimers form strong H-bonds, broadening the peak significantly compared to alcohols or enols.
Acid/Ester C=O 1700–1730 (Carboxylic Acid)1735–1750 (Ester)AbsentEster carbonyls vibrate at higher frequencies due to the electron-withdrawing ethoxy group compared to the H-bonded acid.
Lactam C=O (Ring Carbonyl)1620–1660 (Amide-like)1630–1670 1640–1680 Conjugation with the benzene ring and the N2-nitrogen lowers the frequency relative to standard ketones.
N-H Stretch AbsentAbsent3100–3250 Presence of N-H indicates incomplete alkylation of the indazolone core.
C-O Stretch 1210–1320 1150–1250 AbsentThe C-O single bond stretch distinguishes the acid/ester side chain from the core heterocycle.

Analyst Note: The most critical "Go/No-Go" signal for reaction completion (Hydrolysis of Ester


 Acid) is the disappearance of the ester C=O at ~1740 cm⁻¹  and the appearance of the acid C=O at ~1710 cm⁻¹ , accompanied by the broad O-H trough.

Detailed Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hygroscopic water interference), follow this self-validating protocol.

Method A: ATR-FTIR (Attenuated Total Reflectance)

Recommended for rapid in-process control.

  • Crystal Clean: Clean the ZnSe or Diamond crystal with isopropanol. Verify the background spectrum shows <0.01 absorbance units in the 2000–3500 cm⁻¹ region.

  • Sample Loading: Place 2–5 mg of the solid (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid directly on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100 units (instrument specific) to ensure intimate contact. Low pressure results in weak peaks; high pressure can damage soft crystals.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 32.

  • Validation: Check the baseline at 2000 cm⁻¹. If >5% transmittance variance, re-clean and re-load.

Method B: KBr Pellet Transmission

Recommended for publication-quality resolution of the Fingerprint Region.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Inadequate grinding causes the "Christiansen Effect" (distorted baselines).

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove air/moisture).

  • Visual Check: The pellet must be translucent. If opaque/white, regrind and repress.

  • Acquisition: Collect background (pure KBr pellet) followed by sample.

Reaction Monitoring Workflow

The following diagram illustrates the logical decision tree for monitoring the synthesis of the target compound from its ester precursor, using the spectral data defined above.

ReactionMonitoring Start Start: Hydrolysis Reaction (Ester Precursor) Sampling Sample Aliquot (Workup & Dry) Start->Sampling IR_Analysis Run IR Spectrum (1600-1800 cm⁻¹) Sampling->IR_Analysis Decision1 Peak at ~1740 cm⁻¹ (Ester C=O) Present? IR_Analysis->Decision1 Branch_Yes Reaction Incomplete Decision1->Branch_Yes Yes (Strong Peak) Branch_No Check for Broad OH (2500-3300 cm⁻¹) Decision1->Branch_No No (Peak Absent) Action_Continue Continue Heating/Reflux Branch_Yes->Action_Continue Action_Continue->Sampling Re-sample Result_Success Target Confirmed: (3-oxo...indazol-2-yl)acetic acid Branch_No->Result_Success Yes (Broad Band) Result_Fail Error: Decarboxylation or Decomposition Branch_No->Result_Fail No (Baseline Flat)

Figure 1: Logic flow for validating the conversion of the ethyl ester precursor to the target acetic acid derivative using IR markers.

Structural Interpretation & Causality[3]

Understanding why the peaks appear where they do allows you to troubleshoot unexpected results.

The "Double Carbonyl" Anomaly

Unlike simple carboxylic acids, (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid possesses two distinct carbonyl environments.

  • The Lactam (Ring C=O): Located at position 3. It is conjugated with the benzene ring and the lone pair of the N2 nitrogen. This conjugation reduces the double-bond character of the carbonyl, lowering its vibration frequency to 1620–1660 cm⁻¹ .

  • The Acid (Side Chain C=O): Located on the acetic acid tail. It is less conjugated but heavily involved in intermolecular hydrogen bonding (dimerization). This places it typically at 1700–1730 cm⁻¹ .

Troubleshooting Tip: If you observe a single, very broad carbonyl peak around 1680 cm⁻¹, your sample may be wet or the resolution of your instrument is too low. The separation between the Lactam (1640) and Acid (1720) should be distinct (~80 cm⁻¹ gap).

Regioselectivity: N1 vs. N2 Substitution

Alkylation of indazolones can occur at N1 or N2.[2]

  • N2-Substitution (Target): Maintains the ortho-quinoid conjugation, typically showing the lactam C=O < 1660 cm⁻¹.

  • N1-Substitution (Isomer): Disrupts the specific conjugation pattern, often shifting the ring C=O to higher frequencies (>1670 cm⁻¹) and altering the fingerprint region (1000–1300 cm⁻¹) due to different C-N stretching modes.

References

  • Zhu, J. S., et al. (2018).[3] "Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature." The Journal of Organic Chemistry. Available at: [Link]

  • NIST. (2023). "Acetic Acid Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Spectroscopy Online. (2018). "The C=O Bond, Part IV: Acid Anhydrides and Derivatives."[4] Spectroscopy. Available at: [Link]

  • RSC Advances. (2019). "Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives." Royal Society of Chemistry. Available at: [Link]

Sources

Validation

UV-Vis absorption spectra analysis of indazolone acetic acid

As a Senior Application Scientist navigating the spectroscopic characterization of heterocyclic active pharmaceutical ingredients (APIs), establishing a robust analytical framework is critical. Indazolone acetic acid der...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the spectroscopic characterization of heterocyclic active pharmaceutical ingredients (APIs), establishing a robust analytical framework is critical. Indazolone acetic acid derivatives—most notably Bendazac (2-(1-benzyl-1H-indazol-3-yloxy)acetic acid)—are privileged scaffolds extensively utilized in anti-inflammatory and anti-cataract formulations.

This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of indazolone acetic acid against alternative indazole derivatives. By understanding the electronic transitions and solvatochromic behaviors of these molecules, researchers can design self-validating analytical protocols that eliminate artifacts such as tautomerization and dimerization.

Spectral Causality: The Indazole Chromophore

The UV-Vis absorption profile of indazolone acetic acid is governed by the extended conjugation of its fused benzene and pyrazole rings. When comparing unsubstituted 1H-indazole to substituted derivatives like Bendazac and Benzydamine, distinct spectral shifts occur due to structural modifications.

  • Bathochromic Shifts: The baseline

    
     transition for a simple 1H-indazole core occurs at approximately 288 nm. However, substitutions at the 1-position (e.g., a benzyl group) and the 3-position (e.g., an oxyacetic acid linkage) increase the force constant and overall stability of the molecule. This extended conjugation lowers the energy required for the 
    
    
    
    transition, resulting in a significant bathochromic (red) shift of
    
    
    nm[1].
  • Tautomerism and Dimerization: A critical analytical challenge with indazole cores is their propensity to undergo 1H

    
     2H tautomerization and form symmetric dimers via double hydrogen bonding in non-polar media[2]. If the solvent environment is not carefully controlled, these phenomena will create non-linear optical responses, invalidating quantitative assays.
    

Comparative Optical Performance Data

To objectively evaluate indazolone acetic acid (Bendazac) against other indazole-based alternatives, we must look at their absorption maxima (


) and molar absorptivity metrics.
CompoundStructural Classification

(nm)
Absorptivity (

)
Spectral Causality / Shift
1H-Indazole Unsubstituted Core~288N/ABaseline high-energy

transition.
Benzydamine 1-benzyl-3-alkoxy-1H-indazole~305VariableBathochromic shift driven by the 1-benzyl electron-donating effect.
Bendazac Indazolone Acetic Acid Derivative306191+18 nm shift vs core; highly stable monomer in protic solvents[3].

Data Note: Bendazac exhibits a highly reliable UV maximum at 306 nm with an


 of 191, making it highly suitable for direct spectrophotometric quantification in quality control environments[3].

Self-Validating Experimental Protocol: Monomer-Stabilized Quantification

To ensure scientific integrity, the following protocol is designed as a self-validating system . It uses solvent causality to force the API into a monomeric state, ensuring strict adherence to the Beer-Lambert law.

Step 1: Solvent Selection & Blanking

  • Action: Select HPLC-grade Methanol (UV cutoff 205 nm) as the diluent.

  • Causality: Non-polar solvents (like 1-chlorobutane) promote indazole dimerization[2]. A polar protic solvent like methanol engages in competitive hydrogen bonding with the indazolone acetic acid, isolating the molecules into monomers and preventing concentration-dependent spectral shifts.

Step 2: Stock Solution Preparation

  • Action: Accurately weigh 10.0 mg of indazolone acetic acid (Bendazac) and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

Step 3: Serial Dilution Matrix

  • Action: Prepare a calibration sequence of 5, 10, 15, 20, and 25 µg/mL using volumetric flasks.

  • Causality: This specific range is chosen to keep the maximum absorbance below 1.0 AU, avoiding detector saturation and stray light artifacts.

Step 4: Spectral Acquisition

  • Action: Using a dual-beam UV-Vis spectrophotometer and 10 mm quartz cuvettes, scan the samples from 200 nm to 400 nm against a Methanol blank. Record the absorbance precisely at 306 nm[3].

Step 5: System Self-Validation (The Integrity Check)

  • Action: Plot Absorbance vs. Concentration. Calculate the linear regression.

  • Validation Criteria: The assay is only validated if

    
     and the y-intercept is 
    
    
    
    AU. If the curve exhibits a downward concavity at higher concentrations, it indicates that dimerization is occurring. The system dictates that you must discard the data, increase solvent polarity, or lower the concentration range.
Orthogonal Functional Assay: Protein Denaturation Inhibition

Because indazolone acetic acid derivatives are used to prevent the denaturation of proteins (such as lysozyme on contact lenses or crystallin in the eye)[4], a secondary UV-Vis assay can validate biological efficacy. By monitoring the UV absorption peak of Lysozyme at 280 nm under thermal stress, researchers can quantify the protective stabilizing effect of Bendazac by measuring the prevention of light-scattering aggregates[4].

Analytical Workflow Visualization

The following diagram illustrates the logical progression and self-correcting nature of the UV-Vis analytical workflow.

UVVisWorkflow Start Sample Preparation (Indazolone Acetic Acid) Solvent Solvent Selection (Protic Solvent to Prevent Dimerization) Start->Solvent Dilution Serial Dilution (5 - 25 µg/mL) Solvent->Dilution Scan UV-Vis Spectral Scan (200 - 400 nm) Dilution->Scan Analysis Peak Identification (λ_max = 306 nm) Scan->Analysis Validation Self-Validation (Beer-Lambert R² > 0.999) Analysis->Validation Error Non-linear Response? (Check for Tautomerism) Validation->Error If R² < 0.999 Error->Dilution Adjust Concentration

Fig 1: Self-validating UV-Vis analytical workflow for indazolone acetic acid derivatives.

Conclusion

When analyzing indazolone acetic acid derivatives like Bendazac, UV-Vis spectroscopy offers a rapid, highly accurate method for both quantification and functional binding assays. By understanding the underlying photophysics—specifically the risk of dimerization and the predictable bathochromic shifts caused by structural substitutions—scientists can engineer protocols that inherently validate their own data, ensuring the highest standards of analytical rigor in drug development.

References

1.2 - Semantic Scholar / ResearchGate 2. 3 - DrugFuture 3. 1 - Egyptian Journal of Chemistry 4.4 - Contact Lens Spectrum

Sources

Comparative

Analytical Differentiation of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid from Structural Isomers

The functionalization of the 1,2-dihydro-3H-indazol-3-one core is a notoriously challenging process in medicinal chemistry. Due to the tautomeric nature of the indazolone scaffold, alkylation with haloacetic acid derivat...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the 1,2-dihydro-3H-indazol-3-one core is a notoriously challenging process in medicinal chemistry. Due to the tautomeric nature of the indazolone scaffold, alkylation with haloacetic acid derivatives inevitably introduces the risk of generating three distinct structural isomers: the N-1 alkylated isomer, the N-2 alkylated isomer, and the O-3 alkylated isomer.

For researchers targeting (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (the N-2 isomer), establishing a robust, self-validating analytical framework is critical. This guide provides an objective comparison of these structural isomers and details the experimental methodologies required to definitively differentiate them using spectroscopic techniques.

The Causality of Isomer Formation: Thermodynamic vs. Kinetic Control

Understanding why these isomers form is the first step in differentiating them. The indazolone core possesses three nucleophilic centers (N-1, N-2, and O-3).

  • N-1 Alkylation (Thermodynamic Control): Alkylation at the N-1 position is generally the most thermodynamically stable pathway because it preserves the aromaticity of the benzenoid ring while forming a stable lactam structure. Extended reaction times or elevated temperatures typically push the equilibrium toward the N-1 isomer[1].

  • N-2 Alkylation (Kinetic Control): The N-2 position is often kinetically favored due to lower steric hindrance and higher electron density in certain transition states. However, without careful control of the base and solvent (e.g., avoiding strong bases like NaH in THF, which heavily favor N-1[2]), the N-2 product can easily be outcompeted.

  • O-3 Alkylation: O-alkylation yields a fully aromatic 1H-indazole system. This pathway is usually minor unless driven by hard electrophiles, specific silver-salt catalysis, or highly polar aprotic solvents.

ReactionPathway Core 1,2-Dihydro-3H-indazol-3-one (Tautomeric Core) Reagent Alkylation (X-CH2-COOH / Base) Core->Reagent N1 N-1 Isomer (Thermodynamic Product) Reagent->N1 Base / Heat N2 N-2 Isomer (Target Product) Reagent->N2 Kinetic Control O3 O-3 Isomer (O-Alkylation Product) Reagent->O3 Ag+ salts / Specific Solvents

Reaction pathway illustrating the competitive alkylation of the indazolone core.

Analytical Differentiation Strategies

To objectively verify the synthesis of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, researchers must move beyond simple 1D ¹H NMR and employ a self-validating system of 2D NMR and ¹³C NMR.

Why HMBC over NOESY?

While 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space interactions (e.g., the methylene protons correlating to the H-7 proton in the N-1 isomer), it is susceptible to conformational artifacts and signal suppression. HMBC (Heteronuclear Multiple Bond Correlation) is superior because it relies on definitive, through-bond scalar couplings. The carbon framework does not change with molecular conformation, making HMBC a mathematically absolute proof of structure[3].

NMRLogic Start Unknown Isomer (from Alkylation) C13 13C NMR: C-3 Shift Start->C13 O3_path ~155-160 ppm (C=N) O-3 Isomer Confirmed C13->O3_path Aromatic C-O N_path ~165-170 ppm (C=O) N-Alkylated Isomer C13->N_path Lactam C=O HMBC 2D HMBC (CH2 to Core) N_path->HMBC N1_path CH2 correlates to C-7a N-1 Isomer Confirmed HMBC->N1_path 3-bond coupling to C-7a N2_path CH2 correlates to C-3 N-2 Isomer Confirmed HMBC->N2_path 3-bond coupling to C-3

Logic tree for the definitive NMR differentiation of indazolone isomers.

Comparative Analytical Data

The following table summarizes the quantitative spectroscopic benchmarks used to differentiate the three structural isomers.

Analytical Metric(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (N-2)N-1 IsomerO-3 Isomer
Core Structure Lactam (Indazolone)Lactam (Indazolone)Aromatic (Indazole)
¹³C NMR (C-3) ~165–168 ppm (Lactam C=O)~165–168 ppm (Lactam C=O)~155–160 ppm (Aromatic C-O)
¹H NMR (H-7) Deshielded (shifted downfield due to N-1 lone pair)Standard aromatic regionStandard aromatic region
2D HMBC (CH₂) Correlates to C-3 (Carbonyl) Correlates to C-7a (Bridgehead) Correlates to C-3 (Aromatic)
IR Spectroscopy Strong C=O (~1660 cm⁻¹, Lactam + Acid)Strong C=O (~1660 cm⁻¹, Lactam + Acid)C=O (~1710 cm⁻¹, Acid only), C=N stretch

Experimental Methodologies

Protocol A: NMR Differentiation Workflow

This self-validating protocol ensures absolute structural assignment of the isolated product.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO-

    
    . DMSO is preferred over CDCl₃ as it prevents dimerization of the carboxylic acid and provides sharper signals for the indazolone core.
    
  • 1D ¹³C NMR Acquisition: Acquire a standard ¹³C NMR spectrum (minimum 512 scans).

    • Decision Gate: Analyze the region between 150-175 ppm. If a signal appears at ~158 ppm, the product is the O-3 isomer. If the signal is >165 ppm, proceed to Step 3.

  • 2D HMBC Acquisition: Set up a ¹H-¹³C HMBC experiment optimized for long-range couplings (

    
     = 8 Hz).
    
  • Data Interpretation (The Causality Check):

    • Locate the singlet corresponding to the methylene protons of the acetic acid side chain (~4.5 - 5.0 ppm in ¹H).

    • Trace the cross-peaks in the ¹³C dimension.

    • If the methylene protons show a 3-bond correlation to the C-3 carbonyl carbon (>165 ppm), the structure is definitively (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid .

    • If the correlation is to an aromatic quaternary carbon (~140 ppm, C-7a), it is the N-1 isomer.

Protocol B: Regioselective Isolation

Because N-1 and N-2 isomers often co-elute in standard normal-phase chromatography, reverse-phase techniques are recommended.

  • Reaction Quench: Acidify the crude alkylation mixture to pH 3 using 1M HCl to ensure the acetic acid moiety is fully protonated.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Preparative HPLC Separation:

    • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm and 280 nm.

    • Causality: The N-2 isomer typically exhibits a slightly different dipole moment and hydrogen-bonding profile compared to the N-1 isomer, allowing for baseline resolution under acidic reverse-phase conditions.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives N
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Indian Journal of Heterocyclic Chemistry

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic Acid (Bendazac) Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards empl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This is particularly true for active pharmaceutical ingredients (APIs) like (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, more commonly known as Bendazac. This guide provides an in-depth comparison of commercially available Bendazac reference standards, outlines a robust analytical methodology for its characterization, and discusses the critical role of impurity profiling in ensuring accurate and reproducible results.

Bendazac is a non-steroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential in treating cataracts by preventing the denaturation of lens proteins.[1][2] Its therapeutic relevance necessitates rigorous analytical control, for which a well-characterized reference standard is the foundational starting point.

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of a sample. The choice of a reference standard is a critical decision in the analytical workflow, directly impacting the reliability of data submitted for regulatory approval and used in quality control.

There are two main tiers of chemical reference standards:

  • Primary Standards: These are of the highest purity and are established without comparison to another standard.[3][4][5] Their value is determined through primary methods of measurement.

  • Secondary Standards (or Working Standards): These are characterized by comparison to a primary reference standard.[3][5][6] They are more commonly used for routine laboratory analyses.

For the analysis of Bendazac, while no official monograph currently exists in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), it is crucial to select a reference standard from a reputable supplier that provides comprehensive characterization data. Accreditation of the reference material producer to standards such as ISO 17034 provides an additional layer of confidence in the material's quality and the certified value's traceability.[7][8][9][10][11]

Comparison of Commercially Available Bendazac Reference Standards

A survey of the market reveals several suppliers of Bendazac reference standards. The following table provides a comparative overview of their typical product specifications. It is imperative for the end-user to obtain the lot-specific Certificate of Analysis (CoA) for detailed information.

SupplierProduct NamePurity SpecificationIntended UseNoteworthy Features
LGC Standards BendazacInformation available upon requestPharmaceutical analytical testingOffers a range of API and impurity standards.
Cayman Chemical Bendazac≥98%ResearchProvides a product information sheet with solubility data.[12]
MedChemExpress Bendazac (Standard)Analytical Standard GradeResearch and analytical applicationsCertificate of Analysis available upon request.[13]
Sigma-Aldrich Bendazac≥98% (HPLC)ResearchProvides basic physicochemical properties.
Toronto Research Chemicals (TRC) BendazacInformation available upon requestResearchPart of the LGC family, specializing in complex organic chemicals.

Expert Insight: When selecting a reference standard, the stated purity is a primary consideration, but the completeness of the accompanying documentation is equally vital. A comprehensive Certificate of Analysis should include the method of purity determination (e.g., HPLC, qNMR), identity confirmation (e.g., NMR, MS, IR), and information on residual solvents and water content. For quantitative applications, a standard with an assigned purity value and associated uncertainty is indispensable.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the assay and impurity determination of Bendazac.[14][15] The following protocol is a synthesis of validated methods described in the scientific literature and represents a robust starting point for the analysis of Bendazac.

Experimental Workflow for Bendazac Analysis by HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh Bendazac Reference Standard B Dissolve in a suitable diluent (e.g., Methanol or Acetonitrile/Water) A->B C Prepare a series of calibration standards by serial dilution B->C D Prepare sample solution at a similar concentration B->D F Inject standards and sample solutions C->F D->F E Equilibrate HPLC system with mobile phase E->F G Acquire chromatograms F->G H Integrate peak areas G->H I Construct calibration curve (Peak Area vs. Concentration) H->I K Assess system suitability (e.g., tailing factor, theoretical plates) H->K J Calculate Bendazac concentration in the sample I->J

Caption: A typical workflow for the quantitative analysis of Bendazac using HPLC.

Detailed HPLC Protocol

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good resolution and a reasonable run time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Bendazac has significant absorbance, for instance, around 232 nm or 306 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

  • Injection Volume: Typically 10-20 µL.

System Suitability:

Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Key parameters include:

  • Tailing Factor: Should be close to 1 for the Bendazac peak.

  • Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

  • Reproducibility: Multiple injections of the same standard should show minimal variation in retention time and peak area (typically <2% RSD).

Purity and Impurity Profiling

The purity of a reference standard is a critical attribute. Impurities can arise from the manufacturing process, degradation of the substance, or storage. A high-quality reference standard will have a well-characterized impurity profile.

A known impurity of Bendazac is 5-hydroxybendazac, which is also its main metabolite.[14][15] Furthermore, a study on commercial Bendazac lysine eye drops identified a novel process-related impurity, 2-(1,5-dibenzyl-1H-indazol-3-yloxy)acetic acid, which was characterized using LC-MS/MS and NMR.[12]

Logical Relationship in Impurity Characterization

cluster_synthesis Synthesis & Degradation cluster_impurities Potential Impurities cluster_analysis Analytical Characterization A Bendazac Synthesis C Starting Materials A->C can lead to D Intermediates A->D can lead to E By-products A->E can lead to B Degradation Conditions (e.g., light, heat, humidity) F Degradation Products B->F can lead to G HPLC/UPLC (Separation) E->G are separated by F->G are separated by H Mass Spectrometry (MS) (Identification) G->H and identified/elucidated by I Nuclear Magnetic Resonance (NMR) (Structure Elucidation) H->I and identified/elucidated by

Caption: The logical flow from synthesis and degradation to the analytical characterization of impurities.

Expert Insight: When developing an analytical method for Bendazac, it is crucial to ensure that the method is stability-indicating. This means that the method should be able to separate the main component from any potential impurities and degradation products. Forced degradation studies (exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light) are essential for this purpose. The availability of reference standards for known impurities is highly beneficial for method validation and routine analysis.

Conclusion

The selection of a suitable reference standard for (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (Bendazac) is a fundamental prerequisite for accurate and reliable analytical testing. While pharmacopeial standards are not currently available, researchers and drug development professionals can source high-quality reference materials from reputable commercial suppliers. A thorough evaluation of the supplier's Certificate of Analysis is paramount to ensure the standard's suitability for its intended use.

The presented HPLC methodology provides a solid foundation for the development of a robust analytical method for Bendazac. Furthermore, a comprehensive understanding of potential impurities and the use of a stability-indicating method are critical for ensuring the quality and safety of pharmaceutical products containing Bendazac. By adhering to these principles of scientific integrity and leveraging high-quality reference materials, the analytical community can ensure the accuracy and reproducibility of their results.

References

  • Catanese, B., et al. (1992). Validation of a HPLC method for the determination of bendazac and its main metabolite 5-hydroxybendazac in human plasma. Boll Chim Farm, 131(1), 22-9. [Link]

  • Li, H., et al. (2015). Characterization of a novel process-related impurity in commercial bendazac lysine eye drops by LC-ESI-QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 107, 27-33. [Link]

  • Catanese, B., et al. (1991). Validation of a HPLC method for the determination of bendazac and its main metabolite 5-hydroxybendazac in rabbit aqueous humor and its applicability to human aqueous. Boll Chim Farm, 130(11), 449-57. [Link]

  • Palazzo, G. (1984). Bendazac treatment of cataract. U.S.
  • PubChem. (n.d.). Bendazac. National Center for Biotechnology Information. [Link]

  • PharmaCompass. (n.d.). Bendazac. [Link]

  • The Merck Index Online. (n.d.). Bendazac. Royal Society of Chemistry.
  • Katare, K. K., et al. (2012). A Validated RP-HPLC Method for the Determination of Bendamustine hydrochloride in Tablet Dosage Form using Gemcitabine hydrochloride as Internal Standard. FABAD Journal of Pharmaceutical Sciences, 37(3), 133-139.
  • Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192.
  • Silvestrini, B. (1991). Use of bendazac and its salts in the treatment of retinitis pigmentosa. U.S.
  • Probes & Drugs. (n.d.). BENDAZAC. [Link]

  • Pharmaguideline. (n.d.). Primary and Secondary Standards. [Link]

  • Reagecon. (n.d.). ISO 17034 Certified Reference Materials CRMs. [Link]

  • Zhang, J., et al. (2021). Synthesis of a potential bendamustine deschloro dimer impurity. Journal of Chemical Research, 45(5-6), 558-561. [Link]

  • DAkkS. (n.d.). Reference material producers DIN EN ISO 17034. [Link]

  • ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034. [Link]

  • NATA. (n.d.). Reference Materials Producers ( ISO 17034 ) Accreditation. [Link]

  • Scribd. (n.d.). Primary and Secondary Standards. [Link]

  • ResearchGate. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. [Link]

  • Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. [Link]

  • Finetech. (2025). Primary and Secondary Standards in Pharmaceutical Analysis. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bendazac?[Link]

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Safety & Regulatory Compliance

Safety

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid proper disposal procedures

Operational and Safety Guide: (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (Bendazac) As a researcher or drug development professional, handling specialized oxyacetic acid derivatives requires a rigorous understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (Bendazac)

As a researcher or drug development professional, handling specialized oxyacetic acid derivatives requires a rigorous understanding of both their mechanistic properties and their safety profiles. (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, commonly known as Bendazac (CAS: 20187-55-7), is a non-steroidal anti-inflammatory drug (NSAID) and oxidoreductase inhibitor widely utilized in ophthalmic research to study the prevention of protein denaturation[1].

This comprehensive guide provides the essential causality behind Bendazac’s handling protocols, ensuring that your experimental workflows and disposal procedures are both scientifically sound and strictly compliant with global safety regulations.

Mechanistic Context: Why Handling Conditions Matter

To understand the storage and handling requirements of Bendazac, one must first understand its mechanism of action. Bendazac acts primarily as an aldose reductase (AR) inhibitor and a potent free radical scavenger[2]. In models of cataractogenesis, it prevents the denaturation and aggregation of ocular crystallin proteins[3]. Because the molecule is designed to interact with and stabilize delicate protein structures by scavenging reactive oxygen species (ROS), the compound itself is susceptible to oxidative degradation if left exposed to heat, light, or moisture over prolonged periods.

G Hyperglycemia Hyperglycemia / Oxidative Stress AR Aldose Reductase (AR) Activation Hyperglycemia->AR Sorbitol Sorbitol Accumulation AR->Sorbitol ROS Reactive Oxygen Species (ROS) Sorbitol->ROS Crystallin Crystallin Protein Denaturation ROS->Crystallin Cataract Cataractogenesis Crystallin->Cataract Bendazac Bendazac (AR Inhibitor & Antioxidant) Bendazac->AR Inhibits Bendazac->ROS Scavenges Bendazac->Crystallin Stabilizes

Fig 1. Bendazac mechanism of action: inhibiting aldose reductase and preventing crystallin denaturation.

Hazard Identification & PPE Requirements

According to the Globally Harmonized System (GHS), Bendazac is classified under Acute Toxicity, Category 4 (Oral) - H302: Harmful if swallowed ,[4]. It is also a mild respiratory and skin irritant.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption.

  • Eye Protection: Safety goggles with side shields.

  • Respiratory: When handling the dry powder outside of a fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of aerosolized dust.

  • Environment: Always handle the solid powder within a certified chemical fume hood or a localized exhaust ventilation system to prevent the dispersion of dust.

Quantitative Data & Storage Logistics

Proper storage is critical to maintaining the structural integrity of the oxyacetic acid moiety. The table below summarizes the physicochemical properties and validated storage parameters[4],[5].

Table 1: Physicochemical and Storage Properties

PropertyValue / Specification
CAS Number 20187-55-7 (Free Acid) / 81919-14-4 (L-Lysine Salt)
Molecular Weight 282.29 g/mol (Free Acid)
Acute Oral Toxicity (LD50) 1,200 mg/kg (Rat)[4]
Environmental Hazard Water Hazard Class 1 (Slightly hazardous for water)[4]
Storage (Solid Powder) -20°C (Up to 3 years, keep tightly closed)[5]
Storage (Stock Solution) -80°C (Up to 6 months) / -20°C (Up to 1 month)[5]

Experimental Workflow: Stock Solution Preparation

To ensure reproducibility in your in vitro or in vivo assays, follow this self-validating protocol for preparing Bendazac stock solutions.

Causality Note: The free acid form of Bendazac is poorly soluble in water; therefore, DMSO or DMF must be used as the primary solvent. If an aqueous vehicle is strictly required for your assay, you must source the Bendazac L-Lysine salt (CAS: 81919-14-4)[1],[5].

Step-by-Step Preparation:

  • Equilibration: Remove the Bendazac vial from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Why? Opening a cold vial introduces atmospheric moisture, which causes condensation and subsequent hydrolytic degradation of the compound.

  • Weighing: Inside a fume hood, weigh the desired mass using an analytical balance.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex gently for 30 seconds.

  • Self-Validation Check: Inspect the solution against both a stark white and a dark background. The solution must be completely transparent with no particulate matter. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization & Aliquoting: Filter the solution through a 0.22 μm PTFE syringe filter into sterile tubes[5]. Aliquot into single-use volumes to completely avoid freeze-thaw cycles, which will degrade the active compound. Store immediately at -80°C.

Spill Management and Containment

In the event of a spill, immediate and systematic action prevents environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected (Solid or Liquid) PPE Don PPE (Gloves, Goggles, Lab Coat) Spill->PPE Contain Containment (Sand/Vermiculite for liquids) PPE->Contain Collect Mechanical Collection (Avoid dust generation) Contain->Collect WasteBin Hazardous Waste Container (Seal & Label) Collect->WasteBin Disposal Licensed Waste Disposal Facility WasteBin->Disposal

Fig 2. Step-by-step operational workflow for Bendazac spill containment and hazardous waste disposal.

Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Solid Spills: Do not use a brush or compressed air, as this aerosolizes the toxic dust. Gently cover the powder with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spills (DMSO Stock): Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Why? Organic solvents like DMSO carry dissolved Bendazac rapidly through standard paper towels, increasing the risk of dermal exposure.

Proper Disposal Procedures (P501 Compliance)

Bendazac is classified as a Water Hazard Class 1 substance. It must never be disposed of in household garbage, nor allowed to reach the sewage system, ground water, or water courses[4]. Disposal must strictly follow GHS Precautionary Statement P501.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Place any unused powder, contaminated pipette tips, and empty vials into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

    • Liquid Waste (Organic): DMSO/DMF stock solutions must be collected in a designated "Hazardous Organic Solvent Waste" carboy.

    • Liquid Waste (Aqueous): Any aqueous washes or L-Lysine salt solutions must be collected in a separate "Aqueous Hazardous Waste" carboy.

  • Decontamination of Packaging: Before disposing of the original used container, ensure all contents have been completely removed. Do not attempt to wash and reuse the container for other chemicals.

  • Labeling: Affix a compliant hazardous waste label to all containers. The label must explicitly state: "Hazardous Waste - Toxic: (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid / Bendazac" and display the GHS Exclamation Mark pictogram.

  • Self-Validation Check: Before transferring the waste container to your facility's holding area, gently invert the sealed container by 45 degrees to verify the integrity of the cap seal and ensure no micro-leaks are present.

  • Institutional Transfer: Entrust the sealed, labeled containers to a licensed hazardous waste disposal company in accordance with your local, regional, and national environmental regulations,[4].

References

  • Title: SAFETY DATA SHEET - TCI Chemicals (Bendazac) | Source: tcichemicals.com | URL:

  • [4] Title: Safety Data Sheet - Cayman Chemical | Source: caymanchem.com | URL: 4

  • [1] Title: Bendazac | C16H14N2O3 | CID 2313 - PubChem | Source: nih.gov | URL: 1

  • [3] Title: What is the mechanism of Bendazac? - Patsnap Synapse | Source: patsnap.com | URL: 3

  • [5] Title: Bendazac L-Lysine | Anticataract Agent | Source: medchemexpress.com | URL: 5

  • [2] Title: Advances in pharmacotherapy of cataracts - PMC - NIH | Source: nih.gov | URL: 2

Sources

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